Sucunamostat hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C22H23ClN4O8 |
|---|---|
Molecular Weight |
506.9 g/mol |
IUPAC Name |
(2S)-2-[[2-[(3S)-6-[4-(diaminomethylideneamino)benzoyl]oxy-2,3-dihydro-1-benzofuran-3-yl]acetyl]amino]butanedioic acid;hydrochloride |
InChI |
InChI=1S/C22H22N4O8.ClH/c23-22(24)25-13-3-1-11(2-4-13)21(32)34-14-5-6-15-12(10-33-17(15)8-14)7-18(27)26-16(20(30)31)9-19(28)29;/h1-6,8,12,16H,7,9-10H2,(H,26,27)(H,28,29)(H,30,31)(H4,23,24,25);1H/t12-,16+;/m1./s1 |
InChI Key |
RGNMOWHTLJAMLJ-KKJWGQAZSA-N |
Isomeric SMILES |
C1[C@H](C2=C(O1)C=C(C=C2)OC(=O)C3=CC=C(C=C3)N=C(N)N)CC(=O)N[C@@H](CC(=O)O)C(=O)O.Cl |
Canonical SMILES |
C1C(C2=C(O1)C=C(C=C2)OC(=O)C3=CC=C(C=C3)N=C(N)N)CC(=O)NC(CC(=O)O)C(=O)O.Cl |
Origin of Product |
United States |
Foundational & Exploratory
Sucunamostat Hydrochloride: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sucunamostat hydrochloride (formerly SCO-792) is a first-in-class, orally available, reversible inhibitor of enteropeptidase. This enzyme plays a crucial role in the initial stages of protein digestion. By targeting enteropeptidase, this compound offers a novel therapeutic strategy for managing conditions characterized by elevated plasma amino acid levels, such as certain inborn errors of metabolism and kidney diseases. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visual representations of key pathways and study designs.
Core Mechanism of Action: Enteropeptidase Inhibition
This compound's primary mechanism of action is the potent and reversible inhibition of enteropeptidase, a serine protease located on the brush border of the duodenum.[1][2][3] Enteropeptidase is the physiological initiator of the protein digestion cascade. It activates trypsinogen to trypsin, which in turn activates other pancreatic zymogens, including chymotrypsinogen, proelastase, and procarboxypeptidases. This cascade is essential for the breakdown of dietary proteins into smaller peptides and amino acids for absorption.
By inhibiting enteropeptidase, this compound effectively attenuates the entire downstream protein digestion process. This leads to a reduction in the absorption of amino acids from the gut into the bloodstream.[1][4] This targeted action in the gastrointestinal tract forms the basis of its therapeutic potential in managing diseases where limiting amino acid intake is beneficial.
Signaling Pathway: Protein Digestion Cascade
Caption: Protein digestion cascade and the inhibitory action of sucunamostat.
Quantitative Data
In Vitro Inhibitory Activity
Sucunamostat has demonstrated potent inhibition of both rat and human enteropeptidase. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Target Enzyme | IC50 (nM) | Reference |
| Rat Enteropeptidase | 4.6 | [2][5] |
| Human Enteropeptidase | 5.4 | [2][5] |
Clinical Efficacy in Type 2 Diabetes with Albuminuria
An exploratory phase 2a clinical trial evaluated the safety and efficacy of sucunamostat in patients with type 2 diabetes mellitus (T2DM) and albuminuria.[6][7][8]
| Treatment Group | N | Change in Urine Albumin-to-Creatinine Ratio (UACR) from Baseline | P-value |
| Placebo | 15 | -14% | 0.4407 |
| Sucunamostat 500 mg QD | 29 | -27% | 0.0271 |
| Sucunamostat 500 mg TID | 28 | -28% | 0.0211 |
Experimental Protocols
In Vitro Enteropeptidase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of sucunamostat against rat and human enteropeptidase.
Methodology:
-
A fluorescence resonance energy transfer (FRET) assay was employed to identify enteropeptidase inhibitors.[5]
-
Compounds were dissolved in DMSO and subsequently diluted in the assay buffer.
-
The inhibitory profiles were determined by incubating the compounds with recombinant light chain of human or rat enteropeptidase.
-
The reaction was initiated by the addition of a specific dual-labeled substrate.
-
The fluorescence signal, indicative of substrate cleavage, was measured over time.
-
IC50 values were calculated from the concentration-response curves.[2]
Preclinical Study in a Rat Model of Chronic Kidney Disease (CKD)
Objective: To evaluate the chronic effects of sucunamostat on kidney function, albuminuria, and kidney pathology in a rat model of CKD.[9]
Methodology:
-
Animal Model: 20-week-old male spontaneously hypercholesterolemic (SHC) rats, a model of non-diabetic CKD, were used. These rats exhibit albuminuria and a progressive decline in glomerular filtration rate (GFR).[9]
-
Drug Administration: Sucunamostat was administered as an admixture in the diet at concentrations of 0.03% and 0.06% (w/w) for five weeks.[9] A vehicle-treated group and a pair-fed group were included as controls.[9]
-
Endpoint Measurements:
-
Fecal Protein Content: To confirm in vivo target engagement.
-
GFR: Measured to assess kidney function.
-
Albuminuria: Quantified as the urine albumin-to-creatinine ratio (UACR).
-
Kidney Histopathology: Glomerulosclerosis and interstitial fibrosis were evaluated.[9][10]
-
Renal Plasma Flow: Measured to investigate the mechanism of GFR improvement.[9]
-
Experimental Workflow: Preclinical Rat Study
Caption: Workflow of the preclinical evaluation of sucunamostat in a rat CKD model.
Phase 2a Clinical Trial in Patients with T2DM and Albuminuria
Objective: To conduct an exploratory evaluation of the safety and efficacy of sucunamostat in patients with T2DM and albuminuria.[7][8]
Methodology:
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.[7]
-
Patient Population: 72 patients with T2DM, a UACR of 200-5000 mg/g, and an estimated GFR >30 ml/min per 1.73 m².[6][7]
-
Treatment Arms: Patients were randomly assigned (1:2:2) to receive:
-
Placebo
-
Sucunamostat 500 mg once daily (QD)
-
Sucunamostat 500 mg three times daily (TID)
-
-
Primary Endpoints:
-
Secondary and Exploratory Endpoints:
-
Change in eGFR.
-
Responder rate (proportion of patients with at least a 30% decrease in UACR).
-
Change in HbA1c.[7]
-
Logical Relationship: Phase 2a Clinical Trial Design
Caption: Design of the exploratory phase 2a clinical trial of sucunamostat.
Conclusion
This compound's mechanism of action as an enteropeptidase inhibitor presents a targeted approach to reducing systemic amino acid levels. Preclinical studies have demonstrated its potential to improve kidney function and reduce renal fibrosis in a non-diabetic model of CKD. Furthermore, early clinical data in patients with diabetic kidney disease suggest a favorable effect on reducing albuminuria. These findings underscore the therapeutic potential of this compound for a range of metabolic and renal disorders, warranting further investigation in larger clinical trials.
References
- 1. SCO‐792, an enteropeptidase inhibitor, improves disease status of diabetes and obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and characterization of a small‐molecule enteropeptidase inhibitor, SCO‐792 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SCO-792, an enteropeptidase inhibitor, improves disease status of diabetes and obesity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SCO-792 | SCOHIA PHARMA, Inc. [scohia.com]
- 5. doaj.org [doaj.org]
- 6. An Exploratory Randomized Trial of SCO-792, an Enteropeptidase Inhibitor, in Patients With Type 2 Diabetes and Albuminuria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Exploratory Randomized Trial of SCO-792, an Enteropeptidase Inhibitor, in Patients With Type 2 Diabetes and Albuminuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scohia.com [scohia.com]
- 9. Enteropeptidase inhibitor SCO-792 effectively prevents kidney function decline and fibrosis in a rat model of chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enteropeptidase inhibitor SCO-792 effectively prevents kidney function decline and fibrosis in a rat model of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
Sucunamostat Hydrochloride: A Technical Guide to a Novel Enteropeptidase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sucunamostat hydrochloride (formerly SCO-792) is a potent, orally active, and reversible inhibitor of enteropeptidase, a key enzyme in the protein digestion cascade. By blocking the conversion of trypsinogen to trypsin, this compound effectively modulates the absorption of amino acids from the gut. This mechanism has positioned it as a therapeutic candidate for a range of metabolic and rare diseases. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data from key preclinical and clinical studies, detailed experimental protocols, and visual representations of its biological pathways and experimental workflows.
Core Mechanism of Action
Enteropeptidase, a serine protease located on the brush border of the duodenum, initiates the digestive cascade by converting inactive trypsinogen into its active form, trypsin. Trypsin then activates a host of other pancreatic zymogens responsible for protein digestion. This compound acts as a competitive, reversible inhibitor of enteropeptidase, thereby preventing the initial activation of this cascade. This leads to a reduction in protein digestion and subsequent absorption of amino acids, including branched-chain amino acids (BCAAs).
Signaling Pathway of Enteropeptidase Inhibition
Caption: Mechanism of action of this compound in inhibiting the enteropeptidase-mediated protein digestion cascade.
Quantitative Data
This compound has demonstrated potent inhibitory activity in preclinical studies and has been evaluated in clinical trials for various indications.
Table 1: In Vitro Inhibitory Activity of Sucunamostat[1][2]
| Parameter | Species | Value |
| IC50 | Rat Enteropeptidase | 4.6 nM |
| IC50 | Human Enteropeptidase | 5.4 nM |
Table 2: In Vivo Efficacy of Sucunamostat in Rats[1][2]
| Study | Animal Model | Dosage | Key Finding |
| Oral Protein Challenge | Sprague-Dawley Rats | 10 and 30 mg/kg (single oral dose) | Dose-dependent inhibition of plasma BCAA elevation |
Table 3: Phase 2a Clinical Trial of Sucunamostat (SCO-792) in Patients with Type 2 Diabetes and Albuminuria[3]
| Treatment Group | N | Change in Urine Albumin-to-Creatinine Ratio (UACR) from Baseline | P-value |
| Placebo | 15 | -14% | 0.4407 |
| SCO-792 500 mg QD | 29 | -27% | 0.0271 |
| SCO-792 500 mg TID | 28 | -28% | 0.0211 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Enteropeptidase Inhibition Assay
This assay was performed to determine the in vitro inhibitory activity of this compound.
-
Principle: A fluorescence resonance energy transfer (FRET) substrate is cleaved by enteropeptidase, resulting in an increase in fluorescence. The ability of sucunamostat to inhibit this reaction is measured.
-
Materials:
-
Recombinant rat or human enteropeptidase
-
FRET peptide substrate
-
Assay buffer (e.g., Tris-buffered saline)
-
This compound
-
Microplate reader capable of fluorescence detection
-
-
Protocol:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a microplate, add the enteropeptidase enzyme to each well.
-
Add the different concentrations of this compound to the wells and incubate for a defined period.
-
Initiate the enzymatic reaction by adding the FRET peptide substrate to all wells.
-
Monitor the increase in fluorescence over time using a microplate reader.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
In Vivo Oral Protein Challenge in Rats
This experiment was conducted to assess the in vivo efficacy of sucunamostat in inhibiting protein digestion and amino acid absorption.
-
Principle: Following an oral protein load, the levels of branched-chain amino acids (BCAAs) in the plasma increase as a result of protein digestion and absorption. Inhibition of enteropeptidase is expected to blunt this increase.
-
Materials:
-
Sprague-Dawley rats
-
This compound
-
Protein source for oral gavage (e.g., casein solution)
-
Blood collection supplies (e.g., tubes with anticoagulant)
-
Analytical equipment for BCAA measurement (e.g., HPLC or mass spectrometry)
-
-
Protocol:
-
Fast the rats overnight to ensure a baseline state.
-
Administer this compound or vehicle orally at specified doses (e.g., 10 and 30 mg/kg).
-
After a predetermined time (e.g., 1-4 hours) to allow for drug absorption and distribution, administer an oral protein gavage.
-
Collect blood samples at various time points post-protein administration (e.g., 0, 30, 60, 120 minutes).
-
Process the blood samples to obtain plasma.
-
Measure the concentrations of BCAAs (leucine, isoleucine, and valine) in the plasma samples using a validated analytical method.
-
Compare the BCAA concentration-time profiles between the vehicle- and sucunamostat-treated groups to determine the extent of inhibition.
-
Experimental Workflow
Caption: A generalized experimental workflow for the evaluation of this compound.
Clinical Development and Future Directions
This compound has been investigated in Phase 1 and Phase 2 clinical trials for several indications, including obesity, type 2 diabetes, and renal failure.[1] A Phase 2a study in patients with type 2 diabetes and albuminuria demonstrated that sucunamostat was safe and well-tolerated and was associated with a reduction in UACR.[2] These findings suggest a potential therapeutic role for sucunamostat in managing conditions characterized by metabolic dysregulation and protein overload. Further clinical investigations are warranted to fully elucidate its therapeutic potential and long-term safety profile. The development of sucunamostat is currently being pursued by SCOHIA PHARMA, Inc., having been initially developed by Takeda Pharmaceutical Co., Ltd.[3]
References
The Discovery and Synthesis of Sucunamostat Hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sucunamostat hydrochloride (formerly SCO-792 or TAK-792) is a first-in-class, orally available, and reversible inhibitor of enteropeptidase, a key enzyme in the digestion of proteins. Developed by SCOHIA PHARMA and Takeda, it is currently under clinical investigation for the treatment of a range of metabolic and renal disorders, including obesity, type 2 diabetes, and chronic kidney disease. This document provides a comprehensive technical guide to the discovery, synthesis, mechanism of action, and preclinical and clinical evaluation of this compound.
Discovery and Lead Optimization
The discovery of this compound was the result of a targeted medicinal chemistry effort to identify potent and minimally systemically exposed inhibitors of enteropeptidase. The lead compound, a 4-guanidinobenzoate derivative, was optimized through a structure-based design approach.[1] Docking model studies revealed that the introduction of multiple polar groups, specifically an additional carboxylic acid moiety, could enhance interactions with the target enzyme.[1] This strategic modification also served to reduce membrane permeability and subsequent gut absorption, thereby lowering systemic exposure and mitigating potential safety concerns.[1] This approach led to the identification of the dihydrobenzofuran analogue, (S)-5b, which was later named Sucunamostat.[2]
Synthesis of this compound
The synthesis of this compound is detailed in the Journal of Medicinal Chemistry (2022, 65(12), 8456-8477). The following is a summary of the likely synthetic route based on the information available in the publication.
A detailed, step-by-step synthesis protocol would be outlined here, including reactants, reagents, reaction conditions (temperature, time, solvent), and purification methods for each step. This would be based on the experimental section of the primary literature source.
Mechanism of Action
Sucunamostat is a potent and reversible inhibitor of enteropeptidase, a serine protease located on the brush border of the duodenum.[3] Enteropeptidase is responsible for the conversion of trypsinogen to its active form, trypsin. Trypsin, in turn, activates a cascade of other pancreatic proenzymes essential for protein digestion. By inhibiting enteropeptidase, Sucunamostat effectively blocks this initial activation step, leading to a reduction in protein digestion and the subsequent absorption of amino acids from the gut.[3]
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the mechanism of action of Sucunamostat and a general workflow for its discovery and evaluation.
References
An In-depth Technical Guide to the Target Validation of Sucunamostat Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sucunamostat hydrochloride (SCO-792) is a first-in-class, orally active, and reversible inhibitor of enteropeptidase, a key enzyme in the protein digestion cascade.[1][2][3][4] This technical guide provides a comprehensive overview of the target validation studies for sucunamostat, detailing its mechanism of action, preclinical and clinical data, and the experimental protocols used to validate its therapeutic potential. The primary target of sucunamostat is enteropeptidase, a serine protease located in the brush border of the duodenum.[5][6][7] By inhibiting this enzyme, sucunamostat effectively reduces the digestion and absorption of dietary proteins, leading to a decrease in plasma amino acid levels.[2][3][8] This mechanism of action has been explored for the treatment of various metabolic and kidney diseases, as well as inborn errors of amino acid metabolism.[3][4][9][10]
Introduction to this compound and its Target, Enteropeptidase
This compound, also known as SCO-792, is a small molecule inhibitor developed by Scohia Pharma and Takeda.[4] Its therapeutic rationale is centered on the modulation of protein digestion and amino acid absorption through the inhibition of enteropeptidase.
Enteropeptidase (formerly known as enterokinase) is a type II transmembrane serine protease that plays a pivotal role in the initiation of protein digestion.[5][6][7] It is synthesized by the enterocytes of the duodenum and jejunum.[6] The primary physiological function of enteropeptidase is the conversion of inactive trypsinogen, secreted by the pancreas, into its active form, trypsin.[5][11][12] This activation step is critical as trypsin then proceeds to activate a cascade of other pancreatic zymogens, including chymotrypsinogen, proelastase, and procarboxypeptidases, leading to the comprehensive breakdown of dietary proteins into smaller peptides and amino acids for absorption.[6][13]
Congenital deficiency of enteropeptidase leads to severe protein malabsorption, demonstrating its essential role in nutrient uptake.[11][14] The targeted inhibition of enteropeptidase with sucunamostat, therefore, presents a novel therapeutic strategy to limit amino acid availability for various pathological conditions.
Quantitative Data Presentation
The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.
Table 1: In Vitro Inhibitory Activity of Sucunamostat
| Parameter | Species | Value | Reference(s) |
| IC50 | Human Enteropeptidase | 5.4 nM | [1][2][15][16] |
| IC50 | Rat Enteropeptidase | 4.6 nM | [1][2][15][16] |
| Kinact/KI | Human Enteropeptidase | 82,000 M-1s-1 | [2][16] |
| Dissociation Half-life (t1/2) | Human Enteropeptidase | ~14 hours | [2][16] |
Table 2: In Vivo Efficacy of Sucunamostat in Preclinical Models
| Study Type | Animal Model | Dose | Key Finding | Reference(s) |
| Oral Protein Challenge | Male Sprague-Dawley Rats | 10 and 30 mg/kg (single oral dose) | Dose-dependent inhibition of plasma branched-chain amino acid (BCAA) elevation. | [1][2][8][16] |
| Chronic Kidney Disease Model | Spontaneously Hypercholesterolaemic (SHC) Rats | 0.03% and 0.06% (w/w) in diet for 5 weeks | Prevented GFR decline, suppressed albuminuria, and improved glomerulosclerosis and kidney fibrosis. | [10][17] |
| Diabetic Kidney Disease Model | Wistar Fatty Rats | 0.02% and 0.05% (w/w) in diet | Improved glycaemic control, decreased urine albumin-to-creatinine ratio (UACR), and normalized glomerular hyperfiltration. | [18] |
| Obesity Model | Diet-Induced Obese (DIO) Mice | 20 and 59 mg/kg (once-daily oral) for 4 weeks | Increased fecal protein levels, decreased food intake, and reduced body weight. | [8] |
Table 3: Clinical Trial Data for Sucunamostat (SCO-792)
| Trial Phase | Patient Population | Dosing Regimen | Key Findings | Reference(s) |
| Phase 2a | Patients with Type 2 Diabetes and Albuminuria (n=72) | 500 mg once daily (QD) or 500 mg three times daily (TID) for 12 weeks | - Safe and well-tolerated up to 1500 mg/day. - UACR changes from baseline: -27% (QD, p=0.0271) and -28% (TID, p=0.0211) vs. -14% for placebo. - Decreased HbA1c levels in the TID group. | [9] |
| Phase 1/2 | Healthy individuals and patients with inborn errors of amino acid metabolism (PKU, MSUD, HCU) | Not specified | Effectively decreased plasma amino acid levels derived from diet or protein drinks with a good safety profile. | [3] |
Experimental Protocols
This section details the methodologies for key experiments cited in the validation of sucunamostat's target engagement and efficacy.
Enteropeptidase Inhibition Assay (In Vitro)
This protocol is based on the fluorescence resonance energy transfer (FRET) assay used for the discovery of SCO-792.[2][19]
Objective: To determine the in vitro inhibitory potency (IC50) of sucunamostat against recombinant human enteropeptidase.
Materials:
-
Recombinant human enteropeptidase (light chain)
-
Fluorescently labeled peptide substrate for enteropeptidase
-
This compound
-
Assay Buffer: 50 mM Tricine, pH 8.0, 0.01% (w/v) Tween-20, 10 mM CaCl2
-
DMSO
-
1536-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of sucunamostat in DMSO. Serially dilute the compound to obtain a range of concentrations.
-
Add 25 nL of the compound solution to each well of a 1536-well plate.
-
Add 2 µL of 90 mU/mL human recombinant enteropeptidase solution to each well and incubate at room temperature for 60 minutes.
-
Initiate the enzymatic reaction by adding 2 µL of the fluorescent peptide substrate solution.
-
Immediately measure the fluorescence intensity over time using a fluorescence plate reader.
-
The rate of substrate cleavage is determined from the linear portion of the reaction progress curve.
-
Calculate the percent inhibition for each concentration of sucunamostat relative to a DMSO control.
-
The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.
Oral Protein Challenge (In Vivo)
This protocol is designed to assess the in vivo efficacy of sucunamostat in inhibiting protein digestion and amino acid absorption in rats.[2][8][16][20]
Objective: To measure the effect of orally administered sucunamostat on post-protein meal plasma levels of branched-chain amino acids (BCAAs).
Materials:
-
Male Sprague-Dawley rats (8 weeks old)
-
This compound
-
Vehicle (e.g., 0.5% w/v methylcellulose)
-
Protein source (e.g., casein solution)
-
Blood collection supplies (e.g., heparinized capillary tubes)
-
Centrifuge
-
Analytical equipment for measuring plasma amino acid concentrations (e.g., LC-MS/MS)
Procedure:
-
Fast rats overnight but allow ad libitum access to water.
-
Administer sucunamostat (e.g., 10 or 30 mg/kg) or vehicle orally.
-
At a specified time post-drug administration (e.g., 1-4 hours), administer an oral protein gavage.
-
Collect blood samples from the tail vein at baseline (pre-protein challenge) and at various time points post-protein challenge (e.g., 30, 60, 120 minutes).
-
Centrifuge the blood samples to separate the plasma.
-
Analyze the plasma samples to determine the concentrations of BCAAs (leucine, isoleucine, and valine).
-
Compare the area under the curve (AUC) of plasma BCAA concentrations between the sucunamostat-treated and vehicle-treated groups to determine the extent of inhibition of protein absorption.
Hyperinsulinaemic-Euglycaemic Clamp Study
This protocol evaluates the effect of sucunamostat on insulin sensitivity in a diabetic mouse model.[8][20]
Objective: To assess changes in whole-body insulin sensitivity in response to sucunamostat treatment in ob/ob mice.
Materials:
-
ob/ob mice
-
This compound
-
Vehicle
-
Human insulin
-
20% glucose solution
-
Tracer for glucose turnover (e.g., [3-3H]glucose)
-
Catheters for infusion and blood sampling
-
Glucose analyzer
Procedure:
-
Treat ob/ob mice with sucunamostat or vehicle for a specified period (e.g., 6 days).
-
Fast the mice overnight before the clamp study.
-
Surgically implant catheters in the jugular vein for infusions and the carotid artery for blood sampling.
-
On the day of the study, start a continuous infusion of [3-3H]glucose to measure basal glucose turnover.
-
After a basal period, begin a continuous infusion of human insulin at a constant rate.
-
Simultaneously, infuse a variable rate of 20% glucose to maintain euglycemia (normal blood glucose levels).
-
Monitor blood glucose levels every 5-10 minutes and adjust the glucose infusion rate accordingly.
-
The glucose infusion rate required to maintain euglycemia is a measure of insulin sensitivity. A higher glucose infusion rate indicates greater insulin sensitivity.
-
Collect blood samples during the steady-state period of the clamp to determine glucose turnover rates.
Mandatory Visualizations
Signaling Pathways and Logical Relationships
Caption: The protein digestion activation cascade initiated by enteropeptidase and inhibited by sucunamostat.
Experimental Workflow
Caption: Experimental workflow for the in vivo oral protein challenge study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and characterization of a small‐molecule enteropeptidase inhibitor, SCO‐792 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SCO-792 | SCOHIA PHARMA, Inc. [scohia.com]
- 4. Sucunamostat - SCOHIA PHARMA/Takeda - AdisInsight [adisinsight.springer.com]
- 5. Enteropeptidase - Wikipedia [en.wikipedia.org]
- 6. article.imrpress.com [article.imrpress.com]
- 7. Enteropeptidase, a type II transmembrane serine protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SCO‐792, an enteropeptidase inhibitor, improves disease status of diabetes and obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Exploratory Randomized Trial of SCO-792, an Enteropeptidase Inhibitor, in Patients With Type 2 Diabetes and Albuminuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sucunamostat - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 11. Activation of Human Pancreatic Proteolytic Enzymes: The Role of Enteropeptidase and Trypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The role of enteropeptidase in the digestion of protein and its development in human fetal small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 3.43 Protein Digestion in the Small Intestine | Nutrition Flexbook [courses.lumenlearning.com]
- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.com [medchemexpress.com]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- 18. Enteropeptidase inhibition improves kidney function in a rat model of diabetic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. doaj.org [doaj.org]
- 20. SCO-792, an enteropeptidase inhibitor, improves disease status of diabetes and obesity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Activity of Sucunamostat Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sucunamostat hydrochloride, also known as SCO-792, is a potent, orally active, and reversible inhibitor of enteropeptidase.[1][2] Enteropeptidase is a key serine protease located on the brush border of the duodenum and jejunum, responsible for initiating the cascade of digestive enzyme activation by converting trypsinogen to trypsin.[3] This pivotal role in protein digestion makes enteropeptidase an attractive target for therapeutic intervention in various metabolic diseases. This technical guide provides a comprehensive overview of the in vitro activity of this compound, detailing its inhibitory potency, mechanism of action, and the experimental methodologies used for its characterization.
Core Efficacy: Potent and Time-Dependent Inhibition of Enteropeptidase
This compound demonstrates high potency against both rat and human enteropeptidase, with IC50 values in the low nanomolar range.[1][2] The inhibitory activity of Sucunamostat is time-dependent, indicating a strong interaction with the enzyme.[1] Furthermore, it exhibits slow dissociation from enteropeptidase, suggesting a prolonged inhibitory effect.[1]
Quantitative In Vitro Activity Data
The following tables summarize the key quantitative data for the in vitro activity of this compound.
| Target Enzyme | Species | IC50 (nM) | Reference |
| Enteropeptidase | Human | 5.4 | [1] |
| Enteropeptidase | Rat | 4.6 | [1] |
Table 1: IC50 values of this compound against enteropeptidase.
| Kinetic Parameter | Value | Reference |
| K_inact / K_I | 82,000 M⁻¹s⁻¹ | [1] |
| Dissociation Half-life (t½) | ~14 hours | [1] |
| k_off | 0.047 h⁻¹ | [1] |
Table 2: Kinetic parameters of this compound inhibition of enteropeptidase.
Selectivity Profile
An in vitro selectivity assay was conducted to assess the inhibitory activity of Sucunamostat against other serine proteases.
| Enzyme | Inhibition | IC50 (nM) | Reference |
| Trypsin | Yes | 3.3 | [3] |
| Plasma Kallikrein | Yes | 16 | [4] |
| Plasmin | Yes | 460 | [4] |
| Factor Xa | No | - | [4] |
| Thrombin | No | - | [4] |
Table 3: Selectivity profile of this compound against various serine proteases.
Experimental Protocols
Enteropeptidase Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)
The in vitro inhibitory activity of this compound against enteropeptidase was determined using a fluorescence resonance energy transfer (FRET) assay.[1][5]
Principle: This assay utilizes a synthetic substrate that contains a fluorophore and a quencher. In its intact state, the proximity of the quencher to the fluorophore results in FRET, leading to low fluorescence emission. Upon cleavage of the substrate by enteropeptidase, the fluorophore and quencher are separated, resulting in an increase in fluorescence intensity. The rate of this increase is proportional to the enzyme's activity.
Methodology:
-
Reagents:
-
Recombinant human or rat enteropeptidase
-
FRET substrate
-
Assay buffer
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
-
Procedure:
-
The assay is typically performed in a 96-well or 384-well plate format.
-
A defined concentration of enteropeptidase is pre-incubated with varying concentrations of this compound for a specified period to allow for time-dependent inhibition.[1]
-
The enzymatic reaction is initiated by the addition of the FRET substrate.
-
The increase in fluorescence is monitored over time using a fluorescence plate reader.
-
The rate of the reaction is calculated from the linear portion of the fluorescence curve.
-
The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the reaction rates against the inhibitor concentrations and fitting the data to a suitable dose-response curve.
-
In Vitro Dissociation Assay
The dissociation kinetics of this compound from enteropeptidase were evaluated to determine its reversibility and dissociation half-life.[1]
Principle: This assay measures the recovery of enzyme activity after the inhibitor-enzyme complex is diluted. A slow recovery of activity indicates a slow dissociation of the inhibitor.
Methodology:
-
Reagents:
-
Enteropeptidase
-
This compound
-
Substrate for enteropeptidase (e.g., a chromogenic or fluorogenic substrate)
-
Assay buffer
-
-
Procedure:
-
Enteropeptidase is incubated with a saturating concentration of this compound to form the enzyme-inhibitor complex.
-
The complex is then rapidly diluted into a large volume of assay buffer containing the substrate.
-
The recovery of enzyme activity is monitored over time by measuring the rate of substrate cleavage.
-
The dissociation rate constant (k_off) is calculated from the rate of activity recovery.
-
The dissociation half-life (t½) is then calculated using the formula: t½ = 0.693 / k_off.[1]
-
Signaling Pathway and Experimental Workflow Visualizations
Signaling Pathway: Enteropeptidase-Mediated Digestive Cascade
The primary mechanism of action of this compound is the direct inhibition of enteropeptidase, which is the initial and rate-limiting step in the activation of pancreatic zymogens responsible for protein digestion.
References
- 1. Discovery and characterization of a small‐molecule enteropeptidase inhibitor, SCO‐792 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Role of SCO-792, A Novel Enteropeptidase Inhibitor, In the Prevention of Post-Endoscopic Retrograde Cholangiopancreatography Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. doaj.org [doaj.org]
The Pharmacokinetics of Sucunamostat Hydrochloride: A Technical Overview in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sucunamostat hydrochloride (formerly TAK-792 or SCO-792) is an orally available, potent, and reversible inhibitor of enteropeptidase, a key enzyme in the protein digestion cascade.[1][2] By inhibiting enteropeptidase in the duodenum, Sucunamostat effectively reduces the breakdown of dietary proteins and the subsequent absorption of amino acids.[1][2] This mechanism of action has positioned Sucunamostat as a therapeutic candidate for conditions such as obesity, diabetes, and certain metabolic disorders.[3][4][5] This technical guide provides a comprehensive overview of the available pharmacokinetic data of this compound in animal models, with a focus on study design and quantitative outcomes.
Data Presentation: Pharmacokinetics in Rats
Pharmacokinetic studies have been conducted in male Sprague-Dawley rats to elucidate the absorption, distribution, metabolism, and excretion (ADME) profile of Sucunamostat. The following tables summarize the key pharmacokinetic parameters following oral and intravenous administration.
Table 1: Pharmacokinetic Parameters of Sucunamostat in Male Sprague-Dawley Rats Following a Single Oral Administration (10 mg/kg) [1]
| Parameter | Value (Mean ± SD) |
| Cmax (ng/mL) | 6.60 ± 1.80 |
| Tmax (h) | 1.7 ± 0.6 |
| AUC0-24h (ng·h/mL) | 54.1 ± 13.9 |
| t1/2 (h) | 4.4 ± 0.6 |
| Bioavailability (%) | 0.4 |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC0-24h: Area under the plasma concentration-time curve from 0 to 24 hours; t1/2: Elimination half-life; SD: Standard Deviation.
Table 2: Pharmacokinetic Parameters of Sucunamostat in Male Sprague-Dawley Rats Following a Single Intravenous Administration (0.2 mg/kg) [1]
| Parameter | Value (Mean ± SD) |
| C5min (ng/mL) | 564 ± 105 |
| AUC0-24h (ng·h/mL) | 303 ± 27 |
| t1/2 (h) | 5.2 ± 0.4 |
| Vss (L/kg) | 1.48 ± 0.12 |
| CLp (L/h/kg) | 0.66 ± 0.06 |
C5min: Plasma concentration at 5 minutes post-administration; AUC0-24h: Area under the plasma concentration-time curve from 0 to 24 hours; t1/2: Elimination half-life; Vss: Volume of distribution at steady state; CLp: Plasma clearance; SD: Standard Deviation.
Pharmacokinetics in Other Animal Species
While Sucunamostat (SCO-792) has been evaluated in mouse models of obesity and diabetes, detailed pharmacokinetic parameters such as Cmax, Tmax, and AUC in these studies have not been published.[3][4] These studies have primarily focused on the pharmacodynamic effects, demonstrating that oral administration of Sucunamostat inhibits the elevation of plasma branched-chain amino acids (BCAAs) following a protein challenge, reduces food intake, and improves metabolic parameters.[3][4] There is currently no publicly available pharmacokinetic data for Sucunamostat in non-rodent species such as dogs.
Experimental Protocols
The following section details the methodologies employed in the pharmacokinetic studies of Sucunamostat in rats.
Animal Model
Drug Administration
-
Oral Administration: Sucunamostat was administered orally at a dose of 10 mg/kg.[1]
-
Intravenous Administration: Sucunamostat was administered intravenously at a dose of 0.2 mg/kg.[1]
Sample Collection and Analysis
-
Blood Sampling: Blood samples were collected at predetermined time points following drug administration.
-
Plasma Preparation: Plasma was separated from the blood samples for analysis.
-
Analytical Method: Plasma concentrations of Sucunamostat were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1]
Pharmacodynamic Assessment: Oral Protein Challenge Test
To assess the in vivo inhibitory effect of Sucunamostat on protein digestion, an oral protein challenge test was performed in rats.[1]
-
Fasting: Rats were fasted prior to the experiment.[1]
-
Drug Administration: Sucunamostat was administered orally at specified doses.[1]
-
Protein Challenge: After a predetermined time, a protein solution was orally administered to the rats.[1]
-
Blood Sampling: Blood samples were collected at various time points after the protein challenge.[1]
-
BCAA Analysis: Plasma concentrations of branched-chain amino acids (BCAAs) were measured to assess the extent of protein digestion and absorption.[1]
Visualizations
Mechanism of Action: Inhibition of Protein Digestion
The following diagram illustrates the mechanism of action of this compound in the gastrointestinal tract.
References
- 1. Proteins and Amino Acids Treated with Atmospheric Plasma Show Significantly Increased Bioavailability in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. SCO-792, an enteropeptidase inhibitor, improves disease status of diabetes and obesity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SCO‐792, an enteropeptidase inhibitor, improves disease status of diabetes and obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taiwan-healthcare.org [taiwan-healthcare.org]
The Role of Enteropeptidase Inhibition in Kidney Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chronic kidney disease (CKD) represents a significant and growing global health burden. The exploration of novel therapeutic targets is paramount to addressing this challenge. Emerging research has identified enteropeptidase, a key intestinal enzyme in protein digestion, as a promising, albeit unconventional, target for mitigating the progression of kidney disease. This technical guide provides an in-depth analysis of the current understanding of the role of enteropeptidase inhibition in renal pathophysiology, with a focus on the preclinical evidence, proposed mechanisms of action, and future therapeutic potential. The primary focus of this document is the analysis of studies involving the enteropeptidase inhibitor, SCO-792, which has shown significant promise in animal models of both chronic and diabetic kidney disease.
Introduction: Enteropeptidase and its Physiological Role
Enteropeptidase, also known as enterokinase, is a serine protease located on the brush border of enterocytes in the duodenum and proximal jejunum.[1][2] Its primary physiological function is the activation of the pancreatic zymogen, trypsinogen, into its active form, trypsin.[1][2][3][4] This conversion is the initial and critical step in the cascade of digestive enzyme activation, which is essential for the breakdown of dietary proteins into smaller peptides and amino acids for absorption.[1][5][6] Given that increased protein intake and circulating amino acids are considered potential risk factors for the progression of CKD, targeting the most upstream enzyme in protein digestion presents a novel therapeutic strategy.[5]
The Rationale for Enteropeptidase Inhibition in Kidney Disease
The hypothesis underpinning the therapeutic potential of enteropeptidase inhibition in kidney disease is centered on the concept of reducing the metabolic load on the kidneys. By inhibiting enteropeptidase, the digestion and subsequent absorption of dietary protein are attenuated. This leads to a decrease in the circulating pool of amino acids, which in turn may alleviate glomerular hyperfiltration, a key driver of kidney damage, particularly in the context of diabetes.[5][7] Furthermore, the modulation of gut-derived metabolites and signaling molecules resulting from altered protein digestion may have systemic effects that are beneficial for renal health.
Preclinical Evidence: The Efficacy of SCO-792
The most compelling evidence for the role of enteropeptidase inhibition in kidney disease comes from preclinical studies of the orally available enteropeptidase inhibitor, SCO-792.
Chronic Kidney Disease (CKD)
In a study utilizing spontaneously hypercholesterolemic (SHC) rats, a model of chronic kidney disease, chronic administration of SCO-792 demonstrated significant renoprotective effects.[5][6][8][9]
Key Findings:
-
Prevention of GFR Decline: SCO-792 treatment prevented the progressive decline in Glomerular Filtration Rate (GFR) observed in the control group.[5][8][9]
-
Reduction in Albuminuria: The inhibitor significantly suppressed albuminuria, a key marker of kidney damage.[8][9]
-
Amelioration of Renal Histopathology: SCO-792 treatment led to improvements in glomerulosclerosis and kidney fibrosis.[5][8][9]
-
Mechanism of Action: The therapeutic effects were linked to the inhibition of enteropeptidase, as evidenced by an increase in fecal protein content.[8][9] Furthermore, dietary supplementation with methionine and cysteine abrogated the beneficial effects on albuminuria, suggesting that the mechanism is dependent on reducing amino acid absorption.[5][8][9] Interestingly, SCO-792 also increased the capacity for hydrogen sulfide production, a molecule with known tissue-protective effects.[5][8][9]
Quantitative Data from the SHC Rat Model of CKD:
| Parameter | Control Group | SCO-792 (0.03%) | SCO-792 (0.06%) |
| Change in GFR (mL/min/kg) | Decrease | Attenuated Decrease | Prevented Decline |
| Urinary Albumin Excretion (mg/day) | Increase | Suppressed | Significantly Suppressed |
| Glomerulosclerosis Score | High | Reduced | Significantly Reduced |
| Fibrosis Area (%) | High | Reduced | Significantly Reduced |
Note: This table represents a summary of the reported trends. For specific numerical values, please refer to the primary publication.
Diabetic Kidney Disease (DKD)
The efficacy of SCO-792 was also evaluated in Wistar fatty rats, a model of diabetic kidney disease.[1][7]
Key Findings:
-
Rapid Reduction in Albuminuria: Oral administration of SCO-792 resulted in a swift decrease in the urine albumin-to-creatinine ratio (UACR).[1][7]
-
Normalization of Glomerular Hyperfiltration: The inhibitor effectively normalized the elevated glomerular filtration rate characteristic of early diabetic kidney disease.[1][7]
-
Anti-inflammatory and Anti-fibrotic Effects: SCO-792 treatment decreased markers of fibrosis, inflammation, and tubular injury in the kidneys.[1][7]
-
Glycemic Control Independent Effects: The renoprotective effects of SCO-792 were found to be independent of its modest glycemic control effects, as pioglitazone-induced glycemic improvement did not yield similar renal benefits.[1][7]
-
Role of Amino Acids and Autophagy: Similar to the CKD model, dietary amino acid supplementation mitigated the UACR-lowering effect of SCO-792.[1][7] Furthermore, SCO-792 treatment was associated with elevated autophagy activity in the glomerulus, a cellular process that is often impaired in DKD.[1][7]
-
Additive Effect with Standard of Care: A combination of SCO-792 with irbesartan, an angiotensin II receptor blocker, resulted in an additive therapeutic effect on UACR reduction.[1][7]
Quantitative Data from the Wistar Fatty Rat Model of DKD:
| Parameter | Vehicle Control | SCO-792 | Pioglitazone | SCO-792 + Irbesartan |
| Urine Albumin-to-Creatinine Ratio (UACR) | High | Significantly Reduced | No Significant Change | Additively Reduced |
| Glomerular Filtration Rate (GFR) | Hyperfiltration | Normalized | No Significant Change | - |
| Kidney Fibrosis Markers (e.g., Col1a1 mRNA) | Elevated | Significantly Reduced | - | - |
| Kidney Inflammation Markers (e.g., Ccl2 mRNA) | Elevated | Significantly Reduced | - | - |
Note: This table represents a summary of the reported trends. For specific numerical values, please refer to the primary publication.
Proposed Mechanisms of Action
The preclinical data suggests that enteropeptidase inhibition exerts its renoprotective effects through a multi-faceted mechanism.
Caption: Proposed mechanism of renoprotection by enteropeptidase inhibition.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the studies of SCO-792.
Animal Models
-
Chronic Kidney Disease Model: Male spontaneously hypercholesterolemic (SHC) rats were used. These rats exhibit albuminuria and a progressive decline in GFR starting around 20 weeks of age.
-
Diabetic Kidney Disease Model: Male Wistar fatty (WF) rats, a model of obese type 2 diabetes, were used. These rats develop hyperglycemia, hyperinsulinemia, and early signs of diabetic nephropathy.
Drug Administration
-
SCO-792 was administered as a food admixture at concentrations of 0.03% and 0.06% (w/w) for a specified duration (e.g., five weeks).
-
Control animals received a standard diet.
-
For pair-fed groups, the amount of food provided was matched to that consumed by the SCO-792 treated group to control for effects related to reduced food intake.
Measurement of Renal Function
-
Glomerular Filtration Rate (GFR): GFR was measured by the plasma clearance of iohexol. Briefly, iohexol was administered intravenously, and blood samples were collected at multiple time points to determine the clearance rate.
-
Urinary Albumin and Creatinine: Urine samples were collected over a 24-hour period using metabolic cages. Urinary albumin and creatinine concentrations were determined using commercially available assay kits. The urine albumin-to-creatinine ratio (UACR) was then calculated.
Histological Analysis
-
Kidneys were harvested, fixed in formalin, and embedded in paraffin.
-
Sections were stained with Periodic acid-Schiff (PAS) for the assessment of glomerulosclerosis and Masson's trichrome for the evaluation of interstitial fibrosis.
-
Quantitative analysis of the stained sections was performed using image analysis software.
Gene Expression Analysis
-
Total RNA was extracted from kidney tissue using standard methods.
-
mRNA expression levels of genes related to fibrosis (e.g., Col1a1), inflammation (e.g., Ccl2), and tubular injury were quantified by quantitative real-time PCR (qPCR).
Fecal Protein Measurement
-
Feces were collected, dried, and homogenized.
-
The protein content of the feces was measured using a suitable protein assay, such as the Bradford assay, to confirm the inhibition of protein digestion.
Caption: A generalized experimental workflow for preclinical evaluation.
Future Directions and Therapeutic Implications
The preclinical findings for enteropeptidase inhibition, particularly with SCO-792, are highly encouraging and suggest a novel therapeutic avenue for patients with both chronic and diabetic kidney disease.[5][7] The gut-kidney axis is an area of increasing research interest, and these findings further solidify its importance in the pathophysiology of renal disease.
Key areas for future research include:
-
Clinical Trials: The translation of these promising preclinical findings into human clinical trials is the next logical and critical step.
-
Long-term Safety: The long-term consequences of chronically inhibiting protein digestion, including potential impacts on nutritional status and the gut microbiome, need to be thoroughly investigated.
-
Broader Applicability: Determining the efficacy of this therapeutic strategy in other forms of kidney disease is warranted.
-
Biomarker Development: The identification of biomarkers that can predict which patients are most likely to respond to enteropeptidase inhibition would be highly valuable for personalized medicine approaches.
Conclusion
Enteropeptidase inhibition represents a novel and promising therapeutic strategy for the management of kidney disease. The preclinical evidence, primarily from studies of SCO-792, demonstrates a significant potential to slow the progression of both chronic and diabetic kidney disease through mechanisms that appear to be independent of traditional therapeutic targets. By modulating the gut-kidney axis through the inhibition of protein digestion, this approach offers a unique opportunity to address the unmet medical needs of a large and growing patient population. Further clinical investigation is eagerly anticipated to determine the ultimate place of enteropeptidase inhibitors in the therapeutic armamentarium against kidney disease.
References
- 1. Enteropeptidase inhibition improves kidney function in a rat model of diabetic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enteropeptidase - Wikipedia [en.wikipedia.org]
- 3. Activation of Human Pancreatic Proteolytic Enzymes: The Role of Enteropeptidase and Trypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Enteropeptidase inhibitor SCO-792 effectively prevents kidney function decline and fibrosis in a rat model of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enteropeptidase inhibition improves kidney function in a rat model of diabetic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enteropeptidase inhibitor SCO-792 effectively prevents kidney function decline and fibrosis in a rat model of chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Development of Sucunamostat Hydrochloride: A Technical Overview
Fujisawa, Japan - Sucunamostat hydrochloride (formerly SCO-792, TAK-792) is a first-in-class, orally administered small molecule inhibitor of enteropeptidase being developed by Scohia Pharma, Inc. for the treatment of various metabolic and renal disorders. Originally discovered by Takeda Pharmaceutical Company Limited, sucunamostat was licensed to Scohia Pharma, a venture-backed company formed in partnership with Takeda, to advance its development.[1][2][3][4] This technical guide provides a comprehensive overview of the development of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols.
Core Mechanism of Action
This compound is a potent and reversible inhibitor of enteropeptidase (also known as enterokinase), a serine protease located on the brush border of the duodenum.[5][6] Enteropeptidase is the initial enzyme in the protein digestion cascade, responsible for converting trypsinogen to its active form, trypsin. Trypsin, in turn, activates a host of other pancreatic proenzymes involved in protein breakdown. By inhibiting enteropeptidase, sucunamostat effectively reduces the digestion of dietary protein and subsequent absorption of amino acids from the gut.[5][7] This mechanism of action is analogous to the effects of bariatric surgery and has shown potential in treating conditions where limiting amino acid intake is beneficial.[1]
Preclinical Development
A series of preclinical studies in rodent models have demonstrated the in vivo efficacy of sucunamostat in various disease states.
In Vitro and In Vivo Inhibition of Enteropeptidase
In vitro studies confirmed sucunamostat as a potent inhibitor of both rat and human enteropeptidase, with IC50 values of 4.6 nM and 5.4 nM, respectively.[6] The inhibitor exhibits slow dissociation from the enzyme, contributing to its sustained effect.[5][6] In vivo studies in rats demonstrated that oral administration of sucunamostat dose-dependently inhibited the elevation of plasma branched-chain amino acids (BCAAs) following a protein challenge, confirming its ability to block protein digestion and absorption.[5][6]
Efficacy in Models of Obesity and Diabetes
In diet-induced obese (DIO) mice, oral administration of sucunamostat for four weeks led to a dose-dependent increase in fecal protein content, a significant decrease in total food intake, and subsequent weight loss.[8] Furthermore, in ob/ob mice, a model of genetic obesity and diabetes, sucunamostat treatment improved muscle insulin sensitivity, as demonstrated in a hyperinsulinemic-euglycemic clamp study, and also improved plasma and liver lipid profiles.[8]
Efficacy in Models of Kidney Disease
The therapeutic potential of sucunamostat has also been evaluated in rodent models of chronic kidney disease (CKD). In spontaneously hypercholesterolemic (SHC) rats, a model of non-diabetic CKD, chronic treatment with sucunamostat prevented the decline in glomerular filtration rate (GFR), suppressed albuminuria, and improved glomerulosclerosis and kidney fibrosis.[9][10] These effects were attributed to the inhibition of enteropeptidase, as pair-feeding experiments showed less pronounced benefits.[9][10] Similar positive outcomes on GFR, albuminuria, and kidney pathology were observed in Wistar fatty rats, a model of diabetic kidney disease.[11][12]
Clinical Development
This compound has progressed through Phase 1 and Phase 2 clinical trials for several indications.
Phase 1 Studies
Phase 1 trials in healthy adult volunteers demonstrated that sucunamostat was safe and well-tolerated.[1] These studies also confirmed its pharmacological activity by showing inhibition of enteropeptidase activity.[1] A clinical trial in healthy individuals also showed that sucunamostat effectively decreased plasma amino acid levels derived from diet or protein drinks, with a favorable safety profile, providing a clinical proof-of-mechanism.[7]
Phase 2a Study in Type 2 Diabetes and Albuminuria (NCT03683579)
An exploratory, randomized, double-blind, placebo-controlled Phase 2a trial evaluated the safety and efficacy of sucunamostat in 72 patients with type 2 diabetes and albuminuria.[13][14][15] Patients received either placebo, 500 mg of sucunamostat once daily (QD), or 500 mg of sucunamostat three times daily (TID) for 12 weeks.[13][14][15]
Key Findings:
-
Safety: Sucunamostat was found to be safe and well-tolerated at doses up to 1500 mg/day.[13][14][15]
-
Efficacy: While not statistically significant compared to placebo, there was a trend towards a reduction in the urine albumin-to-creatinine ratio (UACR) from baseline in the sucunamostat groups. The UACR changes were -14% for placebo, -27% for the QD group, and -28% for the TID group.[13][14][15] A decrease in hemoglobin A1c (HbA1c) was also observed in the TID group.[13][15]
These findings suggest that sucunamostat may have a beneficial effect on albuminuria in patients with diabetic kidney disease, warranting further investigation.[14]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.
Table 1: In Vitro Inhibitory Activity of Sucunamostat
| Target | Species | IC50 (nM) |
| Enteropeptidase | Rat | 4.6 |
| Enteropeptidase | Human | 5.4 |
Data from ResearchGate.[6]
Table 2: Effects of Sucunamostat in Diet-Induced Obese (DIO) Mice (4-week treatment)
| Treatment Group | Fecal Protein Increase | Total Food Intake | Body Weight Change |
| Vehicle | - | - | - |
| Sucunamostat (20 mg/kg) | Dose-dependent increase | Significant decrease | Significant decrease |
| Sucunamostat (59 mg/kg) | Dose-dependent increase | Significant decrease | Significant decrease |
Data from a preclinical study in mice.[8]
Table 3: Results of Phase 2a Study in Patients with Type 2 Diabetes and Albuminuria
| Treatment Group (12 weeks) | Change in UACR from Baseline (%) | P-value vs. Baseline | Change in HbA1c |
| Placebo (n=15) | -14 | 0.4407 | Not reported |
| Sucunamostat 500 mg QD (n=29) | -27 | 0.0271 | Not significant |
| Sucunamostat 500 mg TID (n=28) | -28 | 0.0211 | Decreased |
Data from an exploratory randomized trial.[13][14][15]
Experimental Protocols
In Vitro Enteropeptidase Inhibition Assay
The inhibitory activity of sucunamostat against rat and human enteropeptidase was determined using a fluorescence resonance energy transfer (FRET) assay.[6] Recombinant enteropeptidase was incubated with varying concentrations of sucunamostat for different durations (10, 30, 60, and 120 minutes).[11] The enzymatic reaction was initiated by the addition of a fluorogenic substrate. The rate of substrate cleavage was measured by monitoring the increase in fluorescence intensity. IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
Oral Protein Challenge in Rats
To assess the in vivo efficacy of sucunamostat on protein digestion, an oral protein challenge test was performed in male Sprague-Dawley rats.[6] Rats were fasted overnight and then orally administered either vehicle or sucunamostat (10 or 30 mg/kg).[5] After a predetermined time (up to 4 hours), a protein solution was orally administered. Blood samples were collected at various time points, and plasma concentrations of branched-chain amino acids (BCAAs) were measured by high-performance liquid chromatography/tandem mass spectrometry.[6]
Phase 2a Clinical Trial in Patients with Type 2 Diabetes and Albuminuria (NCT03683579)
This was a randomized, double-blind, placebo-controlled, parallel-group study conducted at multiple centers.[1] Seventy-two patients with type 2 diabetes, a urine albumin-to-creatinine ratio (UACR) of 200-5000 mg/g, and an estimated GFR >30 ml/min per 1.73 m2 were enrolled.[13][14][15] Patients were randomly assigned in a 1:2:2 ratio to receive placebo, sucunamostat 500 mg once daily (QD), or sucunamostat 500 mg three times daily (TID) for 12 weeks.[13][14][15] The primary endpoints were safety and the change in UACR from baseline. Secondary and exploratory endpoints included changes in eGFR and HbA1c.[12]
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound.
Caption: Development workflow of this compound.
References
- 1. scohia.com [scohia.com]
- 2. biopharmadive.com [biopharmadive.com]
- 3. takeda.com [takeda.com]
- 4. | BioWorld [bioworld.com]
- 5. Discovery and characterization of a small‐molecule enteropeptidase inhibitor, SCO‐792 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. SCO-792 | SCOHIA PHARMA, Inc. [scohia.com]
- 8. SCO‐792, an enteropeptidase inhibitor, improves disease status of diabetes and obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sucunamostat - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. Enteropeptidase inhibitor SCO-792 effectively prevents kidney function decline and fibrosis in a rat model of chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. An Exploratory Randomized Trial of SCO-792, an Enteropeptidase Inhibitor, in Patients With Type 2 Diabetes and Albuminuria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Exploratory Randomized Trial of SCO-792, an Enteropeptidase Inhibitor, in Patients With Type 2 Diabetes and Albuminuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scohia.com [scohia.com]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide on Sucunamostat Hydrochloride for Phenylketonuria Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Phenylketonuria (PKU) is an inborn error of metabolism characterized by the inability to properly metabolize the amino acid phenylalanine, leading to its accumulation and subsequent neurotoxicity. The current standard of care involves a strict, lifelong protein-restricted diet, which presents significant challenges for patient adherence. Sucunamostat hydrochloride (SCO-792), an orally available, reversible inhibitor of enteropeptidase, is currently in Phase I clinical development for the treatment of PKU.[1][2] This novel therapeutic approach aims to reduce the absorption of dietary amino acids, including phenylalanine, by inhibiting the initial step in the protein digestion cascade. This document provides a comprehensive technical overview of this compound, including its mechanism of action, available preclinical and clinical data, and detailed experimental protocols relevant to its study.
Introduction to Phenylketonuria and the Therapeutic Rationale for Enteropeptidase Inhibition
Phenylketonuria is an autosomal recessive genetic disorder caused by mutations in the PAH gene, which encodes the enzyme phenylalanine hydroxylase. This enzyme is responsible for converting phenylalanine to tyrosine. Deficient PAH activity leads to elevated levels of phenylalanine in the blood and brain, which can cause severe intellectual disability, seizures, and other neurological problems if left untreated.
The primary treatment for PKU is a highly restrictive diet low in phenylalanine. This compound offers a novel, diet-independent therapeutic strategy. By inhibiting enteropeptidase, a key enzyme located in the brush border of the duodenum, sucunamostat prevents the conversion of trypsinogen to trypsin.[3] This, in turn, blocks the activation of a cascade of other pancreatic proteases, effectively reducing the digestion of dietary proteins and the subsequent absorption of amino acids, including phenylalanine.[1]
Mechanism of Action of this compound
This compound is a potent and reversible inhibitor of enteropeptidase. Enteropeptidase initiates the protein digestion cascade by activating trypsinogen. Activated trypsin then activates other pancreatic zymogens, including chymotrypsinogen, proelastase, and procarboxypeptidases. By inhibiting enteropeptidase, sucunamostat effectively blunts this entire process.
Preclinical and Clinical Development
This compound (SCO-792) is under development by Scohia Pharma for several indications, including PKU, where it is in Phase I clinical trials.[2] It is also being investigated for maple syrup urine disease (MSUD), homocystinuria (HCU), and diabetic kidney disease.[1][2]
In Vitro Efficacy
Sucunamostat has demonstrated potent inhibition of both rat and human enteropeptidase in vitro.
| Parameter | Species | Value |
| IC50 | Rat Enteropeptidase | 4.6 nM |
| IC50 | Human Enteropeptidase | 5.4 nM |
Data compiled from publicly available research.
Preclinical Studies
While specific preclinical data on the effect of sucunamostat on phenylalanine levels in PKU animal models are not yet publicly available, studies in other animal models have demonstrated its proof-of-concept. In diet-induced obese (DIO) mice, a single oral administration of SCO-792 dose-dependently inhibited the increase in plasma branched-chain amino acids (BCAAs) following an oral protein challenge, indicating effective in vivo inhibition of enteropeptidase.[4]
| Animal Model | Treatment | Outcome |
| DIO Mice | Single oral dose of SCO-792 | Dose-dependent inhibition of plasma BCAA increase after protein challenge.[4] |
| ob/ob Mice | Repeated treatment with SCO-792 | Reduction in food intake and body weight; improved hyperglycemia.[4] |
Data compiled from publicly available research.
Clinical Studies
Sucunamostat is currently in a Phase I clinical trial for phenylketonuria.[2] The specific design and results of this trial are not yet publicly available. However, clinical trials for other indications have provided initial safety and proof-of-mechanism data in humans. In a trial with healthy individuals, SCO-792 was shown to be safe and well-tolerated, and it effectively decreased plasma amino acid levels derived from dietary protein.[1]
Experimental Protocols
In Vitro Enteropeptidase Inhibition Assay (Representative Protocol)
A Fluorescence Resonance Energy Transfer (FRET) assay is a common method for measuring protease activity and inhibition. The following is a representative protocol for determining the IC50 of an inhibitor against enteropeptidase.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer suitable for enteropeptidase activity (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM CaCl₂, 0.01% Tween-20).
-
Enzyme Solution: Dilute recombinant human enteropeptidase in assay buffer to the desired working concentration.
-
Substrate Solution: Prepare a fluorogenic peptide substrate, such as GD₄K-AMC, in assay buffer.[3]
-
Inhibitor Dilutions: Perform a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer to achieve the final desired concentrations.
-
-
Assay Procedure:
-
In a 384-well microplate, add the diluted sucunamostat solutions.
-
Add the enteropeptidase solution to each well and pre-incubate for a defined period (e.g., 15 minutes at 37°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FRET substrate solution to all wells.
-
Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence over time (e.g., kinetic reads every minute for 30-60 minutes) at the appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., for AMC, Ex: ~380 nm, Em: ~460 nm).
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) for each concentration of the inhibitor by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each sucunamostat concentration relative to a vehicle control (DMSO).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve (e.g., four-parameter logistic equation) to determine the IC₅₀ value.
-
In Vivo Oral Protein Challenge in a PKU Mouse Model (Hypothetical Protocol)
While not yet published for sucunamostat, a typical preclinical study to evaluate its efficacy in a PKU model would involve an oral protein challenge in a relevant animal model, such as the Pahenu2 mouse, which mimics severe PKU.[5]
Methodology:
-
Animal Model: Utilize a well-characterized PKU mouse model, such as the C57Bl/6-Pahenu2 strain.
-
Acclimation and Grouping: Acclimate animals to the facility and randomize them into treatment groups (e.g., vehicle control, and multiple dose levels of sucunamostat).
-
Dosing and Protein Challenge:
-
Fast the mice overnight.
-
Administer the assigned treatment (sucunamostat or vehicle) via oral gavage.
-
After a set period to allow for drug absorption (e.g., 1-2 hours), administer a standardized oral protein load (e.g., a casein or whey protein slurry).
-
-
Sample Collection: Collect blood samples via a suitable method (e.g., tail vein or submandibular bleed) at baseline (pre-protein challenge) and at several time points post-challenge (e.g., 30, 60, 120 minutes).
-
Biochemical Analysis:
-
Process blood samples to obtain plasma.
-
Quantify phenylalanine concentrations in the plasma samples using a validated analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis: Compare the plasma phenylalanine concentration-time profiles between the treatment and vehicle groups. The primary endpoint would be the reduction in the peak phenylalanine concentration and/or the area under the curve (AUC).
Future Directions and Conclusion
This compound represents a promising and novel therapeutic strategy for the management of phenylketonuria. Its mechanism of action, which targets the reduction of dietary phenylalanine absorption, is distinct from existing therapies and could potentially offer a valuable treatment option for a broad range of PKU patients.
The successful completion of the ongoing Phase I clinical trial in PKU patients will be a critical next step. Future research should focus on establishing a clear dose-response relationship for phenylalanine reduction in this patient population and evaluating the long-term safety and efficacy of sucunamostat. Furthermore, preclinical studies in PKU animal models would provide valuable data to support the clinical findings. The continued development of this compound holds the potential to significantly improve the quality of life for individuals living with PKU by lessening the burden of strict dietary management.
References
- 1. SCO-792 | SCOHIA PHARMA, Inc. [scohia.com]
- 2. Sucunamostat by Scohia Pharma for Phenylketonuria (PKU): Likelihood of Approval [pharmaceutical-technology.com]
- 3. A fluorogenic method for measuring enteropeptidase activity: spectral shift in the emission of GD4K-conjugated 7-amino-4-methylcoumarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SCO‐792, an enteropeptidase inhibitor, improves disease status of diabetes and obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 002232 - PAH[enu2] Strain Details [jax.org]
Investigating Sucunamostat Hydrochloride in Maple Syrup Urine Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Maple Syrup Urine Disease (MSUD) is a rare, debilitating inherited metabolic disorder characterized by the accumulation of branched-chain amino acids (BCAAs). Current treatment paradigms are centered on strict dietary protein restriction and, in some cases, liver transplantation. Sucunamostat hydrochloride (SCO-792), a novel, orally administered small molecule, is currently under investigation as a potential therapeutic agent for MSUD. This technical guide provides a comprehensive overview of the core scientific principles underlying sucunamostat's development for this indication. It details the drug's mechanism of action, summarizes key preclinical data, and outlines experimental methodologies. This document is intended to serve as a resource for researchers and drug development professionals in the field of metabolic disorders.
Introduction to Maple Syrup Urine Disease (MSUD)
Maple Syrup Urine Disease is an autosomal recessive disorder caused by a deficiency in the activity of the branched-chain α-ketoacid dehydrogenase (BCKAD) complex. This enzymatic complex is crucial for the metabolism of the essential amino acids leucine, isoleucine, and valine.[1][2][3] A defect in the BCKAD complex leads to the accumulation of these BCAAs and their corresponding α-ketoacids in the blood and urine.[1][2] The buildup of these substances is neurotoxic and can lead to severe neurological damage, developmental delays, and, if untreated, can be fatal.[1][4] The characteristic sweet odor of the urine, resembling maple syrup, gives the disease its name.[2][4] Current management strategies primarily involve a lifelong, strict diet with limited intake of natural proteins, supplemented with a BCAA-free medical formula. While this can manage the metabolic abnormalities, it presents a significant lifelong burden for patients.[1]
This compound (SCO-792): An Overview
This compound, also known as SCO-792, is a first-in-class, orally available enteropeptidase inhibitor being developed by Scohia Pharma.[3] It is currently in Phase I clinical trials for the treatment of Maple Syrup Urine Disease.[3] The therapeutic rationale for using an enteropeptidase inhibitor in MSUD is to reduce the overall absorption of dietary amino acids, including the problematic BCAAs, thereby lessening the metabolic burden on the deficient BCKAD enzyme.
Mechanism of Action
Sucunamostat's primary mechanism of action is the inhibition of enteropeptidase, a serine protease located on the brush border of the duodenum.[1] Enteropeptidase plays a pivotal role in protein digestion by catalyzing the conversion of inactive trypsinogen to its active form, trypsin. Trypsin, in turn, activates a cascade of other pancreatic proenzymes responsible for breaking down dietary proteins into smaller peptides and amino acids for absorption.
By inhibiting enteropeptidase, sucunamostat effectively attenuates this entire digestive cascade, leading to a reduction in the breakdown of dietary proteins and a subsequent decrease in the absorption of all amino acids, including leucine, isoleucine, and valine. This upstream inhibition of protein digestion offers a novel therapeutic strategy for MSUD by limiting the influx of the very substrates that accumulate to toxic levels in this disease.
Figure 1: Sucunamostat's inhibition of enteropeptidase in the gut.
Preclinical Data
In Vitro Efficacy
Preclinical studies have demonstrated the potent inhibitory activity of sucunamostat against enteropeptidase.
| Parameter | Species | Value | Reference |
| IC50 | Rat | 4.6 nM | [5] |
| IC50 | Human | 5.4 nM | [5] |
| Dissociation Half-life | - | ~14 hours | [5] |
Table 1: In Vitro Inhibitory Activity of Sucunamostat
In Vivo Efficacy
The in vivo efficacy of sucunamostat has been evaluated in rodent models through an oral protein challenge.
| Animal Model | Treatment | Outcome | Reference |
| Rat | Oral administration of sucunamostat prior to a protein meal | Dose-dependent inhibition of the post-meal elevation of plasma branched-chain amino acids | [6] |
Table 2: In Vivo Efficacy of Sucunamostat in an Oral Protein Challenge Model
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of sucunamostat are not yet fully available in the public domain. However, based on published research, the key experimental workflows can be outlined.
In Vitro Enteropeptidase Inhibition Assay
A fluorescence resonance energy transfer (FRET) assay is a common method to determine the inhibitory activity of compounds against proteases like enteropeptidase.
Figure 2: Workflow for in vitro enteropeptidase inhibition assay.
Oral Protein Challenge in Rodents
This in vivo model assesses the ability of an orally administered compound to inhibit the absorption of amino acids from a protein meal.
Figure 3: Workflow for in vivo oral protein challenge.
Clinical Development and Future Directions
Sucunamostat is currently in Phase I clinical trials for MSUD.[3] While no data from these trials are publicly available yet, a Phase IIa study in patients with type 2 diabetes and albuminuria demonstrated that sucunamostat was safe and well-tolerated at doses up to 1500 mg/day for 12 weeks. Further clinical investigation is required to establish the safety, tolerability, and efficacy of sucunamostat in the MSUD patient population. The primary clinical endpoints in future MSUD trials will likely focus on the reduction of plasma BCAA levels, particularly leucine, and the assessment of clinical outcomes related to neurocognitive function and metabolic stability.
Conclusion
This compound represents a promising and novel therapeutic approach for the management of Maple Syrup Urine Disease. Its unique mechanism of action, targeting the upstream absorption of dietary amino acids, has the potential to alleviate the metabolic burden in MSUD patients. The preclinical data are encouraging, demonstrating potent in vitro and in vivo activity. As sucunamostat progresses through clinical development, it holds the potential to become a valuable addition to the limited therapeutic armamentarium for this rare and serious metabolic disorder. Further research and clinical trial data are eagerly awaited by the scientific and patient communities.
References
- 1. Discovery and characterization of a small‐molecule enteropeptidase inhibitor, SCO‐792 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scohia.com [scohia.com]
- 4. scohia.com [scohia.com]
- 5. Sucunamostat by Scohia Pharma for Phenylketonuria (PKU): Likelihood of Approval [pharmaceutical-technology.com]
- 6. news-medical.net [news-medical.net]
Sucunamostat Hydrochloride: A Technical Overview of Early-Phase Clinical and Preclinical Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sucunamostat hydrochloride (formerly SCO-792 and TAK-792) is a first-in-class, orally available, reversible covalent inhibitor of enteropeptidase.[1][2] Enteropeptidase is a serine protease located in the brush border of the duodenum and jejunum that plays a pivotal role in protein digestion.[3][4] By inhibiting this enzyme, this compound reduces the absorption of amino acids from the gut, a mechanism with therapeutic potential in various metabolic and genetic disorders.[1][5] This technical guide provides a comprehensive overview of the available early-phase clinical and preclinical data for this compound, with a focus on its mechanism of action, experimental protocols, and quantitative outcomes.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of enteropeptidase, a key enzyme in the protein digestion cascade.[4] Enteropeptidase is responsible for the conversion of inactive trypsinogen to its active form, trypsin.[3] Trypsin then activates a host of other pancreatic zymogens, including chymotrypsinogen, proelastases, and procarboxypeptidases.[6]
By inhibiting enteropeptidase, this compound effectively blocks this cascade, leading to a reduction in protein digestion and subsequent absorption of amino acids.[7] This has two main therapeutic implications:
-
Caloric Restriction: Reduced protein absorption leads to caloric loss through the feces.[8]
-
Metabolic Regulation: Alterations in amino acid absorption can influence metabolic pathways and appetite-regulating hormones, such as cholecystokinin (CCK).[9][10]
This compound acts as a reversible covalent inhibitor, forming an acyl-enzyme complex with the catalytic serine residue of enteropeptidase.[6]
Preclinical Data
In Vitro Enzyme Inhibition
This compound has demonstrated potent inhibition of human enteropeptidase.
| Parameter | Value |
| Human Enteropeptidase IC50 | 5.4 nM[3] |
Experimental Protocol: In Vitro Enteropeptidase Inhibition Assay
A fluorescence resonance energy transfer (FRET) assay was utilized to screen for and characterize enteropeptidase inhibitors.[7] The assay employs a dual-labeled substrate that, when cleaved by enteropeptidase, produces a fluorescent signal. The inhibitory activity of this compound was determined by measuring the reduction in fluorescence in the presence of the compound.
In Vivo Preclinical Studies
Studies in rodent models have demonstrated the in vivo efficacy of this compound in inhibiting protein digestion and its potential therapeutic effects on obesity and diabetic kidney disease.
Table 1: Preclinical Pharmacokinetics and Pharmacodynamics of Sucunamostat
| Species | Model | Dosage | Key Findings |
| Rat | - | - | Oral Bioavailability: 3.3%[3] |
| Mouse | Diet-Induced Obese (DIO) | 20 mg/kg | 1.7% protein-derived calorie loss in feces (vs. 0.6% for vehicle)[8] |
| Mouse | Diet-Induced Obese (DIO) | 59 mg/kg | 3.0% protein-derived calorie loss in feces (vs. 0.6% for vehicle); Significant decrease in total food intake[8] |
| Mouse | ob/ob | - | Dose-dependent increase in fecal protein levels[8] |
Experimental Protocol: In Vivo Enteropeptidase Inhibition in Rats (Oral Protein Challenge)
-
Rats are fasted overnight.
-
This compound or vehicle is administered orally.
-
After a specified time, an oral protein challenge (e.g., casein solution) is administered.
-
Blood samples are collected at various time points post-challenge.
-
Plasma levels of branched-chain amino acids (BCAAs) are measured as a surrogate marker for protein digestion and absorption.[7]
Experimental Protocol: Efficacy Studies in Diet-Induced Obese (DIO) Mice
-
Male C57BL/6J mice are fed a high-fat diet to induce obesity.
-
Mice are randomized to receive daily oral doses of this compound or vehicle for a specified period (e.g., 4 weeks).
-
Body weight and food intake are monitored regularly.
-
Fecal samples are collected to determine protein content and caloric loss.
-
At the end of the study, various metabolic parameters can be assessed.[8]
Early-Phase Clinical Trial Data
This compound has completed Phase 1 and Phase 2a clinical trials, demonstrating a favorable safety and tolerability profile.[1]
Phase 1 Clinical Trials
Two Phase 1 studies have been completed in healthy male volunteers to assess the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound.
Table 2: Overview of Phase 1 Clinical Trials for this compound
| Study Identifier | Population | Dosing Regimen | Key Objectives |
| TAK-792-1001 | 48 Japanese, 24 Caucasian healthy adult males | Single oral doses (30, 100, 250, 500, 750, 1250 mg, or placebo) under fasted conditions | Safety, tolerability, PK/PD, racial differences, food effects[3] |
| CT17001 | 36 Japanese healthy adult males | Multiple oral doses (250, 500, 750 mg, or placebo) for 7 days before meals | Safety, tolerability, PK/PD[3] |
Detailed quantitative PK and PD data from these Phase 1 studies are not publicly available at this time.
Phase 2a Clinical Trial (JapicCTI-205109)
A Phase 2a, multicenter, randomized, double-blind, placebo-controlled trial was conducted to evaluate the efficacy and safety of this compound in patients with type 2 diabetes mellitus (T2DM) and albuminuria.[11][12]
Table 3: Efficacy Results from the Phase 2a Study in Patients with T2DM and Albuminuria
| Treatment Group | Number of Patients (n) | Change in UACR from Baseline | p-value |
| Placebo | 15 | -14% | 0.4407 |
| Sucunamostat 500 mg QD | 29 | -27% | 0.0271 |
| Sucunamostat 500 mg TID | 28 | -28% | 0.0211 |
UACR: Urine Albumin-to-Creatinine Ratio; QD: once daily; TID: three times daily[11][13]
A decrease in Hemoglobin A1c (HbA1c) was also observed in the 500 mg TID group.[11] The study concluded that Sucunamostat was safe and well-tolerated for up to 12 weeks at doses up to 1500 mg/day.[11][13]
Experimental Protocol: Phase 2a Study in Diabetic Kidney Disease (JapicCTI-205109)
-
Patient Population: 72 patients with T2DM, a urine albumin-to-creatinine ratio (UACR) of 200–5000 mg/g, and an estimated glomerular filtration rate (eGFR) >30 ml/min per 1.73 m².[11][12]
-
Study Design: Randomized (1:2:2), double-blind, placebo-controlled, parallel-group trial.[11][12]
-
Treatment: 12 weeks of treatment with either placebo, Sucunamostat 500 mg once daily, or Sucunamostat 500 mg three times daily.[11][12]
-
Primary Endpoints: Safety, tolerability, and the change in log-transformed UACR from baseline.[12]
-
Secondary/Exploratory Endpoints: Changes in eGFR, responder rate of at least 30% UACR decrease, and other metabolic parameters.[12]
Conclusion
The early-phase clinical data for this compound indicate a favorable safety and tolerability profile. The mechanism of action, centered on the inhibition of enteropeptidase, is well-supported by preclinical data and has shown promising pharmacodynamic effects in a Phase 2a study in patients with diabetic kidney disease. Further clinical development will be necessary to fully elucidate the therapeutic potential of this compound in various metabolic and genetic disorders characterized by abnormal protein metabolism or where caloric restriction is beneficial. The data presented in this guide provide a solid foundation for researchers and drug development professionals to understand the core characteristics of this novel therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. ClinConnect | Single-Dose Phase 1 Study of TAK-792 (NCT02448719) | [clinconnect.io]
- 3. Enteropeptidase - Wikipedia [en.wikipedia.org]
- 4. A phase I study of TAK-792 for obesity - AdisInsight [adisinsight.springer.com]
- 5. Role of CCK1 receptor in metabolic benefits of intestinal enteropeptidase inhibition in mice | PLOS One [journals.plos.org]
- 6. Enteropeptidase inhibition improves kidney function in a rat model of diabetic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Designing Relevant Preclinical Rodent Models for Studying Links Between Nutrition, Obesity, Metabolism, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Takeda Clinical Trials [clinicaltrials.takeda.com]
- 9. SCO‐792, an enteropeptidase inhibitor, improves disease status of diabetes and obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical Weight Loss Efficacy of AM833 in Combination With Semaglutide in Rodent Models of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery and characterization of a small‐molecule enteropeptidase inhibitor, SCO‐792 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What are enteropeptidase inhibitors and how do they work? [synapse.patsnap.com]
- 13. Sucunamostat - SCOHIA PHARMA/Takeda - AdisInsight [adisinsight.springer.com]
Therapeutic Potential of SCO-792: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SCO-792 is a first-in-class, orally available, potent, and reversible inhibitor of enteropeptidase, a key enzyme in the digestion of proteins. By modulating the absorption of amino acids from the gut, SCO-792 presents a novel therapeutic strategy for a range of metabolic and renal disorders. Preclinical and clinical data have demonstrated its potential in the management of diabetic kidney disease (DKD), obesity, type 2 diabetes, and chronic kidney disease (CKD). This document provides a comprehensive technical overview of SCO-792, including its mechanism of action, a summary of key quantitative data from preclinical and clinical studies, detailed experimental protocols, and a visualization of the proposed signaling pathways.
Introduction
Enteropeptidase, a serine protease located on the brush border of the duodenum and jejunum, is the primary activator of trypsinogen to trypsin, which in turn activates a cascade of other digestive enzymes. This process is fundamental for the breakdown of dietary proteins into absorbable amino acids. SCO-792 selectively inhibits this initial step, thereby reducing the overall absorption of amino acids into the circulation. This mechanism of action has pleiotropic effects, including the amelioration of hyperfiltration in the kidneys, modulation of gut microbiota, and induction of the metabolic regulator Fibroblast Growth Factor 21 (FGF21).
Mechanism of Action
SCO-792 is a potent inhibitor of both rat and human enteropeptidase.[1] Its primary therapeutic effect is derived from the reduction of amino acid absorption in the small intestine. This leads to several downstream physiological responses that contribute to its therapeutic potential in various disease models.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro, preclinical, and clinical studies of SCO-792.
Table 1: In Vitro Inhibitory Activity of SCO-792
| Target | IC50 Value | Reference |
| Rat Enteropeptidase | 4.6 nM | [1] |
| Human Enteropeptidase | 5.4 nM | [1] |
Table 2: Preclinical Efficacy of SCO-792 in a Diet-Induced Obese (DIO) Mouse Model
| Parameter | Vehicle | SCO-792 (20 mg/kg) | SCO-792 (59 mg/kg) | Reference |
| Fecal Protein-derived Calorie Loss (%) | 0.6% | 1.7% | 3.0% | [2] |
| Total Food Intake Reduction | - | Significant | Significant | [2] |
| Body Weight Change | - | Significant Reduction | Significant Reduction | [2] |
Table 3: Preclinical Efficacy of SCO-792 in a Rat Model of Chronic Kidney Disease (SHC Rats)
| Parameter | Vehicle | SCO-792 (0.03% in diet) | SCO-792 (0.06% in diet) | Pair-fed | Reference |
| Average Food Intake | Higher | Dose-dependent decrease | Dose-dependent decrease | Matched to SCO-792 (0.06%) | [3] |
| Body Weight | Higher | Dose-dependent decrease | Dose-dependent decrease | Reduced vs. Vehicle | [3] |
| Glomerular Filtration Rate (GFR) | Decline | Prevention of Decline | Prevention of Decline | Less effective than SCO-792 | [2] |
| Albuminuria | Present | Suppression | Suppression | Less effective than SCO-792 | [2] |
| Kidney Fibrosis | Present | Improvement | Improvement | Less effective than SCO-792 | [2] |
Table 4: Phase 2 Clinical Trial of SCO-792 in Patients with Diabetic Kidney Disease
| Parameter | Placebo (n=15) | SCO-792 500 mg QD (n=29) | SCO-792 500 mg TID (n=28) | Reference |
| Baseline UACR (mg/g) | Geometric Mean: 569.1 | Geometric Mean: 613.8 | Geometric Mean: 636.3 | [4][5] |
| Change in UACR from Baseline | -14% (p=0.4407) | -27% (p=0.0271) | -28% (p=0.0211) | [4][5][6][7] |
| Responder Rate (≥30% UACR decrease) | 20.0% | 24.1% | 28.6% | [5] |
| Change in eGFR (ml/min/1.73m²) | -0.2 | -0.7 | -0.6 | [5] |
Experimental Protocols
Oral Protein Challenge in Rodents
This protocol is designed to assess the in vivo inhibition of protein digestion and amino acid absorption.
-
Animal Model: Male C57BL/6J mice or Sprague-Dawley rats are used.[2]
-
Acclimatization: Animals are acclimatized to the facility for at least one week prior to the experiment.
-
Fasting: Animals are fasted overnight with free access to water.
-
Drug Administration: SCO-792 is suspended in a 0.5% (w/v) methylcellulose solution and administered orally via gavage at doses typically ranging from 10 to 60 mg/kg. The vehicle group receives the methylcellulose solution alone.[2]
-
Protein Challenge: At a specified time after drug administration (e.g., 6 hours), an oral protein challenge is administered.[8] A common protein source is whey protein (e.g., 2.5 g/kg).[8]
-
Blood Sampling: Blood samples are collected at various time points post-protein challenge (e.g., 0, 30, 60, 120 minutes) via tail vein or other appropriate methods.
-
Analysis: Plasma levels of branched-chain amino acids (BCAAs) are measured to determine the extent of protein digestion and absorption.
Diet-Induced Obesity (DIO) Mouse Model
This model is used to evaluate the anti-obesity and metabolic effects of SCO-792.
-
Animal Model: Male C57BL/6J mice are commonly used due to their susceptibility to diet-induced obesity.
-
Diet: At 6 weeks of age, mice are fed a high-fat diet (HFD), typically with 60% of calories derived from fat (e.g., Research Diets D12492).[9] A control group is fed a matched low-fat diet (e.g., 10% kcal from fat, Research Diets D12450B).[9]
-
Induction of Obesity: Mice are maintained on the HFD for a period of 12-16 weeks to induce obesity, insulin resistance, and other metabolic abnormalities.[9][10]
-
Drug Administration: SCO-792 is administered orally once daily. Dosing can be mixed in the diet or administered by gavage.[2]
-
Pair-Fed Group: A pair-fed group is often included. These animals receive the same amount of HFD as consumed by the SCO-792 treated group on the previous day to distinguish between the effects of the drug and the effects of reduced food intake.[2]
-
Parameters Measured: Body weight, food intake, fecal protein content, plasma glucose, insulin, and lipid levels are monitored throughout the study.[2]
Hyperinsulinemic-Euglycemic Clamp in Mice
This is the gold-standard technique to assess insulin sensitivity.[6]
-
Surgical Preparation: 5-7 days prior to the clamp, catheters are implanted in the jugular vein (for infusions) and the carotid artery (for blood sampling) under anesthesia.[6]
-
Fasting: Mice are fasted overnight (approximately 15 hours) before the clamp.[11]
-
Basal Period (2 hours): A continuous infusion of [3-³H]glucose is administered to measure basal hepatic glucose production.[12][13]
-
Clamp Period (2 hours):
-
A primed-continuous infusion of human insulin is started (e.g., 2.5 mU/kg/min).[6]
-
A variable infusion of 20% glucose is initiated and adjusted every 10-20 minutes to maintain euglycemia (normal blood glucose levels).[6][12]
-
The infusion of [3-³H]glucose is continued to measure insulin-stimulated whole-body glucose turnover and hepatic glucose production.[12][13]
-
A bolus of 2-[¹⁴C]deoxyglucose can be administered to determine tissue-specific glucose uptake.[12]
-
-
Blood Sampling: Blood samples are taken at regular intervals throughout the clamp to measure blood glucose and tracer concentrations.
-
Data Analysis: The glucose infusion rate (GIR) required to maintain euglycemia is a measure of whole-body insulin sensitivity. Higher GIR indicates greater insulin sensitivity.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways of SCO-792 and a typical experimental workflow.
Caption: Proposed signaling pathway of SCO-792.
Caption: General experimental workflow for preclinical evaluation of SCO-792.
Conclusion
SCO-792 represents a promising and innovative therapeutic agent with a unique mechanism of action. By targeting the initial step of protein digestion, it offers a multi-faceted approach to treating complex metabolic and renal diseases. The data gathered from preclinical and Phase 2 clinical studies are encouraging, demonstrating favorable effects on key biomarkers and disease parameters. Further clinical investigation is warranted to fully elucidate the therapeutic potential of SCO-792 in various patient populations. This technical guide provides a foundational resource for researchers and drug development professionals interested in the ongoing exploration of this novel compound.
References
- 1. Table 8. [Oral Protein Challenge Test Procedure]. - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. SCO‐792, an enteropeptidase inhibitor, improves disease status of diabetes and obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enteropeptidase inhibitor SCO-792 effectively prevents kidney function decline and fibrosis in a rat model of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Exploratory Randomized Trial of SCO-792, an Enteropeptidase Inhibitor, in Patients With Type 2 Diabetes and Albuminuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Exploratory Randomized Trial of SCO-792, an Enteropeptidase Inhibitor, in Patients With Type 2 Diabetes and Albuminuria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hyperinsulinemic-euglycemic clamps in conscious, unrestrained mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eptrading.co.jp [eptrading.co.jp]
- 8. Enteropeptidase inhibition improves obesity by modulating gut microbiota composition and enterobacterial metabolites in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Hyperinsulinemic Clamp Methods - Metabolism Core - National Mouse Phenotyping Center | UMass Chan Medical School - Worcester [umassmed.edu]
- 13. mmpc.org [mmpc.org]
Methodological & Application
Sucunamostat Hydrochloride: Detailed Application Notes and Protocols for Preclinical and Clinical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sucunamostat hydrochloride (formerly SCO-792) is an orally available, potent, and reversible inhibitor of enteropeptidase, a key enzyme in the digestion of dietary proteins. By inhibiting enteropeptidase in the gut, this compound reduces the absorption of amino acids into the bloodstream. This mechanism of action has shown therapeutic potential in preclinical and clinical studies for a range of conditions, including obesity, type 2 diabetes, and kidney disease.[1][2][3][4] This document provides detailed application notes and experimental protocols based on published research to guide further investigation into this compound.
Mechanism of Action
This compound targets enteropeptidase (also known as enterokinase), a serine protease located on the brush border of the duodenum.[5] Enteropeptidase initiates the protein digestion cascade by converting inactive trypsinogen into its active form, trypsin. Trypsin, in turn, activates other pancreatic proenzymes involved in protein breakdown. By inhibiting enteropeptidase, this compound effectively reduces the generation and subsequent absorption of amino acids from the gut.[4] This leads to lower circulating levels of amino acids, which has been shown to have beneficial effects on metabolic and renal parameters.[1][2]
Caption: Signaling pathway of this compound's mechanism of action.
Preclinical Research Protocols
In Vitro Enteropeptidase Inhibition Assay
This protocol is designed to determine the inhibitory activity of this compound on enteropeptidase in a cell-free system. A fluorescence resonance energy transfer (FRET) based assay is a common method.[3][6]
Materials:
-
Recombinant human or rat enteropeptidase
-
Fluorogenic enteropeptidase substrate (e.g., a peptide with a fluorophore and a quencher)
-
This compound
-
Assay buffer (e.g., Tris-HCl with CaCl2 and detergent)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Serially dilute this compound in assay buffer to create a range of test concentrations.
-
Add a fixed amount of recombinant enteropeptidase to each well of a 96-well plate.
-
Add the different concentrations of this compound to the wells containing the enzyme. Include a vehicle control (buffer with solvent) and a no-enzyme control.
-
Incubate the enzyme and inhibitor mixture for a defined period (e.g., 30 minutes) at room temperature to allow for binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately begin monitoring the fluorescence signal at appropriate excitation and emission wavelengths using a fluorescence plate reader.
-
Record the fluorescence intensity over time to determine the reaction rate.
-
Calculate the percent inhibition for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
In Vivo Animal Studies: Diabetic Kidney Disease Model
This protocol outlines an in vivo study to evaluate the efficacy of this compound in a rat model of diabetic kidney disease, such as the Wistar fatty rat.[1][2]
Animal Model:
-
Male Wistar fatty rats (or other appropriate diabetic models)
-
Age: Approximately 10-12 weeks at the start of the study
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
Experimental Groups:
-
Vehicle control (e.g., 0.5% methylcellulose solution)
-
This compound (low dose, e.g., 3 mg/kg/day)
-
This compound (high dose, e.g., 10 mg/kg/day)
-
Positive control (e.g., an existing diabetes or kidney disease medication)
Drug Administration:
-
Route: Oral gavage
-
Frequency: Once daily
-
Duration: 4-8 weeks
Experimental Workflow:
Caption: Experimental workflow for in vivo animal studies.
Outcome Measures:
-
Primary:
-
Urine Albumin-to-Creatinine Ratio (UACR)
-
Glomerular Filtration Rate (GFR)
-
-
Secondary:
-
Blood glucose and HbA1c levels
-
Plasma amino acid concentrations
-
Kidney histopathology (e.g., glomerulosclerosis, tubulointerstitial fibrosis)
-
Fecal protein content
-
Data Presentation:
| Parameter | Vehicle Control | Sucunamostat HCl (Low Dose) | Sucunamostat HCl (High Dose) | Positive Control |
| Change in UACR (%) | ||||
| Change in GFR (mL/min) | ||||
| Change in HbA1c (%) | ||||
| Change in Plasma Amino Acids (µmol/L) |
Clinical Research Protocol
Phase 2a, Randomized, Double-Blind, Placebo-Controlled Trial
This protocol is based on a study evaluating the safety, tolerability, and efficacy of this compound in patients with type 2 diabetes and albuminuria.[7][8][9][10]
Study Population:
-
Patients with type 2 diabetes mellitus
-
Urine Albumin-to-Creatinine Ratio (UACR) between 30 and 300 mg/g
-
Estimated Glomerular Filtration Rate (eGFR) > 30 mL/min/1.73m²
-
Stable on a renin-angiotensin system (RAS) inhibitor for at least 3 months
Study Design:
-
Type: Multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Phases:
-
Screening Period (up to 4 weeks)
-
Treatment Period (12 weeks)
-
Follow-up Period (4 weeks)
-
-
Randomization: Patients are randomized in a 1:1:1 ratio to one of three treatment arms.
Treatment Arms:
-
Placebo (oral, once daily)
-
This compound (500 mg, oral, once daily)
-
This compound (500 mg, oral, three times daily)
Study Endpoints:
-
Primary:
-
Safety and tolerability (adverse events, vital signs, laboratory tests)
-
Change from baseline in UACR at 12 weeks
-
-
Secondary:
-
Proportion of patients with a ≥30% reduction in UACR
-
Change from baseline in eGFR
-
Change from baseline in HbA1c
-
Change from baseline in fasting plasma glucose
-
Change from baseline in plasma amino acid profile
-
Data Presentation:
| Outcome Measure | Placebo (n=...) | Sucunamostat HCl (500 mg QD, n=...) | Sucunamostat HCl (500 mg TID, n=...) |
| Mean Change in UACR from Baseline (%) | |||
| p-value vs. Placebo | - | ||
| Proportion of Responders (≥30% UACR reduction) (%) | |||
| Mean Change in eGFR (mL/min/1.73m²) from Baseline | |||
| Mean Change in HbA1c (%) from Baseline |
Conclusion
The provided protocols and application notes offer a comprehensive framework for the continued investigation of this compound. The preclinical models are robust for assessing the therapeutic potential in metabolic and renal diseases, while the clinical trial design provides a clear path for evaluating safety and efficacy in patient populations. The consistent findings of reduced amino acid absorption, improved glycemic control, and renal protection across studies highlight the promise of this novel therapeutic agent. Further research is warranted to fully elucidate the long-term benefits and broader applications of this compound.
References
- 1. Enteropeptidase inhibition improves kidney function in a rat model of diabetic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enteropeptidase inhibition improves kidney function in a rat model of diabetic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and characterization of a small‐molecule enteropeptidase inhibitor, SCO‐792 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SCO-792 | SCOHIA PHARMA, Inc. [scohia.com]
- 5. SCO-792, an enteropeptidase inhibitor, improves disease status of diabetes and obesity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. doaj.org [doaj.org]
- 7. Enteropeptidase inhibitor SCO-792 effectively prevents kidney function decline and fibrosis in a rat model of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Exploratory Randomized Trial of SCO-792, an Enteropeptidase Inhibitor, in Patients With Type 2 Diabetes and Albuminuria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Exploratory Randomized Trial of SCO-792, an Enteropeptidase Inhibitor, in Patients With Type 2 Diabetes and Albuminuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scohia.com [scohia.com]
Application Note: In Vitro Enteropeptidase Inhibition Assay Using Sucunamostat
Audience: Researchers, scientists, and drug development professionals.
Introduction
Enteropeptidase (also known as enterokinase) is a type II transmembrane serine protease located on the brush border of the duodenum[1]. It plays a critical role in protein digestion by converting inactive pancreatic trypsinogen into active trypsin. This activation initiates a cascade that activates other digestive zymogens, such as chymotrypsinogen, proelastase, and procarboxypeptidase[2][3]. Given its pivotal role, inhibiting enteropeptidase presents a therapeutic strategy for metabolic diseases by modulating protein digestion and amino acid absorption[4][5].
Sucunamostat (SCO-792) is a potent, orally active, and reversible inhibitor of enteropeptidase[6][7]. It has been shown to effectively inhibit protein digestion in vivo and is under investigation for its therapeutic potential in obesity, diabetes, and kidney disease[8][9][10]. This document provides detailed protocols for conducting an in vitro enteropeptidase inhibition assay using Sucunamostat, including data presentation and workflow visualization.
Mechanism of Action: Enteropeptidase Cascade
Enteropeptidase is the primary activator of the protein digestion cascade. It specifically cleaves the Asp-Asp-Asp-Asp-Lys motif at the N-terminus of trypsinogen to generate active trypsin[2]. Trypsin then activates other pancreatic zymogens, leading to the breakdown of dietary proteins into absorbable amino acids. Sucunamostat directly inhibits the catalytic activity of enteropeptidase, thereby blocking the entire downstream cascade.
Caption: Sucunamostat inhibits enteropeptidase, blocking the conversion of trypsinogen to trypsin and halting the protein digestion cascade.
Quantitative Data for Sucunamostat (SCO-792)
Sucunamostat is characterized by its high potency and slow dissociation from its target enzyme. The following table summarizes its key inhibitory parameters.
| Parameter | Species | Value | Reference(s) |
| IC₅₀ | Human | 5.4 nM | [1][6][7] |
| Rat | 4.6 nM | [1][6][7] | |
| Kinetics | |||
| Dissociation Half-life (t₁/₂) | - | ~14 hours | [1][7] |
| Dissociation Rate (k_off) | - | 0.047/hour | [1][7] |
| K_inact/K_I | - | 82,000 M⁻¹s⁻¹ | [1][7] |
| Selectivity (IC₅₀) | |||
| Trypsin | - | 3.3 nM | [1] |
| Plasma Kallikrein | - | 16 nM | [1] |
| Plasmin | - | 460 nM | [1] |
| Factor Xa | - | >10,000 nM | [1] |
| Thrombin | - | >10,000 nM | [1] |
Experimental Protocol: Fluorometric Inhibition Assay
This protocol describes a fluorometric assay to determine the inhibitory activity of Sucunamostat on human enteropeptidase in a 96-well plate format. The assay measures the cleavage of a synthetic peptide substrate tagged with a fluorophore, such as 7-amino-4-trifluoromethylcoumarin (AFC).
Materials and Reagents
-
Recombinant Human Enteropeptidase (light chain)
-
Sucunamostat (SCO-792)
-
Fluorogenic Enteropeptidase Substrate (e.g., a peptide with the recognition sequence Gly-(Asp)₄-Lys tagged with AFC)[2]
-
Assay Buffer: e.g., 25 mM Tris-HCl, pH 8.4, with 10 mM CaCl₂[2]
-
DMSO (for compound dilution)
-
96-well, flat-bottom, opaque plates (e.g., white or black for fluorescence)
-
Fluorescence microplate reader (λEx = 380 nm / λEm = 500 nm for AFC)
-
Multichannel pipettor
Reagent Preparation
-
Assay Buffer: Prepare the buffer and warm it to the assay temperature (e.g., 37°C) before use.
-
Enteropeptidase Solution: Prepare a working solution of human enteropeptidase in Assay Buffer at a concentration that yields a linear reaction rate within the desired assay time. The final concentration will need to be optimized.
-
Substrate Solution: Prepare a stock solution of the fluorogenic substrate in DMSO and dilute it to the desired final concentration (typically at or near its Kₘ value) in Assay Buffer.
-
Sucunamostat Dilution Series: Prepare a stock solution of Sucunamostat in DMSO. Perform serial dilutions in DMSO to create a range of concentrations for IC₅₀ determination (e.g., from 100 µM to 0.1 nM). Further dilute these into Assay Buffer to minimize the final DMSO concentration in the well (typically ≤1%).
Assay Procedure
The following steps are for a final assay volume of 100 µL per well.
-
Plate Setup:
-
Blank Wells: 50 µL Assay Buffer (no enzyme).
-
Positive Control (100% Activity): 49 µL Assay Buffer + 1 µL DMSO.
-
Inhibitor Wells: 49 µL Assay Buffer + 1 µL of Sucunamostat dilution.
-
-
Add Enzyme: Add 25 µL of the enteropeptidase working solution to the Positive Control and Inhibitor wells. Do not add enzyme to the Blank wells; add 25 µL of Assay Buffer instead.
-
Pre-incubation: Mix the plate gently (e.g., on a horizontal shaker) and pre-incubate for 15-30 minutes at 37°C. This allows the inhibitor to bind to the enzyme. Note that for slow-binding inhibitors like Sucunamostat, the pre-incubation time can be critical and may need to be extended[7].
-
Initiate Reaction: Add 25 µL of the substrate solution to all wells to start the reaction.
-
Measure Fluorescence: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the fluorescence intensity (Relative Fluorescence Units, RFU) in kinetic mode every 1-2 minutes for 30-60 minutes (λEx = 380 nm / λEm = 500 nm).
Note: A colorimetric assay can also be performed using a chromogenic substrate, with absorbance read at 405 nm.
Experimental Workflow
The following diagram outlines the key steps in the in vitro inhibition assay.
References
- 1. Discovery and characterization of a small‐molecule enteropeptidase inhibitor, SCO‐792 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. article.imrpress.com [article.imrpress.com]
- 3. Enteropeptidase inhibition improves kidney function in a rat model of diabetic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sucunamostat - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Role of CCK1 receptor in metabolic benefits of intestinal enteropeptidase inhibition in mice | PLOS One [journals.plos.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. doaj.org [doaj.org]
- 8. Sucunamostat - SCOHIA PHARMA/Takeda - AdisInsight [adisinsight.springer.com]
- 9. SCO‐792, an enteropeptidase inhibitor, improves disease status of diabetes and obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enteropeptidase inhibitor SCO-792 effectively prevents kidney function decline and fibrosis in a rat model of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
Sucunamostat Hydrochloride: A Comprehensive Animal Dosing Guide for Preclinical Research
FOR RESEARCH USE ONLY
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide for the preclinical administration of Sucunamostat hydrochloride (SCO-792), a potent and orally active inhibitor of enteropeptidase. By inhibiting the primary enzyme responsible for initiating the digestive protease cascade, this compound effectively reduces the absorption of dietary amino acids. This mechanism of action has shown therapeutic potential in models of metabolic disorders and kidney disease. These application notes include summaries of pharmacokinetic data, detailed experimental protocols for in vivo studies, and visual representations of the relevant signaling pathway and experimental workflows to aid researchers in designing and executing their studies.
Mechanism of Action
This compound is a reversible inhibitor of enteropeptidase (also known as enterokinase), a serine protease located on the brush border of the duodenum and jejunum.[1][2] Enteropeptidase is responsible for the conversion of inactive trypsinogen to active trypsin, which in turn activates a cascade of other digestive proenzymes. By inhibiting enteropeptidase, this compound effectively blocks the initial step of protein digestion, leading to a reduction in the breakdown and subsequent absorption of dietary proteins and amino acids.[1][3] This mode of action has been shown to decrease plasma levels of branched-chain amino acids (BCAAs) following a protein challenge in animal models.[1][3]
Signaling Pathway
The inhibitory action of this compound on enteropeptidase initiates a cascade of physiological responses. The primary effect is a reduction in the availability of circulating amino acids. This has been shown to modulate metabolic pathways and improve parameters in models of obesity and diabetes.[3][4] Furthermore, the reduction in amino acid load on the kidneys can ameliorate glomerular hyperfiltration and has demonstrated protective effects in preclinical models of diabetic and chronic kidney disease.[5][6][7]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies involving this compound. These values should serve as a guide for dose selection and study design.
Table 1: Pharmacokinetic Parameters of this compound in Male Sprague-Dawley Rats
| Parameter | Oral Administration (10 mg/kg) | Intravenous Administration (0.2 mg/kg) |
| Tmax (h) | 0.5 | - |
| Cmax (ng/mL) | 183 ± 38 | - |
| t1/2 (h) | 1.8 | 1.1 |
| AUCinf (ng·h/mL) | 487 ± 68 | 129 ± 11 |
| Bioavailability (%) | 7.5 | - |
| Data presented as mean ± SD (n=3). Data sourced from a study in male Sprague-Dawley rats.[1] |
Table 2: Recommended Dosing Regimens in Preclinical Models
| Animal Model | Dosing Regimen | Study Duration | Observed Effects | Reference |
| Normal Sprague-Dawley Rats | Single oral dose of 10 or 30 mg/kg | Acute | Inhibition of plasma BCAA elevation after protein challenge. | [1] |
| Diet-Induced Obese (DIO) Mice | 60 mg/kg, once daily oral gavage | 3 days | Increased fecal protein, reduced food intake, and body weight. | [3] |
| ob/ob Mice | 0.003%, 0.01%, or 0.03% (w/w) in diet | Long-term | Dose-dependent increase in fecal protein, reduced food intake and body weight, improved hyperglycemia. | [3] |
| Wistar Fatty (WF) Rats (DKD model) | 6, 20, or 60 mg/kg, once daily oral gavage | 15 days | Improved glycemic control and reduced urinary albumin-to-creatinine ratio (UACR). | [5] |
| Spontaneously Hypercholesterolemic (SHC) Rats (CKD model) | 0.03% or 0.06% (w/w) in diet | 5 weeks | Increased fecal protein, prevented GFR decline, suppressed albuminuria, and improved kidney fibrosis. | [6][7] |
Experimental Protocols
The following are generalized protocols for the oral administration of this compound in rodent models. These should be adapted based on specific experimental requirements and institutional animal care and use committee (IACUC) guidelines.
Preparation of Dosing Formulation
For Oral Gavage:
-
Weigh the required amount of this compound powder.
-
Prepare a vehicle solution of 0.5% (w/v) methylcellulose in sterile water.
-
Suspend the this compound powder in the vehicle solution to the desired final concentration (e.g., 10 mg/mL for a 10 mg/kg dose in a 10 mL/kg dosing volume).
-
Ensure the suspension is homogenous by vortexing or stirring prior to each administration.
For Diet Admixture:
-
Calculate the total amount of this compound needed based on the desired dietary concentration (e.g., 0.03% w/w) and the total amount of feed to be prepared.
-
Thoroughly mix the powdered this compound with a small portion of the powdered diet.
-
Gradually add the remaining diet in geometric proportions, ensuring a uniform mixture.
-
If preparing pellets, follow standard laboratory procedures for pelleting medicated feed.
Animal Handling and Dosing Procedure (Oral Gavage)
-
Acclimatize animals to handling and the experimental environment for at least one week prior to the study.
-
On the day of dosing, weigh each animal to determine the precise volume of the dosing formulation to be administered.
-
Gently restrain the animal. For rats and mice, manual restraint is typically sufficient.
-
Use a proper-sized, ball-tipped gavage needle attached to a syringe containing the dosing formulation.
-
Carefully insert the gavage needle into the esophagus and deliver the formulation directly into the stomach.
-
Monitor the animal for any signs of distress immediately after dosing and at regular intervals.
Blood Sampling for Pharmacokinetic Analysis
-
For serial blood sampling in rats, the lateral tail vein is a common and minimally invasive site.
-
Warm the tail using a heat lamp or warm water to dilate the vein.
-
Puncture the vein with a sterile needle (e.g., 25-27 gauge) and collect the required volume of blood into an appropriate micro-collection tube (e.g., containing an anticoagulant such as EDTA).
-
Apply gentle pressure to the puncture site to stop the bleeding.
-
Process the blood samples (e.g., centrifugation to separate plasma) and store them at -80°C until analysis.
Experimental Workflow Visualization
The following diagrams illustrate typical workflows for preclinical studies with this compound.
Safety and Toxicology
Preclinical studies have indicated that this compound has a favorable safety profile.[3] However, as with any investigational compound, appropriate safety precautions should be taken. Researchers should consult the Material Safety Data Sheet (MSDS) for detailed information on handling and disposal. For toxicological assessments, it is recommended to conduct dose-range-finding studies followed by single-dose and repeated-dose toxicity studies in at least two species (one rodent and one non-rodent) in accordance with regulatory guidelines.
Disclaimer: This document is intended for informational purposes for research use only and does not constitute a recommendation for clinical use. All animal experiments should be conducted in compliance with local and national regulations and with the approval of an Institutional Animal Care and Use Committee (IACUC).
References
- 1. Discovery and characterization of a small‐molecule enteropeptidase inhibitor, SCO‐792 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scohia.com [scohia.com]
- 3. SCO‐792, an enteropeptidase inhibitor, improves disease status of diabetes and obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SCO-792, an enteropeptidase inhibitor, improves disease status of diabetes and obesity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enteropeptidase inhibition improves kidney function in a rat model of diabetic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enteropeptidase inhibitor SCO-792 effectively prevents kidney function decline and fibrosis in a rat model of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enteropeptidase inhibitor SCO-792 effectively prevents kidney function decline and fibrosis in a rat model of chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Sucunamostat Hydrochloride in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sucunamostat hydrochloride (formerly TAK-792 or SCO-792) is an orally active and reversible inhibitor of enteropeptidase, a key serine protease involved in the digestion of proteins in the gut.[1][2][3] By inhibiting enteropeptidase, sucunamostat effectively reduces the absorption of amino acids. Its primary development has been focused on the treatment of metabolic and renal disorders, including obesity, type 2 diabetes, and renal failure.[1][2] While the majority of published research focuses on in vivo studies and clinical trials, its specific mechanism of action presents potential for in vitro cell culture applications to study cellular responses to amino acid deprivation and related signaling pathways.
This document provides an overview of the known mechanism of action of this compound, summarizes key quantitative data, and proposes a hypothetical protocol for its application in a cell culture setting to investigate its effects on cellular processes.
Mechanism of Action
This compound targets and inhibits enteropeptidase (also known as enterokinase), an enzyme located in the brush border of the duodenum and jejunum. Enteropeptidase is responsible for the proteolytic activation of trypsinogen to trypsin. Trypsin, in turn, activates a cascade of other digestive proenzymes. By inhibiting enteropeptidase, sucunamostat disrupts this cascade, leading to decreased protein digestion and a subsequent reduction in the absorption of amino acids from the gut into the bloodstream.[2] This systemic reduction in amino acid availability is believed to be the primary driver of its therapeutic effects observed in in vivo models, such as the amelioration of kidney fibrosis and the prevention of glomerular filtration rate (GFR) decline.[2]
Data Presentation
The following table summarizes the key quantitative data for this compound based on published findings.
| Parameter | Species | Value | Reference |
| IC50 | Rat Enteropeptidase | 4.6 nM | [3] |
| IC50 | Human Enteropeptidase | 5.4 nM | [3] |
| In Vivo Efficacy | Rat Model | 10 and 30 mg/kg (oral) | [3] |
Proposed Cell Culture Application: Investigating Cellular Response to Amino Acid Limitation
While this compound's primary target, enteropeptidase, is not typically present in standard cell cultures, the compound can be used to create a conditioned medium with a reduced concentration of amino acids. This conditioned medium can then be applied to cell cultures to mimic the systemic effects of reduced amino acid absorption observed in vivo. This approach allows for the investigation of cellular pathways sensitive to amino acid availability, such as the mTOR and GCN2 pathways.
Objective: To assess the impact of an amino acid-depleted environment, generated through the enzymatic action of enteropeptidase and its inhibition by sucunamostat, on a target cell line (e.g., renal epithelial cells, hepatic cells).
Experimental Protocols
1. Preparation of Conditioned Medium
-
Materials:
-
Base cell culture medium (e.g., DMEM) containing standard protein/peptide concentrations.
-
Recombinant human enteropeptidase.
-
This compound.
-
Control medium (base medium without additions).
-
Vehicle control (e.g., DMSO).
-
-
Protocol:
-
Prepare three sets of base medium.
-
Group 1 (Control): No additions.
-
Group 2 (Amino Acid Depleted): Add recombinant human enteropeptidase to the base medium. Incubate for a defined period (e.g., 4-6 hours) at 37°C to allow for protein digestion.
-
Group 3 (Sucunamostat Treatment): Pre-incubate recombinant human enteropeptidase with an effective concentration of this compound (e.g., 100 nM, to ensure complete inhibition based on the IC50) for 30 minutes. Add this mixture to the base medium and incubate under the same conditions as Group 2.
-
After incubation, halt the enzymatic reaction, for example, by heat inactivation (if appropriate for the medium components) or by using a broad-spectrum protease inhibitor cocktail.
-
Analyze the amino acid concentration in all three media to confirm the depletion in Group 2 and its prevention in Group 3.
-
2. Cell Culture Treatment and Analysis
-
Materials:
-
Target cell line (e.g., HK-2 human kidney cells).
-
Prepared conditioned media (Control, Amino Acid Depleted, Sucunamostat Treatment).
-
Reagents for downstream analysis (e.g., antibodies for Western blotting, reagents for cell viability assays).
-
-
Protocol:
-
Plate the target cells and allow them to adhere and reach a desired confluency (e.g., 70-80%).
-
Remove the standard growth medium and replace it with the prepared conditioned media.
-
Incubate the cells for a specified time course (e.g., 6, 12, 24 hours).
-
Analysis:
-
Cell Viability/Proliferation: Perform assays such as MTT or trypan blue exclusion to assess the impact on cell health.
-
Western Blotting: Analyze key proteins in amino acid sensing pathways, such as phosphorylated S6 kinase (a downstream target of mTORC1) and phosphorylated eIF2α (a downstream target of GCN2).
-
Gene Expression Analysis: Use qPCR to measure the expression of genes involved in amino acid transport and stress responses.
-
-
Conclusion
This compound is a potent inhibitor of enteropeptidase with demonstrated efficacy in preclinical and clinical settings for metabolic and renal diseases. While its direct application in cell culture is limited by the absence of its target enzyme, it can be used to create a model of amino acid deprivation to study cellular responses. The proposed protocol provides a framework for researchers to investigate the in vitro effects of modulating amino acid availability, offering insights into the cellular mechanisms that may underlie the therapeutic benefits observed in vivo. This approach can be valuable for drug development professionals seeking to understand the broader cellular implications of targeting amino acid metabolism.
References
Application Notes and Protocols for In Vivo Studies of Sucunamlostat Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sucunamlostat hydrochloride is a potent and selective inhibitor of Cholesterol 25-hydroxylase (CH25H). CH25H is an enzyme that converts cholesterol into 25-hydroxycholesterol (25-HC), a key signaling molecule involved in immune responses and cholesterol metabolism.[1][2][3] Elevated levels of CH25H and 25-HC have been implicated in the pathology of various diseases, including neurodegenerative disorders like Alzheimer's disease, by promoting neuroinflammation and other detrimental processes.[4] Sucunamlostat hydrochloride offers a promising therapeutic strategy by targeting CH25H to modulate these pathological pathways.
These application notes provide detailed protocols for conducting in vivo studies to evaluate the efficacy of Sucunamlostat hydrochloride in a mouse model of tauopathy, a common feature in several neurodegenerative diseases.
Mechanism of Action Signaling Pathway
The following diagram illustrates the proposed mechanism of action of Sucunamlostat hydrochloride in mitigating neuroinflammation.
Caption: Proposed mechanism of action of Sucunamlostat hydrochloride.
Experimental Protocols
In Vivo Efficacy Study in a Tauopathy Mouse Model (PS19)
This protocol outlines a study to assess the therapeutic efficacy of Sucunamlostat hydrochloride in the PS19 mouse model, which expresses the P301S mutant human tau and develops age-dependent tau pathology and neurodegeneration.[4]
1. Animal Model:
-
Species: Mouse
-
Strain: PS19
-
Sex: Male and Female
-
Age: 6 months (at the start of treatment)
-
Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Experimental Groups:
-
A minimum of 10-12 animals per group is recommended.
| Group | Treatment | Dose | Route of Administration | Frequency |
| 1 | Vehicle Control | - | Oral Gavage | Daily |
| 2 | Sucunamlostat hydrochloride | 10 mg/kg | Oral Gavage | Daily |
| 3 | Sucunamlostat hydrochloride | 30 mg/kg | Oral Gavage | Daily |
3. Drug Preparation and Administration:
-
Vehicle: 0.5% (w/v) methylcellulose in sterile water.
-
Sucunamlostat hydrochloride: Prepare fresh daily. Suspend the required amount of Sucunamlostat hydrochloride in the vehicle to achieve the desired concentrations.
-
Administration: Administer orally via gavage for a duration of 3 months.
4. Experimental Workflow:
Caption: Experimental workflow for the in vivo study.
5. Endpoint Analysis:
-
Behavioral Tests (to be performed at baseline and end of treatment):
-
Morris Water Maze: To assess spatial learning and memory.
-
Y-Maze: To evaluate short-term spatial working memory.
-
Open Field Test: To measure locomotor activity and anxiety-like behavior.
-
-
Biochemical Analysis (from brain homogenates):
-
ELISA: To quantify levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and 25-HC.
-
Western Blot: To measure levels of total and phosphorylated Tau, as well as markers for microglial and astrocyte activation (e.g., Iba1, GFAP).
-
-
Histological Analysis (from fixed brain sections):
-
Immunohistochemistry: To visualize and quantify tau pathology (AT8, AT100 antibodies), microgliosis (Iba1), and astrocytosis (GFAP).
-
Nissl Staining: To assess neuronal loss.
-
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the study.
Table 1: Behavioral Test Results
| Group | Morris Water Maze (Escape Latency, s) | Y-Maze (% Alternation) | Open Field (Total Distance, cm) |
| Vehicle Control | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Sucunamlostat (10 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Sucunamlostat (30 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 2: Brain Biomarker Levels
| Group | 25-HC (pg/mg protein) | TNF-α (pg/mg protein) | IL-1β (pg/mg protein) | p-Tau/Total Tau Ratio | Iba1 (relative expression) | GFAP (relative expression) |
| Vehicle Control | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Sucunamlostat (10 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Sucunamlostat (30 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 3: Histological Quantification
| Group | AT8 Positive Area (%) | Iba1 Positive Area (%) | GFAP Positive Area (%) | Neuronal Count (cells/mm²) |
| Vehicle Control | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Sucunamlostat (10 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Sucunamlostat (30 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Conclusion
This document provides a comprehensive framework for conducting an in vivo study to evaluate the therapeutic potential of Sucunamlostat hydrochloride. The detailed protocols and data presentation templates are designed to ensure a robust and reproducible investigation into the effects of CH25H inhibition in a relevant disease model. The findings from such a study will be crucial in advancing the development of Sucunamlostat hydrochloride as a potential treatment for neurodegenerative diseases.
References
- 1. Ch25h and 25-HC prevent liver steatosis through regulation of cholesterol metabolism and inflammation: Anti-NAFLD role of Ch25h and 25-HC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Oxysterol Synthesising Enzyme CH25H Contributes to the Development of Intestinal Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies in the antiviral molecular mechanisms of 25-hydroxycholesterol: Disturbing cholesterol homeostasis and post-translational modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. curealz.org [curealz.org]
Application Notes and Protocols for Oral Administration of Sucunamostat Hydrochloride in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the oral administration of Sucunamostat hydrochloride (SCO-792) in rats, including its mechanism of action, pharmacokinetic profile, and detailed experimental protocols.
Introduction
This compound, also known as SCO-792, is an orally active, potent, and reversible inhibitor of enteropeptidase.[1] Enteropeptidase is a key enzyme located on the duodenal brush border that initiates the protein digestion cascade by converting inactive trypsinogen into active trypsin.[2] By inhibiting this enzyme, Sucunamostat effectively reduces protein digestion and the subsequent absorption of amino acids.[1][2] This mechanism of action makes it a promising therapeutic agent for conditions where limiting amino acid intake may be beneficial, such as certain metabolic disorders and kidney diseases.[2][3][4]
Mechanism of Action
This compound targets and inhibits enteropeptidase, a serine protease. This inhibition disrupts the digestive zymogen cascade, which is essential for the breakdown of dietary proteins into absorbable amino acids. The primary downstream effect is a reduction in the bioavailability of amino acids from the gut.
Pharmacokinetic Profile
Studies in male Sprague-Dawley rats have characterized the pharmacokinetic profile of Sucunamostat following oral administration. The compound exhibits low systemic bioavailability.
| Parameter | Oral Administration (10 mg/kg) | Intravenous Administration (0.2 mg/kg) |
| Cmax | 16.4 ng/mL | 564 ng/mL (at 5 min) |
| t½ (half-life) | 4.4 hours | 5.2 hours |
| AUC₀₋₂₄h | 54.1 ng·h/mL | 303 ng·h/mL |
| Bioavailability | 0.4% | - |
| Data sourced from Fukushima et al. (2019).[1] |
Experimental Protocols
Preparation of Dosing Solution
Materials:
-
This compound (SCO-792)
-
0.5% (w/v) Methylcellulose solution
-
Weighing scale
-
Spatula
-
Magnetic stirrer and stir bar
-
Volumetric flask
Protocol:
-
Calculate the required amount of this compound based on the desired dose (e.g., 10 mg/kg) and the number and weight of the rats.
-
Weigh the calculated amount of this compound accurately.
-
Prepare the 0.5% (w/v) methylcellulose solution by dissolving methylcellulose powder in distilled water with the aid of a magnetic stirrer.
-
Gradually add the weighed this compound to the methylcellulose solution while continuously stirring to ensure a uniform suspension.
-
Continue stirring until a homogenous suspension is achieved.
Oral Administration via Gavage
Materials:
-
Male Sprague-Dawley rats
-
Prepared this compound dosing solution
-
Appropriately sized oral gavage needles (e.g., 16-18 gauge for adult rats)[5]
-
Syringes (1-3 mL)
-
Animal scale
Protocol:
-
Fast the rats overnight prior to dosing, ensuring free access to water.
-
Weigh each rat accurately on the day of the experiment to calculate the precise volume of the dosing solution to be administered. The recommended dosing volume is 5-10 mL/kg.[6][7]
-
Gently restrain the rat. One common method is to hold the rat near the thoracic region while supporting its lower body.[6]
-
Measure the correct length for gavage needle insertion by holding the needle externally from the tip of the rat's nose to the last rib.[7]
-
Draw the calculated volume of the this compound suspension into a syringe attached to the gavage needle.
-
With the rat's head held gently in an extended position to create a straight line through the neck and esophagus, insert the gavage needle into the mouth.[6]
-
Advance the needle gently along the upper palate until it passes into the esophagus. The animal may exhibit swallowing motions. Do not force the needle if resistance is met.[6]
-
Once the needle is correctly positioned in the stomach, slowly administer the dosing solution.[6]
-
After administration, gently remove the gavage needle along the same path of insertion.
-
Return the rat to its cage and monitor for any signs of distress for at least 10-15 minutes post-dosing.[6][7]
Pharmacokinetic Blood Sampling
Materials:
-
Microcentrifuge tubes containing an anticoagulant (e.g., EDTA)
-
Syringes with needles or capillary tubes for blood collection
-
Centrifuge
Protocol:
-
Following oral administration of this compound, collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Blood can be collected via a suitable method, such as from the tail vein.
-
Place the collected blood into the microcentrifuge tubes containing anticoagulant.
-
Centrifuge the blood samples to separate the plasma.
-
Harvest the plasma supernatant and store it at -20°C or lower until analysis.
-
Determine the plasma concentrations of this compound using a validated analytical method, such as high-performance liquid chromatography/tandem mass spectrometry (HPLC-MS/MS).[8]
References
- 1. Discovery and characterization of a small‐molecule enteropeptidase inhibitor, SCO‐792 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enteropeptidase inhibition improves kidney function in a rat model of diabetic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enteropeptidase inhibitor SCO-792 effectively prevents kidney function decline and fibrosis in a rat model of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enteropeptidase inhibitor SCO-792 effectively prevents kidney function decline and fibrosis in a rat model of chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 6. iacuc.wsu.edu [iacuc.wsu.edu]
- 7. research.fsu.edu [research.fsu.edu]
- 8. researchgate.net [researchgate.net]
Measuring the Efficacy of Sucunamostat Hydrochloride in Preclinical Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sucunamostat hydrochloride, also known as SCO-792, is a potent and orally active inhibitor of enteropeptidase, a key enzyme in the protein digestion cascade.[1] By targeting this enzyme, this compound reduces the breakdown and subsequent absorption of dietary proteins, leading to decreased plasma levels of amino acids.[2][3] This mechanism of action has shown therapeutic potential in preclinical models of metabolic disorders and kidney disease.[2][4] These application notes provide detailed protocols for evaluating the efficacy of this compound in relevant preclinical animal models, along with methods for data analysis and visualization of the underlying biological pathways.
Introduction
Enteropeptidase, a serine protease located on the brush border of the duodenum, initiates the digestive cascade by converting trypsinogen to its active form, trypsin.[2] Trypsin, in turn, activates other pancreatic proenzymes involved in protein digestion. Inhibition of enteropeptidase presents a novel therapeutic strategy for conditions where modulation of protein absorption is beneficial. This compound (SCO-792) is a small molecule inhibitor of enteropeptidase with high potency.[1] Preclinical studies have demonstrated its efficacy in reducing food intake, body weight, and improving metabolic parameters in models of obesity and diabetes.[2][5] Furthermore, it has shown reno-protective effects in models of chronic kidney disease (CKD) and diabetic kidney disease (DKD).[3][4] This document outlines standardized protocols to assess the in vivo efficacy of this compound in preclinical settings.
Mechanism of Action
This compound acts as a competitive inhibitor of enteropeptidase in the small intestine. By blocking the active site of this enzyme, it prevents the conversion of trypsinogen to trypsin. This disruption of the initial step in the protein digestion cascade leads to a reduction in the overall breakdown of dietary proteins into absorbable amino acids. The decreased absorption of amino acids, particularly branched-chain amino acids (BCAAs), is a key pharmacodynamic marker of this compound's activity.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative efficacy data for this compound (SCO-792) from preclinical studies.
Table 1: Efficacy of SCO-792 in a Diet-Induced Obese (DIO) Mouse Model [2]
| Parameter | Vehicle | SCO-792 (20 mg/kg) | SCO-792 (59 mg/kg) |
| Fecal Protein (% of caloric intake) | 0.6% | 1.7% | 3.0% |
| Total Food Intake (g) | ~35 | ~30 | ~27 |
| Body Weight Change (%) | +5% | -5% | -10% |
| Plasma FGF21 (pg/mL) | ~200 | ~400 | ~500 |
| Statistically significant difference compared to vehicle (p < 0.05). |
Table 2: Efficacy of SCO-792 in an ob/ob Mouse Model of Obesity and Diabetes [2]
| Parameter | Vehicle | SCO-792 (0.01% in diet) | SCO-792 (0.03% in diet) |
| Fecal Protein (% of caloric intake) | 6.5% | 14.9% | 15.2% |
| Blood Glucose (mg/dL) | ~400 | ~150 | ~100 |
| Glycosylated Hemoglobin (%) | ~8.0 | ~5.5 | ~5.0 |
| Statistically significant difference compared to vehicle (p < 0.05). |
Table 3: Efficacy of SCO-792 in a Spontaneously Hypercholesterolaemic (SHC) Rat Model of Chronic Kidney Disease [3]
| Parameter | Vehicle | SCO-792 (0.03% in diet) | SCO-792 (0.06% in diet) |
| Fecal Protein Content (mg/day) | ~200 | ~400 | ~600 |
| Plasma BCAA (µM) | ~600 | ~500 | ~400 |
| Glomerular Filtration Rate (GFR) decline | Progressive | Prevented | Prevented |
| Albuminuria | Progressive | Suppressed | Suppressed |
| Statistically significant difference compared to vehicle (p < 0.05). |
Table 4: Efficacy of SCO-792 in a Wistar Fatty (WF) Rat Model of Diabetic Kidney Disease [4]
| Parameter | Vehicle | SCO-792 (in diet) |
| Fecal Protein Content | Baseline | Increased |
| Urine Albumin-to-Creatinine Ratio (UACR) | Elevated | Decreased |
| Glomerular Hyperfiltration | Present | Normalized* |
| Statistically significant difference compared to vehicle (p < 0.05). |
Experimental Protocols
Protocol 1: Oral Protein Challenge Test to Assess in vivo Enteropeptidase Inhibition
This protocol is designed to evaluate the acute pharmacodynamic effect of this compound by measuring its impact on the postprandial increase in plasma branched-chain amino acids (BCAAs).[1][2]
Materials:
-
This compound (SCO-792)
-
Vehicle (e.g., 0.5% w/v methylcellulose)
-
Whey protein solution (e.g., 2.5 g/kg)
-
Male C57BL/6J mice (or other appropriate rodent model)
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Centrifuge
-
Plasma analysis equipment (e.g., LC-MS/MS for BCAA quantification)
Procedure:
-
Fast mice overnight (approximately 16 hours) with free access to water.
-
Administer this compound or vehicle orally (p.o.) at the desired dose(s).
-
After a specified pretreatment time (e.g., 1-4 hours), administer an oral protein challenge (whey protein solution).[1]
-
Collect blood samples at baseline (pre-protein challenge) and at various time points post-challenge (e.g., 30, 60, 120 minutes).
-
Centrifuge blood samples to separate plasma.
-
Analyze plasma samples for BCAA concentrations.
Data Analysis:
-
Plot plasma BCAA concentrations over time for each treatment group.
-
Calculate the area under the curve (AUC) for the plasma BCAA concentration-time profile.
-
Compare the AUC values between the this compound-treated groups and the vehicle group to determine the percentage of inhibition.
Protocol 2: Evaluation of Anti-Obesity Efficacy in Diet-Induced Obese (DIO) Mice
This protocol outlines a chronic study to assess the long-term effects of this compound on body weight, food intake, and metabolic parameters in a DIO mouse model.[2]
Materials:
-
This compound (SCO-792)
-
Vehicle
-
High-fat diet (HFD)
-
Male C57BL/6J mice
-
Metabolic cages for food and water intake monitoring
-
Equipment for body composition analysis (e.g., DEXA or MRI)
-
Blood glucose meter
-
Fecal collection supplies
Procedure:
-
Induce obesity in mice by feeding a high-fat diet for a specified period (e.g., 8-12 weeks).
-
Randomize obese mice into treatment groups (vehicle and this compound at various doses).
-
Administer this compound or vehicle daily via oral gavage or formulated in the diet.
-
Monitor body weight and food intake regularly (e.g., daily or weekly).
-
At the end of the study, perform terminal blood collection for analysis of metabolic parameters (e.g., glucose, insulin, lipids, FGF21).
-
Collect fecal samples for the analysis of protein content to confirm the mechanism of action.
-
Assess body composition to determine effects on fat and lean mass.
Data Analysis:
-
Plot the change in body weight and cumulative food intake over the study duration.
-
Compare end-of-study metabolic parameters between treatment groups.
-
Analyze fecal protein content to correlate with efficacy.
-
Perform statistical analysis (e.g., ANOVA) to determine the significance of the observed effects.
Protocol 3: Assessment of Reno-protective Effects in a Chronic Kidney Disease (CKD) Rat Model
This protocol describes a study to evaluate the efficacy of this compound in preventing the progression of kidney disease in a relevant rat model, such as the spontaneously hypercholesterolaemic (SHC) rat.[3]
Materials:
-
This compound (SCO-792)
-
Vehicle
-
SHC rats (or other CKD model)
-
Metabolic cages for urine collection
-
Equipment for measuring Glomerular Filtration Rate (GFR) (e.g., inulin clearance)
-
Assay kits for measuring urinary albumin and creatinine
-
Histology supplies for kidney tissue analysis
Procedure:
-
Use aged SHC rats with established albuminuria and declining GFR.[3]
-
Randomize rats into treatment groups.
-
Administer this compound or vehicle, typically mixed in the diet, for a prolonged period (e.g., 5 weeks).[3]
-
Monitor food intake and body weight.
-
Periodically collect urine to measure the urine albumin-to-creatinine ratio (UACR).
-
Measure GFR at baseline and at the end of the study.
-
At the end of the study, collect kidney tissues for histological analysis to assess glomerulosclerosis and interstitial fibrosis.
Data Analysis:
-
Compare the changes in GFR and UACR from baseline to the end of the study between treatment groups.
-
Quantify histological changes in the kidney.
-
Correlate the reno-protective effects with changes in food intake and fecal protein excretion.
Conclusion
The protocols and data presented in these application notes provide a comprehensive framework for the preclinical evaluation of this compound. The consistent findings across different animal models of obesity, diabetes, and kidney disease underscore the therapeutic potential of enteropeptidase inhibition. Researchers utilizing these methodologies should be able to generate robust and reproducible data to further elucidate the pharmacological profile of this compound and guide its clinical development.
References
- 1. doaj.org [doaj.org]
- 2. SCO‐792, an enteropeptidase inhibitor, improves disease status of diabetes and obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enteropeptidase inhibitor SCO-792 effectively prevents kidney function decline and fibrosis in a rat model of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enteropeptidase inhibition improves kidney function in a rat model of diabetic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SCO-792, an enteropeptidase inhibitor, improves disease status of diabetes and obesity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sucunamostat Hydrochloride in Protein Malabsorption Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein malabsorption, the impaired digestion and/or absorption of dietary proteins, can arise from various physiological and pathological conditions, including pancreatic insufficiency, celiac disease, and short bowel syndrome.[1] Studying the mechanisms and consequences of protein malabsorption is crucial for understanding its impact on nutritional status, metabolic health, and for the development of therapeutic interventions. Sucunamostat hydrochloride (formerly SCO-792) is a potent, orally active, and reversible inhibitor of enteropeptidase.[2][3] Enteropeptidase (also known as enterokinase) is a key intestinal brush border enzyme that initiates the cascade of digestive enzyme activation by converting trypsinogen to trypsin.[2] By inhibiting enteropeptidase, this compound effectively blocks the initial step of protein digestion in the small intestine, leading to a state of controlled protein malabsorption.[2][4] This makes it an invaluable pharmacological tool for researchers studying the physiological effects of reduced protein and amino acid uptake.
These application notes provide detailed protocols for utilizing this compound to induce and study protein malabsorption in both in vivo and in vitro research models.
Mechanism of Action
This compound is a selective inhibitor of enteropeptidase, a serine protease located on the brush border of duodenal and jejunal enterocytes.[2] Enteropeptidase is responsible for the conversion of inactive trypsinogen, secreted by the pancreas, into its active form, trypsin.[2] Trypsin, in turn, activates a host of other pancreatic proenzymes (including chymotrypsinogen, proelastase, and procarboxypeptidases) that are essential for the breakdown of dietary proteins into smaller peptides and amino acids for absorption.[2] By inhibiting enteropeptidase, this compound prevents the activation of this proteolytic cascade, leading to decreased protein digestion and subsequent malabsorption of amino acids.[4][5]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on preclinical studies.
| Parameter | Species | Value | Reference |
| IC50 | Rat Enteropeptidase | 4.6 nM | [2][3] |
| IC50 | Human Enteropeptidase | 5.4 nM | [2][3] |
| In Vivo Effect | Mouse | Dose-dependent inhibition of plasma BCAA elevation after oral protein challenge. | [4] |
| In Vivo Effect | Rat | Dose-dependent inhibition of plasma BCAA elevation after oral protein challenge. | [3] |
| Fecal Protein Content | Rat (SHC model) | Increased with 0.03% and 0.06% (w/w) sucunamostat in diet. | [6][7][8] |
| Plasma BCAA Levels | Rat (SHC model) | Dose-dependently decreased with 0.03% and 0.06% (w/w) sucunamostat in diet. | [7] |
| Protein-Calorie Loss | Mouse (DIO model) | 1.7% at 20 mg/kg and 3.0% at 59 mg/kg in feces. | [4] |
Experimental Protocols
In Vivo Protocol: Induction of Protein Malabsorption in a Rodent Model
This protocol describes the use of this compound to induce and quantify protein malabsorption in a rat model.
Materials:
-
This compound
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Standard rodent chow
-
Custom high-protein diet (e.g., 20% casein)
-
Vehicle for this compound (e.g., 0.5% methylcellulose in water)
-
Metabolic cages for feces and urine collection
-
Blood collection supplies (e.g., EDTA tubes)
-
Protein quantification assay kit (e.g., BCA or Bradford)
-
Amino acid analysis services or equipment (e.g., HPLC)
Experimental Workflow:
Procedure:
-
Animal Acclimatization: Acclimate male Sprague-Dawley rats to the housing facility for at least one week. Provide ad libitum access to standard chow and water.
-
Group Allocation: Randomly assign rats to experimental groups (e.g., vehicle control, low-dose sucunamostat, high-dose sucunamostat). A typical group size is 8-10 animals.
-
Dietary Regimen: Switch all animals to a high-protein diet for a 3-day run-in period before the start of the treatment.
-
Compound Administration:
-
Oral Gavage: Prepare a suspension of this compound in the vehicle. Administer the designated dose (e.g., 10-30 mg/kg) by oral gavage once or twice daily. The vehicle group receives the vehicle alone.
-
Dietary Admixture: Alternatively, this compound can be mixed into the powdered high-protein diet at a specified concentration (e.g., 0.01% to 0.06% w/w).[8]
-
-
Sample Collection:
-
Feces: House the rats in metabolic cages and collect feces over a 24 or 48-hour period. Store the collected feces at -20°C until analysis.
-
Blood: For assessment of postprandial amino acid levels, administer a protein meal (e.g., by gavage) and collect blood samples (e.g., via tail vein or cardiac puncture at termination) at specified time points (e.g., 0, 30, 60, 120 minutes) into EDTA tubes. Centrifuge to obtain plasma and store at -80°C.
-
-
Sample Analysis:
-
Fecal Protein: Lyophilize and grind the fecal samples. Extract the protein using a suitable buffer and determine the protein concentration using a standard protein assay. Express the result as mg of protein per gram of dry feces.
-
Plasma Amino Acids: Analyze the plasma samples for amino acid concentrations, particularly branched-chain amino acids (BCAAs), using HPLC or a commercial amino acid analysis service.
-
-
Data Analysis: Compare the fecal protein content and plasma amino acid levels between the vehicle and sucunamostat-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
In Vitro Protocol: Simulated Digestion of a Model Protein
This protocol adapts the standardized INFOGEST in vitro digestion model to assess the effect of this compound on the digestion of a model protein like casein.
Materials:
-
This compound
-
Model protein (e.g., bovine casein)
-
Simulated Salivary Fluid (SSF)
-
Simulated Gastric Fluid (SGF)
-
Simulated Intestinal Fluid (SIF)
-
Porcine pepsin
-
Porcine pancreatin
-
Bile salts
-
α-amylase (optional, for oral phase)
-
pH meter and titration solutions (HCl, NaOH)
-
Shaking water bath or incubator at 37°C
-
SDS-PAGE analysis equipment
-
Reagents for peptide and amino acid quantification (e.g., OPA assay)
Experimental Workflow:
Procedure:
-
Preparation: Prepare the simulated digestion fluids (SSF, SGF, SIF) according to the INFOGEST protocol.[9] Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO). Prepare a solution of the model protein (e.g., 50 mg/mL casein) in water.
-
Oral Phase:
-
In a reaction vessel, mix the protein solution with SSF at a 1:1 (v/v) ratio.
-
Add this compound to the desired final concentration (and an equivalent amount of solvent to the control).
-
Add α-amylase (optional).
-
Adjust the pH to 7.0 and incubate at 37°C with shaking for 2 minutes.
-
-
Gastric Phase:
-
Add SGF containing pepsin to the oral bolus at a 1:1 (v/v) ratio.
-
Adjust the pH to 3.0 with HCl.
-
Incubate at 37°C with shaking for 2 hours.
-
-
Intestinal Phase:
-
Add SIF containing pancreatin and bile salts to the gastric chyme at a 1:1 (v/v) ratio.
-
Adjust the pH to 7.0 with NaOH.
-
Incubate at 37°C with shaking for 2 hours.
-
-
Termination of Digestion: Stop the enzymatic reaction by heat inactivation (e.g., 95°C for 5 minutes) or by adding a protease inhibitor cocktail.
-
Analysis of Digesta:
-
SDS-PAGE: Analyze the digesta at the end of the gastric and intestinal phases by SDS-PAGE to visualize the breakdown of the intact protein and the appearance of smaller peptide fragments.
-
Quantification of Digestion: Measure the degree of protein hydrolysis by quantifying the free amino groups using the OPA (o-phthaldialdehyde) method or by measuring the concentration of small peptides and amino acids in the soluble fraction after precipitation of undigested protein with trichloroacetic acid (TCA).
-
-
Data Analysis: Compare the extent of protein digestion in the presence and absence of this compound.
Conclusion
This compound is a powerful and specific tool for inducing a state of protein malabsorption in preclinical research. The protocols outlined above provide a framework for utilizing this compound to investigate the physiological consequences of impaired protein digestion and absorption. By employing these methods, researchers can gain valuable insights into the role of protein and amino acid availability in health and disease, and explore novel therapeutic strategies for a variety of metabolic disorders.
References
- 1. mdpi.com [mdpi.com]
- 2. Role of SCO-792, A Novel Enteropeptidase Inhibitor, In the Prevention of Post-Endoscopic Retrograde Cholangiopancreatography Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. doaj.org [doaj.org]
- 4. SCO‐792, an enteropeptidase inhibitor, improves disease status of diabetes and obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enteropeptidase inhibition improves kidney function in a rat model of diabetic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Enteropeptidase inhibitor SCO-792 effectively prevents kidney function decline and fibrosis in a rat model of chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Influence of In Vitro Digestion on Dipeptidyl Peptidase-IV (DPP-IV) Inhibitory Activity of Plant-Protein Hydrolysates Obtained from Agro-Industrial By-Products - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Sucunamostat Hydrochloride in Diabetic Nephropathy Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sucunamostat hydrochloride (formerly SCO-792) is an orally active and potent inhibitor of enteropeptidase, a key enzyme in the small intestine responsible for initiating the cascade of digestive enzyme activation required for protein digestion.[1][2][3] By inhibiting enteropeptidase, Sucunamostat reduces the absorption of amino acids from the gut. This mechanism is emerging as a novel therapeutic strategy for diabetic nephropathy (DN). The rationale behind this approach is that the subsequent reduction in circulating amino acids lessens the metabolic burden on the kidneys, thereby mitigating hyperfiltration, a key driver of glomerular damage in diabetes.[4][5] Preclinical studies in rodent models of diabetic and chronic kidney disease have demonstrated that Sucunamostat can significantly reduce albuminuria, normalize the glomerular filtration rate (GFR), and attenuate renal fibrosis and inflammation, suggesting its potential as a new treatment for diabetic kidney disease.[1][4][6]
These application notes provide detailed protocols for utilizing this compound in preclinical rodent models of diabetic nephropathy, guidance on data collection and analysis, and a summary of expected outcomes based on existing research.
Mechanism of Action
This compound's primary mode of action in the context of diabetic nephropathy is the inhibition of enteropeptidase in the duodenum and jejunum. This inhibition disrupts the digestive cascade, leading to a decrease in protein breakdown and subsequent absorption of amino acids into the bloodstream. The reduced amino acid load is hypothesized to protect the kidneys through several downstream effects, including the normalization of glomerular hyperfiltration and the activation of protective cellular pathways like autophagy.[4][5]
Experimental Protocols
The following protocols are generalized from preclinical studies. Researchers should adapt these protocols to their specific experimental design and institutional guidelines.
Animal Model Induction: Type 2 Diabetic Nephropathy in Rats
A common model for type 2 diabetic nephropathy is the Wistar fatty (WF) rat, which spontaneously develops obesity, hyperglycemia, and kidney disease.[4] Alternatively, a high-fat diet combined with a low dose of streptozotocin (STZ) can be used to induce type 2 diabetes in strains like Sprague-Dawley rats.
Materials:
-
Male Wistar fatty rats or Sprague-Dawley rats (8-10 weeks old)
-
High-Fat Diet (HFD; e.g., 45-60% kcal from fat)
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5)
-
Glucometer and test strips
Protocol:
-
Acclimatization: House animals in a controlled environment (12-hour light/dark cycle, 22±2°C) with ad libitum access to standard chow and water for at least one week.
-
Induction (for STZ model):
-
Switch rats to a high-fat diet for 4-8 weeks to induce insulin resistance.
-
After the HFD period, fast the rats for 12-16 hours.
-
Prepare a fresh solution of STZ in cold citrate buffer.
-
Administer a single intraperitoneal (IP) injection of a low dose of STZ (e.g., 30-35 mg/kg body weight).
-
Return animals to their cages with free access to the HFD and a 10% sucrose water solution for the first 24 hours to prevent hypoglycemia.
-
-
Confirmation of Diabetes:
-
Monitor blood glucose levels from tail vein blood 72 hours post-STZ injection and then weekly.
-
Rats with non-fasting blood glucose levels consistently above 250 mg/dL are considered diabetic.
-
Continue to monitor the development of nephropathy markers (e.g., albuminuria) over the next 4-8 weeks before starting treatment.
-
Preparation and Administration of this compound
Sucunamostat is orally bioavailable and can be administered via oral gavage or mixed into the diet.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Oral gavage needles
-
Powdered rodent chow
Protocols:
-
Oral Gavage:
-
Prepare a suspension of this compound in the vehicle at the desired concentration (e.g., for a 10 mg/kg dose in a 300g rat with a gavage volume of 1 ml/kg, the concentration would be 3 mg/ml).
-
Administer the suspension once daily via oral gavage.
-
-
Dietary Admixture:
-
Thoroughly mix this compound powder with the powdered rodent chow to achieve the desired concentration (e.g., 0.02% to 0.06% w/w).[6]
-
Provide the medicated diet to the animals ad libitum. This method offers continuous drug exposure but may be influenced by changes in food intake.
-
Experimental Workflow
Key Efficacy Endpoints and Measurement Protocols
a) Urinary Albumin-to-Creatinine Ratio (UACR)
-
Purpose: To assess changes in albuminuria, a key marker of kidney damage.
-
Protocol:
-
House rats in individual metabolic cages for 24-hour urine collection.
-
Measure the total urine volume.
-
Centrifuge urine samples to remove debris.
-
Determine albumin concentration using a rat-specific albumin ELISA kit.
-
Determine creatinine concentration using a commercially available creatinine assay kit.
-
Calculate UACR (mg/g) = [Urinary Albumin (mg/dL) / Urinary Creatinine (g/dL)].
-
b) Glomerular Filtration Rate (GFR)
-
Purpose: To measure kidney function.
-
Protocol (Creatinine Clearance):
-
Collect 24-hour urine as described above.
-
At the end of the urine collection period, collect a blood sample to measure serum creatinine.
-
Calculate GFR (ml/min) = [Urinary Creatinine (mg/dL) * Urine Flow Rate (ml/min)] / Serum Creatinine (mg/dL). Note: More accurate methods like inulin or iohexol clearance can also be used.
-
c) Histological Analysis
-
Purpose: To visualize structural changes in the kidney.
-
Protocol:
-
At the end of the study, euthanize the animals and perfuse the kidneys with PBS followed by 4% paraformaldehyde.
-
Embed the fixed kidney tissue in paraffin and cut 4-5 µm sections.
-
Perform standard staining:
-
Hematoxylin and Eosin (H&E): For general morphology.
-
Periodic acid-Schiff (PAS): To assess glomerulosclerosis and basement membrane thickening.
-
Masson's Trichrome: To visualize and quantify interstitial fibrosis (collagen deposition appears blue).
-
-
Analyze stained sections under a microscope and quantify changes using image analysis software.
-
d) Renal Fibrosis and Inflammation Markers
-
Purpose: To quantify molecular markers of kidney damage.
-
Protocol (Western Blot or qPCR):
-
Homogenize snap-frozen kidney tissue to extract protein or RNA.
-
For protein analysis (Western Blot), measure the expression of key fibrosis markers such as Transforming Growth Factor-beta (TGF-β), Smad3, and alpha-Smooth Muscle Actin (α-SMA).
-
For gene expression analysis (qPCR), measure the mRNA levels of genes encoding fibrotic and inflammatory proteins (e.g., Tgf-β1, Col1a1, Il-6, Tnf-α).
-
Data Presentation
Quantitative data from preclinical studies should be summarized to allow for clear comparison between treatment groups.
Table 1: Effect of Sucunamostat on Renal Function and Metabolic Parameters in Wistar Fatty Rats
| Parameter | Vehicle Control | Sucunamostat (6 mg/kg) | Sucunamostat (20 mg/kg) | Sucunamostat (60 mg/kg) | Pioglitazone (1 mg/kg) |
| Change in UACR (%) | +25% | -40% | -55% | -60% | +10% |
| GFR (ml/min/kg) | 12.5 ± 1.5 | 9.5 ± 1.0 | 8.0 ± 0.8 | 7.5 ± 0.7 | 11.8 ± 1.2 |
| Blood Glucose (mg/dL) | 450 ± 50 | 350 ± 40 | 300 ± 35 | 280 ± 30 | 250 ± 25 |
| Body Weight Change (g) | +20 ± 5 | +5 ± 3 | -5 ± 4 | -10 ± 5* | +30 ± 6 |
*Data are illustrative and synthesized from findings reported in preclinical studies.[4] Actual results may vary. UACR changes are relative to baseline.
Table 2: Effect of Sucunamostat on Renal Fibrosis and Injury Markers
| Marker | Vehicle Control | Sucunamostat (60 mg/kg) |
| Kidney TGF-β1 (relative expression) | 1.0 | 0.4 |
| Kidney α-SMA (relative expression) | 1.0 | 0.5 |
| Urinary L-FABP (ng/mg creatinine) | 150 ± 20 | 70 ± 10 |
| Glomerulosclerosis Score (0-4) | 2.8 ± 0.5 | 1.2 ± 0.3 |
*Illustrative data based on published findings.[4][6] Values are normalized to the vehicle control group.
Signaling Pathway in Renal Fibrosis
In diabetic nephropathy, hyperglycemia and hemodynamic changes can activate the TGF-β/Smad signaling pathway, a key driver of renal fibrosis. Sucunamostat, by reducing the metabolic load and inflammation, is expected to downregulate this pathway.
Conclusion
This compound represents a promising, novel approach for the treatment of diabetic nephropathy by targeting the gut-kidney axis. The protocols and information provided herein are intended to guide researchers in the preclinical evaluation of this compound. Careful experimental design, including the use of appropriate animal models and a comprehensive set of renal function and damage endpoints, will be crucial in further elucidating its therapeutic potential and mechanism of action.
References
- 1. scohia.com [scohia.com]
- 2. scohia.com [scohia.com]
- 3. Enteropeptidase inhibitor SCO-792 effectively prevents kidney function decline and fibrosis in a rat model of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enteropeptidase inhibition improves kidney function in a rat model of diabetic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Exploratory Randomized Trial of SCO-792, an Enteropeptidase Inhibitor, in Patients With Type 2 Diabetes and Albuminuria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enteropeptidase inhibitor SCO-792 effectively prevents kidney function decline and fibrosis in a rat model of chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Novel Cell-Based Assay for High-Throughput Screening of Enteropeptidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enteropeptidase (also known as enterokinase) is a type II transmembrane serine protease located in the brush border of the duodenum and jejunum.[1][2] It plays a critical role in protein digestion by converting inactive trypsinogen into its active form, trypsin.[3][4] This activation of trypsin initiates a cascade that leads to the activation of other pancreatic zymogens, such as chymotrypsinogen and procarboxypeptidase, which are essential for the breakdown of dietary proteins.[1][5]
Congenital enteropeptidase deficiency is a rare genetic disorder that leads to severe protein malabsorption, failure to thrive, diarrhea, and hypoproteinemia in infants.[6][7] Conversely, inappropriate activation of trypsinogen within the pancreas, potentially initiated by refluxed duodenal contents containing enteropeptidase, is implicated in the pathogenesis of acute pancreatitis.[8][9] Furthermore, the inhibition of enteropeptidase is being explored as a potential therapeutic strategy for managing obesity and certain gastrointestinal disorders.[7][9] These links to disease underscore the importance of developing robust assays to identify and characterize novel enteropeptidase inhibitors for therapeutic development.
This application note describes a novel, cell-based assay designed for the high-throughput screening and characterization of enteropeptidase inhibitors. The assay leverages the physiological downstream signaling of enteropeptidase activity, specifically the trypsin-mediated activation of Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor (GPCR).[10][11] Activation of PAR2 initiates intracellular calcium mobilization, providing a robust and measurable readout of enteropeptidase activity in a cellular context.[12][13]
Assay Principle
This assay utilizes a co-culture system of two engineered cell lines: an "Activator" cell line stably expressing human enteropeptidase on the cell surface, and a "Reporter" cell line endogenously or recombinantly expressing human PAR2 and loaded with a calcium-sensitive fluorescent dye.
The workflow is as follows:
-
The Activator cells, expressing enteropeptidase, are seeded in a microplate.
-
A mixture of the Reporter cells, trypsinogen, and a test compound (potential enteropeptidase inhibitor) is added to the wells.
-
Cell-surface enteropeptidase on the Activator cells cleaves trypsinogen to active trypsin.
-
The newly generated trypsin activates PAR2 on the surface of the Reporter cells.
-
PAR2 activation leads to an increase in intracellular calcium concentration ([Ca2+]).
-
This transient increase in [Ca2+] is detected by a calcium-sensitive fluorescent dye.
-
In the presence of an effective enteropeptidase inhibitor, the conversion of trypsinogen to trypsin is blocked, resulting in no PAR2 activation and no change in intracellular calcium levels.
The fluorescent signal is directly proportional to the enteropeptidase activity and can be measured using a fluorescence plate reader.
Signaling Pathway and Experimental Workflow
The key biological pathway exploited in this assay is the initial step of the digestive enzyme cascade and a subsequent, well-characterized cell signaling event.
Caption: Enteropeptidase-mediated activation of the PAR2 signaling cascade.
The experimental workflow is designed for efficiency and compatibility with high-throughput screening platforms.
Caption: High-throughput screening workflow for enteropeptidase inhibitors.
Experimental Protocols
Materials and Reagents
-
Cell Lines:
-
Activator Cell Line: HEK293 cells stably expressing human enteropeptidase (HEK293-EP).
-
Reporter Cell Line: HEK293 or CHO cells endogenously or stably expressing human PAR2 (HEK293-PAR2).
-
-
Reagents:
-
Human Trypsinogen (recombinant)
-
Calcium-sensitive dye (e.g., Fluo-4 AM, Cal-520 AM)
-
Pluronic F-127
-
Probenecid (optional, to prevent dye leakage)
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Cell Culture Medium: DMEM/F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Known Enteropeptidase Inhibitor (e.g., SCO-792 for control)[14][15]
-
96-well or 384-well black, clear-bottom microplates
-
Protocol 1: Cell Culture and Maintenance
-
Culture both HEK293-EP and HEK293-PAR2 cell lines in standard cell culture medium at 37°C in a humidified atmosphere of 5% CO2.
-
Passage cells every 2-3 days to maintain sub-confluent cultures.
-
For HEK293-EP cells, maintain selection pressure with the appropriate antibiotic if required for stable expression.
Protocol 2: Assay Procedure
-
Plate Preparation:
-
Seed HEK293-EP (Activator) cells into the wells of a 96-well black, clear-bottom plate at a density of 40,000 cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow for cell attachment and formation of a monolayer.
-
-
Reporter Cell Preparation (on the day of the assay):
-
Harvest HEK293-PAR2 (Reporter) cells and resuspend them in Assay Buffer.
-
Prepare the calcium dye loading solution. For Fluo-4 AM, mix equal volumes of 4 mM Fluo-4 AM and 20% Pluronic F-127.
-
Add the dye mix to the cell suspension to a final concentration of 2 µM Fluo-4 AM.
-
Incubate for 45-60 minutes at 37°C in the dark.
-
After incubation, centrifuge the cells, remove the supernatant, and wash the cell pellet twice with Assay Buffer (containing 2.5 mM probenecid, optional).
-
Resuspend the loaded Reporter cells in Assay Buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Inhibitor and Reagent Preparation:
-
Prepare serial dilutions of test compounds and the control inhibitor in Assay Buffer.
-
Prepare a 2X working solution of trypsinogen in Assay Buffer. The final concentration in the well should be optimized (typically 1-10 µM).
-
Prepare the final Reagent Mix by combining the loaded Reporter cells and the 2X trypsinogen solution.
-
-
Assay Execution:
-
On the day of the assay, gently wash the HEK293-EP cell monolayer twice with 100 µL of Assay Buffer.
-
Add 50 µL of the diluted test compounds or control inhibitor to the appropriate wells.
-
Add 50 µL of the Reagent Mix (containing Reporter cells and trypsinogen) to all wells.
-
Immediately place the plate into a fluorescence plate reader equipped with an automated injector and kinetic reading capabilities (e.g., FLIPR, FlexStation).
-
-
Data Acquisition:
-
Measure the fluorescence intensity (Excitation: 485 nm, Emission: 525 nm) every 2 seconds for a total of 3-5 minutes.
-
The baseline fluorescence is recorded for the first 15-20 seconds.
-
The addition of the Reagent Mix can be programmed to occur after the baseline reading.
-
Data Presentation and Analysis
The primary readout is the change in relative fluorescence units (RFU) over time. The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence.
Table 1: Hypothetical Inhibition Data for a Novel Enteropeptidase Inhibitor (Compound X)
| Compound X Conc. (µM) | Average Peak RFU | % Inhibition |
| 0 (No Inhibitor) | 55,000 | 0% |
| 0.01 | 49,500 | 10% |
| 0.1 | 38,500 | 30% |
| 1 | 22,000 | 60% |
| 10 | 8,250 | 85% |
| 100 | 2,750 | 95% |
| Control (SCO-792, 10 µM) | 3,300 | 94% |
The percent inhibition is calculated using the formula: % Inhibition = (1 - (RFU_compound - RFU_min) / (RFU_max - RFU_min)) * 100
Where:
-
RFU_compound is the signal in the presence of the test compound.
-
RFU_max is the signal in the absence of inhibitor.
-
RFU_min is the background signal (no trypsinogen).
The IC50 value, the concentration of inhibitor that reduces the enzymatic activity by 50%, can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Table 2: Comparison of IC50 Values for Known and Experimental Inhibitors
| Inhibitor | Target | Assay Type | IC50 (nM) | Reference |
| SCO-792 | Rat Enteropeptidase | Enzymatic (FRET) | 4.6 | [15] |
| SCO-792 | Human Enteropeptidase | Enzymatic (FRET) | 5.4 | [15] |
| Boroarginine Analog | Enteropeptidase | Enzymatic | ~10 | [7] |
| Compound X | Human Enteropeptidase | Cell-Based (PAR2) | (Hypothetical Value) | This Study |
Conclusion
The described cell-based assay provides a robust, sensitive, and physiologically relevant method for the discovery and characterization of enteropeptidase inhibitors. By coupling the enzymatic activity of enteropeptidase to a downstream GPCR signaling event, this assay format offers several advantages over traditional biochemical assays, including the assessment of compound activity in a cellular environment, which can account for factors like cell permeability and off-target effects. The assay is amenable to high-throughput screening and is a valuable tool for academic research and industrial drug discovery programs targeting enteropeptidase.
References
- 1. article.imrpress.com [article.imrpress.com]
- 2. Enteropeptidase, a type II transmembrane serine protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enteropeptidase - Wikipedia [en.wikipedia.org]
- 4. Trypsinogen - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Mutations in the Proenteropeptidase Gene Are the Molecular Cause of Congenital Enteropeptidase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enteropeptidase: A Gene Associated with a Starvation Human Phenotype and a Novel Target for Obesity Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enteropeptidase, a type II transmembrane serine protease [imrpress.com]
- 9. What are enteropeptidase inhibitors and how do they work? [synapse.patsnap.com]
- 10. Frontiers | Update on protease-activated receptor 2 in inflammatory and autoimmune dermatological diseases [frontiersin.org]
- 11. Role of trypsin and protease-activated receptor-2 in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. doaj.org [doaj.org]
- 15. Discovery and characterization of a small‐molecule enteropeptidase inhibitor, SCO‐792 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sucunamostat Hydrochloride in Experimental Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of sucunamostat hydrochloride solutions for use in both in vitro and in vivo experimental settings. Sucunamostat, also known as SCO-792, is a potent and reversible inhibitor of enteropeptidase, a key enzyme in protein digestion.[1][2][3] Proper solution preparation is critical for obtaining accurate and reproducible experimental results.
Chemical Properties and Storage
This compound is the hydrochloride salt form of sucunamostat, which generally offers enhanced water solubility and stability compared to the free acid form.[4]
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₃ClN₄O₈ | MedChemExpress |
| Molecular Weight | 506.89 g/mol | MedChemExpress |
| Appearance | White to off-white solid | MedChemExpress |
| Storage (Powder) | -20°C for 3 years, 4°C for 2 years | MedChemExpress |
| Storage (Stock Solution) | -80°C for 6 months, -20°C for 1 month | [2] |
In Vitro Applications: Enteropeptidase Inhibition Assay
This compound is a highly effective inhibitor of both rat and human enteropeptidase.[1][2][3] The following protocol is based on established methods for assessing enteropeptidase activity.[1]
Quantitative Data: In Vitro Inhibition
| Parameter | Species | Value | Reference |
| IC₅₀ | Rat Enteropeptidase | 4.6 nM | [1][2][3] |
| IC₅₀ | Human Enteropeptidase | 5.4 nM | [1][2][3] |
Experimental Protocol: Enteropeptidase Inhibition Assay
1. Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Human or rat recombinant enteropeptidase
-
Enteropeptidase assay buffer (50 mM Tricine, pH 8.0, 0.01% (w/v) Tween 20, 10 mM CaCl₂)[1]
-
Fluorogenic enteropeptidase substrate (e.g., QSY21-Gly-Asp-Asp-Asp-Lys-Ile-Val-Gly-Gly-Lys(Cy5))[1]
-
96-well or 1536-well black plates
-
Plate reader capable of fluorescence measurement
2. Preparation of this compound Stock Solution (10 mM):
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh out the required amount of this compound powder.
-
Dissolve the powder in anhydrous DMSO to a final concentration of 10 mM. For example, dissolve 5.07 mg of this compound in 1 mL of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.[2]
3. Preparation of Working Solutions:
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
-
Prepare serial dilutions of the stock solution in enteropeptidase assay buffer to achieve the desired final concentrations for the assay. Note: The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid solvent effects on enzyme activity.
4. Assay Procedure:
-
Add 25 µL of the diluted this compound working solutions or vehicle control (enteropeptidase assay buffer with the same final DMSO concentration) to the wells of the microplate.
-
Add 50 µL of the enteropeptidase solution (pre-diluted in assay buffer) to each well and incubate at room temperature for 60 minutes.[1]
-
Initiate the enzymatic reaction by adding 25 µL of the enteropeptidase substrate solution to each well.
-
Immediately measure the fluorescence at the appropriate excitation and emission wavelengths for the chosen substrate.
-
Monitor the fluorescence kinetically or at a fixed endpoint (e.g., 30 minutes).[1]
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value.
In Vitro Experimental Workflow for this compound.
In Vivo Applications: Oral Administration in Rodent Models
This compound has been shown to be orally active in rat models, effectively inhibiting protein digestion.[1][2][3] The standard vehicle for oral administration is a 0.5% (w/v) methylcellulose solution.[1][5]
Quantitative Data: In Vivo Dosing
| Parameter | Species | Dose | Vehicle | Reference |
| Oral Administration | Rat | 10 and 30 mg/kg | 0.5% (w/v) Methylcellulose | [1][2][3] |
| Dietary Admixture | Rat | 0.02% and 0.05% (w/w) in diet | Powdered Diet | [6] |
Experimental Protocol: Preparation of Dosing Solution for Oral Gavage
1. Materials:
-
This compound
-
Methylcellulose (e.g., 400 cP)
-
Sterile water for injection
-
Mortar and pestle (optional, for fine powder)
-
Stir plate and magnetic stir bar
-
pH meter
2. Preparation of 0.5% (w/v) Methylcellulose Vehicle:
-
Heat approximately one-third of the total required volume of sterile water to 60-70°C.
-
Slowly add the methylcellulose powder to the hot water while stirring vigorously to ensure proper dispersion and prevent clumping.
-
Once the methylcellulose is fully dispersed, remove the solution from the heat and add the remaining two-thirds of the sterile water as cold water or ice to facilitate dissolution.
-
Continue stirring the solution in a cold bath until it becomes clear and viscous.
-
Store the vehicle at 4°C.
3. Preparation of this compound Dosing Suspension:
-
Calculate the required amount of this compound and vehicle for the desired concentration and number of animals.
-
Weigh the appropriate amount of this compound powder. If the powder is not fine, gently triturate it in a mortar and pestle.
-
In a suitable container, add a small amount of the 0.5% methylcellulose vehicle to the this compound powder to create a paste.
-
Gradually add the remaining vehicle while continuously stirring or vortexing to ensure a homogenous suspension.
-
If necessary, adjust the pH of the final suspension to be within a physiologically acceptable range (e.g., pH 6.0-7.5).
-
Store the suspension at 4°C and ensure it is well-suspended by vortexing or stirring before each administration.
References
- 1. Discovery and characterization of a small‐molecule enteropeptidase inhibitor, SCO‐792 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. SCO‐792, an enteropeptidase inhibitor, improves disease status of diabetes and obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enteropeptidase inhibition improves kidney function in a rat model of diabetic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sucunamostat Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide essential information and protocols for the proper storage, handling, and stability assessment of Sucunamostat hydrochloride. Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring the validity of research and development activities.
Product Information
| Compound Name | This compound |
| Synonyms | SCO-792 |
| Chemical Class | Benzofuran derivative |
| Mechanism of Action | Enteropeptidase Inhibitor[1] |
| Primary Use | Research and development for metabolic disorders |
Recommended Storage Conditions
Proper storage is critical to prevent the degradation of this compound. The following conditions are recommended based on general best practices for chemically similar compounds and hydrochloride salts.
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | To minimize the rate of potential hydrolytic and oxidative degradation. Short-term storage at room temperature (15-25°C) is generally acceptable for shipping and handling. |
| Humidity | < 40% Relative Humidity (RH) | To prevent moisture absorption, which can lead to hydrolysis and physical changes in the solid form. Store with a desiccant. |
| Light | Protect from light | Benzofuran derivatives can be susceptible to photodegradation. Store in an amber vial or a light-proof container. |
| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) for long-term storage | To prevent oxidation, especially if the compound is to be stored for an extended period. |
Handling Precautions
Due to its classification as a research chemical, standard laboratory safety protocols should be followed.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any fine particles.
-
Hygroscopic Nature: As a hydrochloride salt, the compound may be hygroscopic. Minimize exposure to ambient air. Weigh and handle the compound in a controlled environment, such as a glove box, if possible.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Stability Profile and Degradation Pathways
This compound, as a benzofuran derivative with ester and amide functionalities, may be susceptible to degradation under certain conditions. While specific degradation pathways for Sucunamostat have not been extensively published, potential degradation routes can be inferred from its chemical structure.
Table 2: Potential Degradation Pathways and Stress Testing Conditions
| Degradation Pathway | Stress Condition | Potential Degradation Products |
| Hydrolysis (Acidic) | 0.1 N HCl at 60°C | Cleavage of the ester and/or amide linkages. |
| Hydrolysis (Basic) | 0.1 N NaOH at 60°C | Cleavage of the ester and/or amide linkages. |
| Oxidation | 3% H₂O₂ at room temperature | Oxidation of the benzofuran ring or other susceptible moieties. |
| Photodegradation | Exposure to UV light (e.g., 200 Wh/m²) and cool white fluorescent light (e.g., 1.2 million lux hours) | Formation of various photoproducts. |
| Thermal Degradation | Dry heat at elevated temperatures (e.g., 80°C) | Thermally induced decomposition. |
Experimental Protocols
Protocol for Stability-Indicating HPLC Method Development
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate and quantify this compound from its potential degradation products.
Objective: To develop a robust HPLC method capable of resolving the parent compound from all potential degradation products generated under stress conditions.
Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable buffer components)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV or PDA detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Methodology:
-
Forced Degradation Studies:
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 N HCl. Heat the solution (e.g., at 60°C) for a defined period (e.g., 24 hours). Neutralize the solution before injection.
-
Base Hydrolysis: Dissolve the compound and add 0.1 N NaOH. Heat as above and neutralize.
-
Oxidation: Treat a solution of the compound with 3% H₂O₂ at room temperature for a defined period.
-
Photostability: Expose a solid sample and a solution of the compound to UV and visible light as per ICH Q1B guidelines.
-
Thermal Stress: Expose a solid sample to dry heat (e.g., 80°C).
-
-
Chromatographic Conditions Development:
-
Mobile Phase: Start with a gradient of acetonitrile and water (with 0.1% formic acid). Optimize the gradient to achieve good separation of the parent peak and any degradation peaks.
-
Column: A C18 column is a good starting point.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Determine the wavelength of maximum absorbance (λmax) of this compound using a UV-Vis spectrophotometer.
-
Injection Volume: Typically 10 µL.
-
-
Method Validation: Validate the developed method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Caption: Workflow for Stability-Indicating Method Development.
Mechanism of Action: Enteropeptidase Inhibition Signaling Pathway
This compound is an inhibitor of enteropeptidase. Enteropeptidase is a key enzyme in the protein digestion cascade, responsible for the activation of trypsinogen to trypsin. Trypsin, in turn, activates other pancreatic zymogens. By inhibiting enteropeptidase, this compound reduces protein digestion and absorption.
Caption: Sucunamostat HCl inhibits the protein digestion cascade.
References
Handling and safety precautions for Sucunamostat hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sucunamostat hydrochloride (formerly SCO-792) is a potent, orally active, and reversible inhibitor of enteropeptidase.[1] Enteropeptidase is a key enzyme located in the brush border of the duodenum that catalyzes the conversion of trypsinogen to trypsin, a critical step in the activation cascade of pancreatic digestive enzymes.[1] By inhibiting enteropeptidase, this compound effectively suppresses protein digestion and the subsequent absorption of amino acids.[1] This mechanism of action gives it therapeutic potential in conditions where modulating protein metabolism is beneficial.
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₃ClN₄O₈ | MedChemExpress |
| Molecular Weight | 506.89 g/mol | MedChemExpress |
| Appearance | Solid | N/A |
| Solubility | The hydrochloride salt form generally has enhanced water solubility and stability compared to the free acid form. | MedChemExpress |
Mechanism of Action
This compound is a time-dependent inhibitor of enteropeptidase.[1][2] It slowly dissociates from the enzyme, leading to a prolonged inhibitory effect.[1] The inhibition of enteropeptidase prevents the activation of trypsinogen to trypsin. This, in turn, blocks the activation of other pancreatic zymogens, such as chymotrypsinogen, proelastase, and procarboxypeptidases, thereby inhibiting the digestion of dietary proteins.
Mechanism of action of this compound.
Quantitative Data
| Parameter | Species | Value | Reference |
| IC₅₀ | Rat Enteropeptidase | 4.6 nM | [1] |
| IC₅₀ | Human Enteropeptidase | 5.4 nM | [1] |
| Kᵢₙₐ꜀ₜ/Kᵢ | Human Enteropeptidase | 82,000 M⁻¹s⁻¹ | [1] |
| Dissociation Half-life (t₁/₂) | Human Enteropeptidase | ~14 hours | [1] |
Handling and Safety Precautions
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following precautions are recommended based on its chemical nature as a hydrochloride salt of a complex organic molecule and general guidelines for handling investigational compounds.
5.1 Personal Protective Equipment (PPE)
-
Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile) at all times when handling the compound.
-
Eye Protection: Use safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat should be worn.
-
Respiratory Protection: For operations that may generate dust or aerosols, use a NIOSH-approved respirator.
5.2 Engineering Controls
-
Work in a well-ventilated area, preferably a chemical fume hood, especially when handling the solid compound or preparing stock solutions.
5.3 First Aid Measures
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
5.4 Storage
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place.
-
For long-term storage of stock solutions, aliquot and store at -20°C for up to one month or -80°C for up to six months.[3][4] Avoid repeated freeze-thaw cycles.[4]
5.5 Disposal
-
Dispose of waste material in accordance with local, state, and federal regulations.
Experimental Protocols
6.1 In Vitro Enteropeptidase Inhibition Assay
This protocol is based on a generalized fluorescence resonance energy transfer (FRET) assay for enteropeptidase inhibitors.[1]
Workflow for in vitro enteropeptidase inhibition assay.
6.1.1 Materials
-
This compound
-
Human recombinant enteropeptidase (light chain)
-
FRET-based enteropeptidase substrate (e.g., with a 'DDDDK' recognition sequence)
-
Assay Buffer (e.g., Tris-HCl buffer, pH 8.0, containing CaCl₂)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader
6.1.2 Procedure
-
Prepare this compound Solutions: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Perform serial dilutions in assay buffer to achieve the desired final concentrations.
-
Enzyme and Inhibitor Incubation:
-
To the wells of a 96-well plate, add 25 µL of the diluted this compound solutions or vehicle control.
-
Add 50 µL of the human recombinant enteropeptidase solution (at a predetermined concentration) to each well.
-
Incubate the plate for various time points (e.g., 10, 30, 60, and 120 minutes) at room temperature to assess time-dependent inhibition.[2]
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 25 µL of the FRET substrate solution to each well.
-
Incubate the plate at 37°C, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence intensity at regular intervals using a microplate reader with excitation at ~380 nm and emission at ~500 nm.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
6.2 In Vivo Oral Protein Challenge in Rats
This protocol is designed to evaluate the in vivo efficacy of this compound in inhibiting protein digestion.[1]
Workflow for in vivo oral protein challenge in rats.
6.2.1 Materials
-
This compound
-
Male Sprague-Dawley rats
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Protein source for oral challenge (e.g., casein)
-
Blood collection supplies (e.g., tubes with anticoagulant)
-
Centrifuge
-
Analytical equipment for measuring plasma amino acid concentrations (e.g., HPLC-MS/MS)
6.2.2 Procedure
-
Animal Acclimatization and Fasting:
-
Acclimatize male Sprague-Dawley rats to the housing conditions for at least one week.
-
Fast the rats overnight before the experiment, with free access to water.
-
-
Compound Administration:
-
Prepare a suspension of this compound in the vehicle at the desired concentrations (e.g., 10 and 30 mg/kg).
-
Administer the this compound suspension or vehicle alone to the rats via oral gavage (p.o.).
-
-
Oral Protein Challenge:
-
After a predetermined time following compound administration (e.g., up to 4 hours), administer an oral gavage of a protein solution (e.g., casein).[1]
-
-
Blood Sampling:
-
Collect blood samples from the rats at various time points after the protein challenge (e.g., 0, 30, 60, 120, and 240 minutes).
-
-
Plasma Preparation:
-
Process the collected blood samples by centrifugation to obtain plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Amino Acid Analysis:
-
Measure the concentrations of branched-chain amino acids (BCAAs: leucine, isoleucine, and valine) in the plasma samples using a validated analytical method.
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the plasma BCAA concentration-time profile for each treatment group.
-
Compare the BCAA AUC between the this compound-treated groups and the vehicle control group to determine the extent of protein digestion inhibition.
-
References
Application Notes and Protocols for Designing a Preclinical Study with Sucunamostat Hydrochloride for Obesity
For: Researchers, scientists, and drug development professionals.
Subject: Preclinical evaluation of Sucunamostat hydrochloride (SCO-792) as a potential therapeutic agent for obesity.
Introduction
This compound, also known as SCO-792, is an orally active and reversible inhibitor of enteropeptidase.[1] Enteropeptidase is a serine protease located on the duodenal brush border that is critical for initiating protein digestion by converting trypsinogen to trypsin. Inhibition of this enzyme by Sucunamostat has been shown to reduce food intake, decrease body weight, and improve glucose and lipid metabolism in preclinical models of obesity and diabetes.[1] The proposed mechanisms involve reduced protein absorption, modulation of gut hormones, and alterations in the gut microbiome.[2] These application notes provide a framework for designing and conducting a preclinical study to evaluate the efficacy of this compound in a diet-induced obesity (DIO) mouse model.
Mechanism of Action and Signaling Pathway
This compound's primary mechanism of action is the inhibition of enteropeptidase in the small intestine. This initial action triggers a cascade of downstream effects that contribute to its anti-obesity properties. The proposed signaling pathway involves a multi-organ axis, including the gut, liver, and brain.
Inhibition of enteropeptidase leads to an increase in undigested protein in the gut lumen. This has several consequences:
-
Alteration of Gut Microbiota: The presence of undigested protein can modulate the composition of the gut microbiota. Studies have shown that treatment with an enteropeptidase inhibitor can lead to an increase in beneficial bacteria such as Akkermansia muciniphila and an increase in short-chain fatty acids, which are known to improve metabolic health.[2]
-
Modulation of Gut Hormones: The altered nutrient sensing in the gut can influence the secretion of gut hormones involved in appetite regulation.
-
Increased FGF21 Secretion: Preclinical studies have demonstrated that treatment with SCO-792 leads to an increase in plasma levels of Fibroblast Growth Factor 21 (FGF21).[1] FGF21 is a hormone primarily produced by the liver that plays a crucial role in regulating energy homeostasis and macronutrient preference by acting on the central nervous system.
The following diagram illustrates the proposed signaling pathway for this compound's anti-obesity effects.
Preclinical Study Design
A robust preclinical study to evaluate this compound should be conducted in a well-established animal model of obesity, such as the diet-induced obese (DIO) C57BL/6J mouse. This model closely mimics the metabolic dysregulation observed in human obesity.
Experimental Workflow
The following diagram outlines the proposed experimental workflow for a 12-week study.
Data Presentation
All quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Summary of Key Metabolic Parameters
| Parameter | Vehicle Control | Sucunamostat (Low Dose) | Sucunamostat (High Dose) | Positive Control |
|---|---|---|---|---|
| Body Weight | ||||
| Initial Body Weight (g) | ||||
| Final Body Weight (g) | ||||
| Change in Body Weight (%) | ||||
| Food Intake | ||||
| Average Daily Food Intake (g) | ||||
| Body Composition | ||||
| Fat Mass (%) | ||||
| Lean Mass (%) | ||||
| Glucose Homeostasis | ||||
| Fasting Blood Glucose (mg/dL) | ||||
| OGTT AUC | ||||
| ITT AUC | ||||
| Plasma Lipids | ||||
| Triglycerides (mg/dL) | ||||
| Total Cholesterol (mg/dL) | ||||
| Plasma Hormones | ||||
| FGF21 (pg/mL) | ||||
| GLP-1 (pmol/L) |
| CCK (pg/mL) | | | | |
Experimental Protocols
Diet-Induced Obesity (DIO) Model
-
Animal Model: Male C57BL/6J mice, 6-8 weeks of age.
-
Acclimatization: House mice for 1 week under standard conditions (12:12h light-dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.
-
Diet Induction: Switch mice to a high-fat diet (HFD; 60% kcal from fat) for 12-16 weeks.[3] A control group should be maintained on a low-fat diet (10% kcal from fat).
-
Confirmation of Obesity: Obesity is confirmed by a significant increase in body weight (typically >20% compared to the control group) and impaired glucose tolerance.
Drug Administration
-
Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose in water).
-
Dosing: Administer this compound or vehicle daily via oral gavage. Proposed doses could be 10 mg/kg (low dose) and 30 mg/kg (high dose), based on acute studies. A dose-ranging study is recommended to determine the optimal chronic dose.
-
Positive Control: A clinically relevant compound such as Semaglutide can be administered subcutaneously as a positive control.
In-life Measurements
-
Body Weight and Food Intake: Measure individual body weights and cage-level food intake weekly.
-
Oral Glucose Tolerance Test (OGTT):
-
Insulin Tolerance Test (ITT):
-
Fast mice for 4-6 hours.
-
Collect a baseline blood sample (t=0).
-
Administer human insulin (0.75 U/kg) via intraperitoneal (IP) injection.
-
Collect blood samples at 15, 30, 45, and 60 minutes post-injection.
-
Measure blood glucose levels.
-
Terminal Procedures
-
Body Composition Analysis:
-
Sample Collection:
-
Collect terminal blood via cardiac puncture into EDTA-coated tubes.
-
Centrifuge blood at 2,000 x g for 10 minutes at 4°C to separate plasma. Store plasma at -80°C.
-
Harvest tissues such as liver and various adipose depots (e.g., epididymal, subcutaneous), weigh them, and flash-freeze in liquid nitrogen for later analysis.
-
Biomarker Analysis
-
Plasma Lipids: Measure plasma triglycerides and total cholesterol using commercially available colorimetric assay kits.
-
Hormone Analysis: Quantify plasma levels of FGF21, active GLP-1, and CCK using commercially available ELISA kits according to the manufacturer's instructions.[7][8][9]
Safety and Toxicology Considerations
A preclinical safety evaluation is crucial to identify potential toxic effects and to establish a safe starting dose for human trials.[10][11] This should include:
-
In-life Observations: Daily monitoring for any clinical signs of toxicity, such as changes in appearance, behavior, or activity.
-
Hematology and Clinical Chemistry: Analysis of blood samples for a complete blood count and a panel of clinical chemistry parameters to assess organ function (e.g., liver and kidney).
-
Histopathology: Microscopic examination of major organs and tissues collected at necropsy to identify any treatment-related pathological changes.
Conclusion
The provided application notes and protocols outline a comprehensive preclinical study to evaluate the therapeutic potential of this compound for obesity. By inhibiting enteropeptidase, Sucunamostat offers a novel mechanism of action that leverages the gut-brain axis to reduce food intake and improve metabolic health. A thorough investigation using the described methodologies will provide critical data on its efficacy and safety profile, supporting its further development as an anti-obesity therapeutic.
References
- 1. SCO-792, an enteropeptidase inhibitor, improves disease status of diabetes and obesity in mice [pubmed.ncbi.nlm.nih.gov]
- 2. Chronic metabolic effects of novel gut-oriented small-molecule GPR119 agonists in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human, Mouse, Rat CCK ELISA kit | Cell Culture Supernatant, Serum [antibodies-online.com]
- 4. elkbiotech.com [elkbiotech.com]
- 5. Body Composition (DEXA lean/fat) Protocol - IMPReSS [web.mousephenotype.org]
- 6. web.mousephenotype.org [web.mousephenotype.org]
- 7. content.abcam.com [content.abcam.com]
- 8. cloud-clone.com [cloud-clone.com]
- 9. cusabio.com [cusabio.com]
- 10. pacificbiolabs.com [pacificbiolabs.com]
- 11. fda.gov [fda.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Sucunamostat Hydrochloride Solubility for In Vitro Assays
Frequently Asked Questions (FAQs)
Q1: What is Sucunamostat hydrochloride and what is its mechanism of action?
This compound (also known as SCO-792 hydrochloride) is a potent, orally active, and reversible inhibitor of enteropeptidase.[1] Enteropeptidase is a serine protease located in the brush border of the duodenum and is responsible for activating trypsinogen to trypsin. Trypsin, in turn, initiates a cascade that activates other pancreatic digestive enzymes. By inhibiting enteropeptidase, this compound effectively blocks this activation cascade, thereby inhibiting protein digestion.[2][3][4]
Q2: What is the known solubility of this compound?
Published data indicates that this compound is highly soluble in dimethyl sulfoxide (DMSO). While specific aqueous solubility data is limited, the hydrochloride salt form is generally expected to have enhanced water solubility and stability compared to its free acid form.
Data Summary: this compound Solubility
| Solvent | Reported Solubility | Molar Concentration (approx.) | Source |
| DMSO | ≥ 125 mg/mL | ≥ 246.60 mM | [1] |
Note: The "≥" symbol indicates that the saturation point was not reached at this concentration.
Q3: I am observing precipitation when I dilute my this compound DMSO stock into my aqueous assay buffer. What could be the cause?
Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for many small molecules. This "kinetic" solubility issue often arises because the compound is highly soluble in the organic solvent (DMSO) but has limited solubility in the aqueous environment of your assay (e.g., PBS or cell culture media). When the DMSO is diluted, the local solvent environment changes rapidly, and if the compound's concentration exceeds its aqueous solubility limit, it will precipitate out of solution.
Q4: How can I prevent my compound from precipitating during dilution?
Several strategies can be employed to prevent precipitation:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, typically below 0.5%, to minimize solvent effects and potential toxicity to cells.[5]
-
Stepwise Dilution: Instead of a single large dilution, perform a serial or stepwise dilution of your DMSO stock into the aqueous buffer. This gradual change in the solvent environment can help keep the compound in solution.[5]
-
Pre-warming the Buffer: Gently warming your aqueous buffer to the experimental temperature (e.g., 37°C) before adding the compound stock can sometimes improve solubility.
-
Vortexing/Mixing: Ensure thorough mixing immediately after adding the compound to the aqueous buffer to aid in its dispersion and dissolution.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms immediately upon adding DMSO stock to aqueous buffer. | The concentration of this compound in the final solution exceeds its aqueous solubility limit. | - Lower the final concentration of this compound in your assay. - Increase the final percentage of DMSO in your assay, being mindful of cellular toxicity (stay below 0.5% for most cell-based assays).[5] - Perform a kinetic solubility test (see protocol below) to determine the maximum soluble concentration in your specific buffer. |
| The solution is cloudy or turbid after dilution. | Fine precipitate or insoluble micro-aggregates have formed. | - After dilution, briefly vortex the solution. - If the solution remains cloudy, consider filtering it through a 0.22 µm syringe filter to remove insoluble material. Be aware that this may reduce the final concentration of your compound. |
| Inconsistent results between experiments. | - Incomplete dissolution of the compound. - Precipitation of the compound over the course of the experiment. | - Ensure complete dissolution of the this compound in DMSO before preparing dilutions. Gentle warming or sonication may be necessary. - Visually inspect your assay plates under a microscope for any signs of precipitation during the experiment. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette and sterile tips
Procedure:
-
Pre-weighing: Tare a sterile, empty microcentrifuge tube on an analytical balance.
-
Weighing: Carefully add the desired amount of this compound powder to the tube. For example, to prepare a 10 mM stock solution, you would weigh out 5.07 mg of this compound (Molecular Weight: 506.89 g/mol ) to be dissolved in 1 mL of DMSO.
-
Solvent Addition: Add the calculated volume of high-purity DMSO to the tube containing the powder.
-
Dissolution: Vortex the tube for 1-2 minutes to facilitate dissolution. If necessary, gentle warming (to no more than 37°C) or brief sonication can be used to ensure the compound is fully dissolved. Visually inspect the solution to confirm there are no visible particles.
-
Storage: Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles. Store the stock solutions at -20°C or -80°C for long-term stability.
Protocol 2: Serial Dilution of this compound for In Vitro Assays
This protocol provides a general method for preparing working solutions of this compound in an aqueous buffer (e.g., cell culture medium or PBS) from a DMSO stock, while maintaining a low final DMSO concentration.
Materials:
-
This compound DMSO stock solution (e.g., 10 mM)
-
Sterile aqueous assay buffer (e.g., cell culture medium)
-
Sterile microcentrifuge tubes or 96-well plates
-
Calibrated pipettes and sterile tips
Procedure:
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of your DMSO stock in the aqueous assay buffer. For example, to achieve a final concentration of 10 µM with 0.1% DMSO, you could first dilute your 10 mM DMSO stock 1:100 in your assay buffer to create a 100 µM intermediate solution with 1% DMSO.
-
Final Dilution: Add the intermediate solution to your final assay volume. Continuing the example, you would then add 1 part of your 100 µM intermediate solution to 9 parts of your assay buffer to achieve a final concentration of 10 µM with 0.1% DMSO.
-
Direct Dilution (for lower concentrations): For lower final concentrations, you can perform a direct dilution from your high-concentration DMSO stock. For instance, to achieve a 1 µM final concentration with 0.1% DMSO, add 1 µL of a 10 mM DMSO stock to 999 µL of your assay buffer.
-
Mixing: Immediately after each dilution step, mix the solution thoroughly by gentle pipetting or vortexing.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to your assay buffer without the this compound.
Protocol 3: Kinetic Solubility Assay
This protocol outlines a general procedure for determining the kinetic solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound DMSO stock solution (e.g., 10 mM)
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
96-well clear bottom plate
-
Plate reader capable of measuring absorbance or nephelometry
Procedure:
-
Prepare Serial Dilutions in DMSO: In a 96-well plate, prepare a serial dilution of your this compound DMSO stock in 100% DMSO.
-
Transfer to Aqueous Buffer: In a separate 96-well plate, add a small, fixed volume of each DMSO dilution to a larger volume of your aqueous buffer. For example, add 2 µL of each DMSO dilution to 98 µL of the aqueous buffer. This will result in a constant final DMSO concentration across all wells.
-
Incubation: Incubate the plate at room temperature or 37°C for a set period (e.g., 1-2 hours) to allow for precipitation to occur.
-
Measurement:
-
Nephelometry: Measure the light scattering in each well. An increase in light scattering indicates the formation of a precipitate.
-
Absorbance: Measure the absorbance at a wavelength where the compound absorbs. A plateau in absorbance with increasing concentration suggests that the solubility limit has been reached.
-
-
Data Analysis: Plot the measured signal (light scattering or absorbance) against the compound concentration. The concentration at which the signal begins to increase (nephelometry) or plateau (absorbance) is an estimate of the kinetic solubility.
Visualizations
Caption: Enteropeptidase signaling cascade and the inhibitory action of this compound.
Caption: Experimental workflow for preparing this compound for in vitro assays.
Caption: Logical relationships influencing this compound solubility and assay success.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and characterization of a small‐molecule enteropeptidase inhibitor, SCO‐792 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. SCO-792, an enteropeptidase inhibitor, improves disease status of diabetes and obesity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.cn [medchemexpress.cn]
Technical Support Center: Sucunamostat Hydrochloride Solution Stability
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers and drug development professionals maintain the stability of Sucunamostat hydrochloride in solution during their experiments.
Disclaimer: this compound is a proprietary compound, and detailed public stability data is limited. The degradation pathways and quantitative data presented in this guide are hypothetical and illustrative , based on the known chemical structure and general principles of pharmaceutical stability. These examples are intended to guide researchers in designing and executing their own stability studies.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
For short-term storage (up to one month), stock solutions should be stored at -20°C. For long-term storage (up to six months), it is recommended to store stock solutions at -80°C[1][2]. It is also advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can contribute to degradation[2].
Q2: In which solvent should I dissolve this compound?
This compound is soluble in DMSO (≥ 125 mg/mL)[1][2]. When preparing stock solutions in DMSO, it is crucial to use newly opened, anhydrous DMSO, as hygroscopic DMSO can significantly impact the solubility and stability of the compound[1][2]. While the hydrochloride salt form is designed for enhanced water solubility compared to the free acid, aqueous solutions should be prepared fresh and used promptly[3].
Q3: My this compound solution has changed color/become cloudy. What could be the cause?
Discoloration or precipitation can indicate chemical degradation or physical instability. Common causes include:
-
pH Shift: The stability of this compound is pH-dependent. Significant shifts outside the optimal pH range can accelerate degradation, leading to the formation of insoluble degradants.
-
Hydrolysis: As a molecule with ester and amide functionalities, this compound is susceptible to hydrolysis, especially under acidic or alkaline conditions[4].
-
Photodegradation: Exposure to light, particularly UV light, can cause degradation of light-sensitive compounds[5]. Solutions should be protected from light during storage and handling.
-
Oxidation: The presence of dissolved oxygen or trace metal ions can catalyze oxidative degradation[5].
Refer to the troubleshooting guide below for a systematic approach to identifying the cause.
Q4: What is the optimal pH for maintaining the stability of this compound in an aqueous solution?
While specific data is limited, a publication notes that Sucunamostat (SCO-792) was developed to have improved chemical stability at pH 1.2 and 6.8 compared to its predecessor compound. This suggests that the molecule is relatively stable in acidic to neutral conditions. It is crucial to perform your own pH stability profile to determine the optimal pH for your specific experimental buffer and conditions. As a general precaution, avoid strongly alkaline conditions.
Troubleshooting Guide
This section addresses specific issues you might encounter.
Issue 1: Loss of Potency or Inconsistent Results in Assays
If you observe a decrease in the expected activity of your this compound solution over time, it is likely due to chemical degradation.
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that stock solutions are stored at the correct temperature (-20°C or -80°C) and protected from light.
-
Check Solvent Quality: Use high-purity, anhydrous solvents. If using DMSO, ensure it is from a freshly opened bottle.
-
Evaluate Solution Age: Prepare fresh working solutions from a frozen stock for each experiment. Avoid using aqueous solutions that have been stored for extended periods.
-
Assess pH of Medium: Measure the pH of your experimental buffer or medium. If it is outside the likely stable range (acidic to neutral), consider adjusting or using a different buffer system.
-
Perform a Forced Degradation Study: To understand the specific vulnerabilities of the compound in your system, conduct a forced degradation study as outlined in the "Experimental Protocols" section.
Issue 2: Precipitate Formation in Solution
Precipitation can be due to poor solubility or the formation of insoluble degradation products.
Troubleshooting Steps:
-
Confirm Concentration: Ensure the concentration of this compound in your solution does not exceed its solubility limit in that specific solvent or buffer system.
-
Investigate pH: A change in pH upon addition of the compound (especially from a DMSO stock into an aqueous buffer) can affect solubility. Ensure the final pH of the solution is within a range where the compound is both soluble and stable.
-
Analyze the Precipitate: If possible, isolate and analyze the precipitate using techniques like HPLC or LC-MS to determine if it is the parent compound or a degradation product.
Troubleshooting Decision Workflow
This diagram outlines a logical workflow for diagnosing stability issues with this compound solutions.
References
- 1. Synthetic inhibitors of endopeptidase EC 3.4.24.15: potency and stability in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. Discovery and characterization of a small‐molecule enteropeptidase inhibitor, SCO‐792 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP2811984B1 - Process for preparing stable pharmaceutical compositions of compounds susceptible to hydrolysis - Google Patents [patents.google.com]
Troubleshooting inconsistent results with Sucunamostat hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with Sucunamostat hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is the hydrochloride salt form of Sucunamostat, an orally active and reversible inhibitor of enteropeptidase.[1] Enteropeptidase is a key enzyme in the digestive system responsible for converting trypsinogen into its active form, trypsin, which subsequently activates other pancreatic digestive enzymes.[2]
Q2: What is the mechanism of action of Sucunamostat?
Sucunamostat is a competitive inhibitor of enteropeptidase. This means it binds to the active site of the enzyme, preventing the natural substrate (trypsinogen) from binding and being activated.
Q3: What are the reported IC50 values for Sucunamostat?
The half-maximal inhibitory concentration (IC50) values for Sucunamostat have been reported for both rat and human enteropeptidase.
| Species | IC50 Value (nM) |
| Rat Enteropeptidase | 4.6 |
| Human Enteropeptidase | 5.4 |
| (Data from MedchemExpress)[1] |
Q4: How should I store this compound?
As a general guideline for hydrochloride salts of small molecules, it is recommended to store the solid compound at -20°C, protected from moisture and light. For solutions, it is best to prepare them fresh for each experiment. If storage of a stock solution is necessary, aliquot it into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.[3][4]
Troubleshooting Guides
Inconsistent IC50 Values
Q: I am observing significant variability in the IC50 values for this compound between experiments. What are the potential causes and solutions?
A: Inconsistent IC50 values are a common issue in enzyme inhibition assays and can be attributed to several factors.[5]
| Potential Cause | Recommended Solution |
| Substrate Concentration | For a competitive inhibitor like Sucunamostat, the apparent IC50 value is dependent on the substrate concentration. Ensure that the substrate concentration is kept constant across all experiments, ideally at or below the Km value of the substrate for the enzyme.[6][7] |
| Compound Purity and Stability | The purity of this compound can affect its potency. Ensure you are using a high-purity compound. The stability of the compound in your assay buffer can also be a factor. Consider performing a stability test of Sucunamostat in your assay buffer over the time course of your experiment. |
| Solubility Issues | Poor solubility of this compound in the assay buffer can lead to inaccurate concentrations. Ensure the compound is fully dissolved before use. You may need to optimize the solvent for your stock solution (e.g., DMSO) and the final concentration in the assay. |
| Experimental Conditions | Variations in incubation time, temperature, and pH can all influence enzyme activity and inhibitor potency.[5] Standardize these parameters across all experiments. |
| Data Analysis | The method used to calculate the IC50 value can introduce variability. Use a consistent data analysis method, such as a four-parameter logistic curve fit.[8] |
Low or No Inhibition Observed
Q: I am not observing the expected inhibitory activity with this compound. What should I check?
A: A lack of inhibition can stem from issues with the inhibitor, the enzyme, or the assay conditions.
| Potential Cause | Recommended Solution |
| Incorrect Inhibitor Concentration | Verify the calculations for your dilutions of this compound. Prepare fresh dilutions from your stock solution. |
| Inactive Enzyme | The enteropeptidase may have lost its activity due to improper storage or handling.[3][4] Run a positive control with a known inhibitor or a control reaction without any inhibitor to check for robust enzyme activity. |
| Inappropriate Assay Buffer | The pH and ionic strength of the buffer can affect both enzyme activity and inhibitor binding. Ensure your assay buffer has the optimal pH for enteropeptidase activity.[9] |
| Presence of Interfering Substances | Components in your sample or buffer, such as certain detergents or chelating agents, could interfere with the assay.[10] |
High Background Signal
Q: My assay is showing a high background signal, making it difficult to accurately measure inhibition. What can I do?
A: High background can be caused by several factors related to the assay components and detection method.
| Potential Cause | Recommended Solution |
| Substrate Instability | The substrate may be degrading spontaneously, leading to a signal in the absence of enzyme activity. Run a control with only the substrate and assay buffer to check for spontaneous degradation. |
| Contaminated Reagents | Reagents may be contaminated with fluorescent or colored compounds. Use high-purity reagents and dedicated reservoirs for each component.[11] |
| Autofluorescence/Absorbance of Compound | This compound itself might be contributing to the signal. Run a control with the inhibitor in the assay buffer without the enzyme or substrate to check for intrinsic signal. |
Compound Precipitation in Assay
Q: I am observing precipitation when I add this compound to my assay well. How can I address this?
A: Precipitation indicates that the compound's solubility limit has been exceeded in the final assay conditions.
| Potential Cause | Recommended Solution |
| Low Aqueous Solubility | While the hydrochloride salt form generally enhances water solubility, the solubility can still be limited, especially at certain pH values.[6][11] |
| "Common Ion Effect" | The solubility of hydrochloride salts can be reduced in buffers with a high concentration of chloride ions.[5][12] If your buffer contains a high concentration of NaCl, consider testing a buffer with a different salt. |
| Solvent Shock | Adding a high concentration of a compound from a DMSO stock can cause it to precipitate when diluted into an aqueous buffer. Keep the final concentration of the organic solvent (e.g., DMSO) low and consistent across all wells. |
| pH-Dependent Solubility | The solubility of compounds with amine groups, even as hydrochloride salts, can be pH-dependent.[12] Test the solubility of this compound in your assay buffer at different pH values to find the optimal condition. |
Experimental Protocols
In Vitro Enteropeptidase Inhibition Assay
This protocol provides a general framework for determining the IC50 value of this compound against enteropeptidase using a fluorogenic substrate.
1. Reagent Preparation:
- Assay Buffer: Prepare a suitable buffer for enteropeptidase activity (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl2, pH 8.0).[13]
- Enteropeptidase Solution: Prepare a working solution of recombinant human enteropeptidase in assay buffer. The final concentration should be determined empirically to give a linear reaction rate for at least 30 minutes.
- Substrate Solution: Prepare a working solution of a fluorogenic enteropeptidase substrate (e.g., a peptide with the recognition sequence 'DDDDK' conjugated to a fluorophore like AFC) in assay buffer.[12] The final concentration should be at or below the Km of the substrate.
- This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in an appropriate solvent like DMSO.
- This compound Dilutions: Perform serial dilutions of the stock solution to create a range of concentrations for the dose-response curve.
2. Assay Procedure:
- In a 96-well microplate, add a small volume (e.g., 2-5 µL) of the this compound dilutions or vehicle control (e.g., DMSO) to the appropriate wells.
- Add the enteropeptidase solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a constant temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
- Initiate the enzymatic reaction by adding the substrate solution to all wells.
- Immediately begin monitoring the fluorescence signal (e.g., Ex/Em = 380/500 nm for AFC) at regular intervals using a microplate reader.[12]
3. Data Analysis:
- For each concentration of this compound, calculate the initial reaction rate (velocity).
- Normalize the reaction rates to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
- Plot the percent inhibition against the logarithm of the this compound concentration.
- Fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Caption: Competitive inhibition of Enteropeptidase by Sucunamostat.
Caption: Experimental workflow for IC50 determination.
Caption: Decision tree for troubleshooting inconsistent results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. quora.com [quora.com]
- 3. researchgate.net [researchgate.net]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmaoffer.com [pharmaoffer.com]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. GSRS [precision.fda.gov]
- 10. Sucunamostat | C22H22N4O8 | CID 91827404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pharmainfonepal.com [pharmainfonepal.com]
- 12. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Potential off-target effects of Sucunamostat hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Sucunamostat hydrochloride (also known as SCO-792). This information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an orally active and reversible inhibitor of enteropeptidase.[1] Enteropeptidase is a serine protease located in the brush border of the duodenum that is responsible for converting inactive trypsinogen to active trypsin, a key step in protein digestion.[1] By inhibiting enteropeptidase, Sucunamostat reduces the digestion and subsequent absorption of dietary proteins.
Q2: Has the selectivity profile of Sucunamostat been characterized?
Yes, a selectivity profile of Sucunamostat against a panel of other serine proteases has been published. While it is a potent inhibitor of enteropeptidase, it has shown activity against other related enzymes.
Q3: What are the known off-target enzymes inhibited by Sucunamostat?
Sucunamostat has been shown to inhibit trypsin, plasma kallikrein, and plasmin with varying potencies.[2] It demonstrated less significant inhibition (<50% at 10 µM) against chymotrypsin, DPP-4, factor Xa, factor XIIa, and thrombin.[2]
Troubleshooting Guide: Investigating Potential Off-Target Effects
If you are observing unexpected results in your experiments with Sucunamostat, this guide provides steps to help determine if off-target effects might be the cause.
Issue: Observed cellular phenotype is inconsistent with enteropeptidase inhibition.
Potential Cause: The observed effect may be due to the inhibition of other proteases such as trypsin or plasma kallikrein, for which Sucunamostat has shown inhibitory activity.
Troubleshooting Steps:
-
Consult Selectivity Data: Compare the effective concentration of Sucunamostat in your assay with the known IC50 values for its off-target enzymes (see Table 1). If the concentrations are similar, off-target inhibition is a plausible explanation.
-
Use a More Selective Inhibitor: If available, use a structurally different and more selective enteropeptidase inhibitor as a control. Observing the same phenotype would strengthen the evidence for an on-target effect.
-
Rescue Experiment: For in vitro experiments, try to rescue the phenotype by adding the product of the off-target enzyme's activity. For example, if you suspect trypsin inhibition is causing the effect, the addition of downstream products of trypsin activity might reverse the phenotype.
-
Knockdown/Knockout Models: Utilize cell lines with genetic knockdown or knockout of the suspected off-target enzyme to see if the effect of Sucunamostat is diminished.
Issue: Variability in experimental results between different cell types or tissues.
Potential Cause: The expression levels of on-target and off-target enzymes can vary significantly between different cells and tissues. An off-target effect may only be apparent in a system where the off-target enzyme is highly expressed and functionally important.
Troubleshooting Steps:
-
Gene Expression Analysis: Perform qPCR or western blotting to determine the relative expression levels of enteropeptidase, trypsin, plasma kallikrein, and plasmin in the cell lines or tissues you are using.
-
Literature Review: Search the literature to understand the known physiological roles of the potential off-target enzymes in your specific experimental system.
Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | IC50 Value | Species | Reference |
| On-Target | |||
| Enteropeptidase | 5.4 nM | Human | [1][2] |
| Enteropeptidase | 4.6 nM | Rat | [1][2] |
| Off-Target | |||
| Trypsin | 3.3 nM | Not Specified | [2] |
| Plasma Kallikrein | 16 nM | Not Specified | [2] |
| Plasmin | 460 nM | Not Specified | [2] |
| Chymotrypsin | > 10 µM | Not Specified | [2] |
| DPP-4 | > 10 µM | Not Specified | [2] |
| Factor Xa | > 10 µM | Not Specified | [2] |
| Factor XIIa | > 10 µM | Not Specified | [2] |
| Thrombin | > 10 µM* | Not Specified | [2] |
*<50% inhibition observed at 10 µM
Experimental Protocols
In Vitro Enzyme Inhibition Assay (General Protocol)
This protocol provides a general workflow for assessing the inhibitory activity of Sucunamostat against a protease of interest.
-
Enzyme and Substrate Preparation:
-
Reconstitute the purified recombinant enzyme (e.g., trypsin, plasmin) in an appropriate assay buffer.
-
Prepare a stock solution of a fluorogenic or chromogenic substrate specific to the enzyme.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions to create a range of concentrations for testing.
-
-
Assay Procedure:
-
Add the enzyme to the wells of a microplate.
-
Add the different concentrations of Sucunamostat to the wells and incubate for a predetermined period (e.g., 15-30 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Monitor the change in fluorescence or absorbance over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve to determine the IC50 value.
-
Visualizations
Caption: On-target mechanism of this compound.
Caption: Troubleshooting workflow for potential off-target effects.
References
How to minimize variability in Sucunamostat hydrochloride studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to minimize variability in studies involving Sucunamostat hydrochloride. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation tables to ensure the generation of robust and reproducible results.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments with this compound, offering potential causes and actionable solutions.
| Issue | Potential Causes | Troubleshooting Steps |
| High Inter-Subject Variability in Pharmacokinetic (PK) Data | - Genetic Polymorphisms: Variations in drug metabolizing enzymes or transporters. - Food Effects: Co-administration with food may alter absorption. - Gastrointestinal (GI) pH Differences: this compound's solubility and absorption may be pH-dependent. - Inconsistent Dosing Technique: Inaccurate oral gavage or administration. | - Genotyping: If feasible, genotype study subjects for relevant enzymes. - Standardized Feeding Protocol: Administer the compound to fasted or fed subjects consistently. - Buffer Dosing Vehicle: Consider using a buffered solution for oral administration to normalize GI pH. - Technique Refinement: Ensure all personnel are thoroughly trained and consistent in their dosing methods. |
| Inconsistent In Vitro Enzyme Inhibition Assay Results | - Compound Instability: Degradation of this compound in the assay buffer. - Enzyme Activity Variation: Inconsistent activity of the recombinant enteropeptidase. - Substrate Variability: Differences in the purity or concentration of the enzyme substrate. - Assay Conditions: Fluctuations in temperature, pH, or incubation time. | - Stability Assessment: Perform a stability study of this compound in the assay buffer under the exact experimental conditions. - Enzyme Quality Control: Use a standardized lot of enteropeptidase and perform activity checks before each experiment. - Substrate Quality Control: Validate the purity and concentration of each new batch of substrate. - Strict Protocol Adherence: Maintain and monitor consistent assay conditions. |
| Poor Bioanalytical Reproducibility | - Sample Collection and Handling: Inconsistent timing, temperature, or use of anticoagulants. - Matrix Effects: Interference from endogenous components in the biological matrix (e.g., plasma, urine). - Metabolite Interference: Cross-reactivity of metabolites with the analytical method. - Instrument Variability: Fluctuations in mass spectrometer or HPLC performance. | - Standardized SOPs: Implement and enforce strict Standard Operating Procedures (SOPs) for sample collection, processing, and storage. - Matrix-Matched Calibrators and QCs: Prepare all calibration standards and quality control samples in the same biological matrix as the study samples. - Method Specificity: Develop and validate a highly specific analytical method (e.g., LC-MS/MS) that can differentiate the parent drug from its metabolites. - System Suitability Tests: Perform system suitability tests before each analytical run to ensure instrument performance. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally active and reversible inhibitor of enteropeptidase.[1] Enteropeptidase is a serine protease located in the brush border of the small intestine that is responsible for the activation of trypsinogen to trypsin. By inhibiting enteropeptidase, this compound blocks the initial step in the activation cascade of pancreatic digestive enzymes, thereby reducing protein digestion and the subsequent absorption of amino acids.[2]
Q2: What are the recommended storage conditions for this compound?
A2: While specific stability data is limited in the public domain, as a general guideline for hydrochloride salts of small molecules, it is recommended to store the solid compound at -20°C, protected from light and moisture. For solutions, it is advisable to prepare them fresh for each experiment. If short-term storage of solutions is necessary, they should be kept at 2-8°C for no longer than 24 hours, unless stability has been experimentally confirmed for longer periods.
Q3: How can variability in metabolic stability studies be minimized?
A3: Minimizing variability in metabolic stability assays involves several key considerations.[3][4][5] It is crucial to use a consistent source and batch of liver microsomes or hepatocytes. The concentration of the test compound should be kept below the Michaelis-Menten constant (Km) to ensure first-order kinetics.[4] Additionally, careful control of incubation time, temperature, and cofactor concentrations is essential. Including appropriate positive and negative controls in each assay is also critical for data normalization and quality control.
Q4: Are there any known drug-drug interactions with this compound?
A4: Specific drug-drug interaction studies for this compound are not widely published. However, given its mechanism of action, there is a potential for interactions with other orally administered drugs, particularly those whose absorption is dependent on protein binding or active transport in the gastrointestinal tract. Caution should be exercised when co-administering this compound with other medications, and further investigation into potential interactions is warranted.
Experimental Protocols
Protocol 1: In Vitro Enteropeptidase Inhibition Assay
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0).
-
Prepare a stock solution of recombinant human enteropeptidase in the assay buffer.
-
Prepare a stock solution of a fluorogenic enteropeptidase substrate (e.g., Gly-Asp-Asp-Asp-Lys-β-naphthylamide) in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of this compound in the same solvent.
-
-
Assay Procedure:
-
Serially dilute the this compound stock solution to create a range of test concentrations.
-
In a 96-well microplate, add the assay buffer, the enteropeptidase solution, and the this compound dilutions.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Monitor the fluorescence signal at appropriate excitation and emission wavelengths over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the reaction rate against the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.
-
Protocol 2: Bioanalytical Method for Sucunamostat in Rat Plasma using LC-MS/MS
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of rat plasma in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing a suitable internal standard.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
HPLC System: A standard high-performance liquid chromatography system.
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for Sucunamostat and the internal standard.
-
-
Calibration and Quality Control:
-
Prepare calibration standards and quality control samples by spiking known concentrations of this compound into blank rat plasma.
-
Process these samples alongside the unknown study samples.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.
-
Quantify the unknown samples using the regression equation from the calibration curve.
-
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sucunamostat - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Dosing Regimen for Sucunamostat Hydrochloride in Mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Sucunamostat hydrochloride (also known as SCO-792) in mouse models. The information is designed to assist in optimizing dosing regimens and addressing common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an orally active and potent inhibitor of enteropeptidase, a serine protease located on the brush border of the duodenum.[1][2] Enteropeptidase is crucial for initiating the digestive enzyme cascade by converting inactive trypsinogen into active trypsin. By inhibiting this enzyme, Sucunamostat reduces the breakdown of dietary proteins, leading to decreased absorption of amino acids, including branched-chain amino acids (BCAAs).[1][2]
Q2: What are the expected physiological effects of this compound in mice?
A2: In mouse models of obesity and diabetes, repeated oral administration of Sucunamostat has been shown to:
Q3: What are the recommended starting doses for this compound in mice?
A3: The optimal dose will depend on the specific mouse model and experimental goals. However, published studies provide the following starting points:
-
For diet-induced obese (DIO) mice: Once-daily oral gavage of 20 mg/kg and 59 mg/kg has been shown to be effective.[1]
-
For genetically obese and diabetic (ob/ob) mice: Administration in the diet at concentrations of 0.003%, 0.01%, and 0.03% (w/w) has been used, which corresponds to approximate daily doses of 3.9, 9.9, and 23.8 mg/kg, respectively.[1]
Q4: How should this compound be prepared for oral administration?
A4: For oral gavage, this compound can be suspended in a vehicle such as 0.5% (w/v) methylcellulose.[1] For administration in the diet, it can be mixed directly with the chow.
Q5: Are there any known issues with the stability of this compound in solution or feed?
Troubleshooting Guides
Issue 1: Inconsistent or lack of effect on plasma BCAA levels.
| Possible Cause | Troubleshooting Step |
| Improper oral gavage technique | Ensure the gavage needle is correctly placed in the esophagus and the full dose is administered. Refer to the detailed Oral Gavage Protocol below. Consider using a flexible plastic feeding tube to minimize the risk of improper administration. |
| Incorrect timing of blood collection | In an oral protein challenge test, blood samples should be collected at baseline and at specific time points post-protein meal to observe the blunted BCAA peak. A single time point may not capture the effect. |
| Dose is too low for the specific mouse strain or model | Increase the dose of this compound in a stepwise manner, monitoring for efficacy and any adverse effects. |
| Degradation of the compound | Prepare fresh suspensions of this compound for each experiment. |
Issue 2: High variability in food intake and body weight measurements.
| Possible Cause | Troubleshooting Step |
| Stress from handling and gavage | Acclimatize mice to handling and sham gavage (administering vehicle only) for several days before starting the experiment to reduce stress-induced fluctuations in food intake. |
| Inaccurate food intake measurement | Use specialized caging systems that minimize food spillage for accurate measurement of daily food consumption. |
| Natural variations in mouse metabolism | Increase the number of animals per group to improve statistical power and account for individual variability. |
| Housing conditions | Maintain consistent environmental conditions (temperature, light-dark cycle) as these can influence metabolic rate and feeding behavior. |
Issue 3: Signs of distress in mice after oral gavage.
| Possible Cause | Troubleshooting Step |
| Esophageal or tracheal injury | This is a critical issue. Immediately stop the procedure. If signs of distress such as coughing, choking, or difficulty breathing are observed, the animal should be euthanized. Ensure proper training in oral gavage techniques. Using a flexible, soft-tipped gavage needle can reduce the risk of injury. |
| Aspiration of the compound | Administer the solution slowly to allow the mouse to swallow. If any fluid is observed coming from the nose, stop immediately. |
| Incorrect volume administered | The volume administered by oral gavage should not exceed 10 ml/kg body weight. Calculate the dose volume accurately for each mouse. |
Data Presentation
Table 1: Pharmacodynamic Effects of this compound in Diet-Induced Obese (DIO) Mice
| Parameter | Vehicle | 20 mg/kg Sucunamostat | 59 mg/kg Sucunamostat |
| Protein-Derived Calorie Loss in Feces (%) | 0.6% | 1.7% | 3.0% |
| Total Food Intake Reduction (4 weeks) | - | Significant Decrease | Significant Decrease |
| Body Weight Change (4 weeks) | - | Significant Decrease | Significant Decrease |
Data summarized from a 4-week study with once-daily oral administration.[1]
Table 2: Pharmacodynamic Effects of this compound in ob/ob Mice
| Parameter | Vehicle | 0.003% in diet (~3.9 mg/kg/day) | 0.01% in diet (~9.9 mg/kg/day) | 0.03% in diet (~23.8 mg/kg/day) |
| Protein-Derived Calorie Loss in Feces (%) | 6.5% | 9.6% | 14.9% | 15.2% |
| Food Intake | - | Dose-dependent decrease | Dose-dependent decrease | Dose-dependent decrease |
| Body Weight | - | Dose-dependent decrease | Dose-dependent decrease | Dose-dependent decrease |
| Plasma Glucose | - | Improved | Normalized | Normalized |
| Plasma Insulin | - | Improved | Near Normal | Near Normal |
Data summarized from a study where Sucunamostat was administered in the diet.[1]
Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound
-
Preparation of Dosing Suspension:
-
Calculate the required amount of this compound based on the mean body weight of the mice and the target dose (e.g., 20 mg/kg).
-
Prepare a vehicle of 0.5% (w/v) methylcellulose in sterile water.
-
Suspend the calculated amount of this compound in the vehicle to the desired final concentration. Ensure the suspension is homogenous by vortexing before each administration.
-
-
Animal Restraint:
-
Gently but firmly restrain the mouse by the scruff of the neck to immobilize the head.
-
Position the mouse vertically, with its head and body in a straight line to facilitate the passage of the gavage needle into the esophagus.
-
-
Gavage Procedure:
-
Use a sterile, ball-tipped stainless steel or a flexible plastic gavage needle of appropriate size for mice (e.g., 20-22 gauge).
-
Measure the distance from the tip of the mouse's nose to the last rib and mark this length on the gavage needle to ensure proper insertion depth.
-
Gently insert the gavage needle into the diastema (the gap behind the incisors) and advance it along the roof of the mouth.
-
Allow the mouse to swallow the needle as it passes into the esophagus. Do not force the needle.
-
Once the needle is at the predetermined depth, slowly administer the suspension.
-
Gently withdraw the needle in the same path it was inserted.
-
Return the mouse to its cage and monitor for any signs of distress for at least 15 minutes.
-
Protocol 2: Diet-Induced Obesity (DIO) Mouse Model
-
Animal Selection:
-
Use a mouse strain susceptible to diet-induced obesity, such as C57BL/6J.
-
Start with male mice at 5-6 weeks of age.
-
-
Dietary Regimen:
-
House the mice in a controlled environment (temperature, humidity, 12-hour light/dark cycle).
-
Provide ad libitum access to a high-fat diet (e.g., 40-60% of calories from fat). A common choice is a diet with 41 kcal% from fat, 17 kcal% from protein, and 43 kcal% from carbohydrate.[1]
-
A control group should be fed a standard chow diet.
-
-
Induction of Obesity:
-
Maintain the mice on the high-fat diet for a period of 10-16 weeks to induce obesity, insulin resistance, and hyperglycemia.
-
Monitor body weight and food intake weekly.
-
-
Initiation of Treatment:
-
Once the desired obese phenotype is achieved, randomize the mice into treatment groups based on body weight.
-
Begin administration of this compound or vehicle as described in Protocol 1.
-
Mandatory Visualizations
Caption: Signaling Pathway of this compound.
Caption: Experimental Workflow for Evaluating Sucunamostat in DIO Mice.
References
Addressing poor oral bioavailability of Sucunamostat hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor oral bioavailability of Sucunamostat hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as SCO-792) is an orally active, potent, and reversible inhibitor of enteropeptidase, a key enzyme in the digestion of proteins.[1] Enteropeptidase, located in the brush border of the duodenum, catalyzes the conversion of trypsinogen to trypsin, which in turn activates other pancreatic proenzymes involved in protein digestion. By inhibiting enteropeptidase, Sucunamostat reduces the breakdown of dietary protein and the subsequent absorption of amino acids. This mechanism of action is being explored for the therapeutic management of conditions such as obesity, type 2 diabetes, and certain metabolic disorders.[2][3]
Q2: What is the oral bioavailability of this compound and why is it low?
Preclinical studies in rats have shown that the oral bioavailability of this compound is very low, approximately 0.4%. This indicates that a very small fraction of the orally administered dose reaches systemic circulation.
The exact reasons for this low bioavailability have not been definitively published. However, it is common for drugs to exhibit poor oral absorption due to one or a combination of the following factors:
-
Low aqueous solubility: The drug may not dissolve sufficiently in the gastrointestinal fluids to be absorbed. While the hydrochloride salt form of Sucunamostat is expected to have better aqueous solubility than its free acid form, its overall solubility profile across the physiological pH range of the gastrointestinal tract is not publicly available.[4]
-
Low intestinal permeability: The drug may not be able to efficiently cross the intestinal epithelial barrier to enter the bloodstream.
-
First-pass metabolism: The drug may be extensively metabolized in the intestine or the liver before it can reach systemic circulation.
Based on the available information, it is likely that this compound's poor oral bioavailability is due to a combination of low solubility and/or low permeability, which would classify it as a Biopharmaceutics Classification System (BCS) Class II, III, or IV compound. Without explicit data on its solubility and permeability, a definitive BCS classification cannot be made.
Q3: Does the low systemic exposure of this compound limit its therapeutic efficacy?
Interestingly, despite its low systemic exposure, preclinical and clinical studies have shown that orally administered Sucunamostat effectively inhibits its target, enteropeptidase, in the gut.[1] This suggests that high plasma concentrations may not be necessary for its primary pharmacological effect, which is localized to the gastrointestinal tract. However, for any potential systemic effects or to ensure consistent target engagement in the gut, improving its oral bioavailability is a critical aspect of its pharmaceutical development.
Troubleshooting Guide for Preclinical Oral Bioavailability Studies
This guide is designed to help researchers troubleshoot common issues encountered during in vitro and in vivo experiments aimed at evaluating and improving the oral bioavailability of this compound.
In Vitro Troubleshooting
| Issue | Potential Cause | Recommended Action |
| Low apparent permeability (Papp) in Caco-2 assays | 1. Poor aqueous solubility of this compound in the assay buffer. The compound may be precipitating in the donor compartment, leading to an underestimation of its permeability. 2. Active efflux by transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). These transporters can pump the drug back into the apical (lumenal) side of the Caco-2 monolayer. 3. Poor passive diffusion. The intrinsic physicochemical properties of the molecule may limit its ability to cross the cell membrane. | 1. Increase the solubility in the donor solution. Consider using a co-solvent (e.g., up to 1% DMSO), or formulating the compound with a solubilizing agent (e.g., cyclodextrins). Ensure the final concentration of any solvent does not compromise the integrity of the Caco-2 monolayer. 2. Conduct a bi-directional Caco-2 assay. Measure permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux. If efflux is confirmed, consider co-incubating with known inhibitors of P-gp (e.g., verapamil) or BCRP (e.g., Ko143) to confirm the involvement of these transporters. 3. Explore formulation strategies to enhance permeability. This could involve the use of permeation enhancers or lipid-based formulations. |
| High variability in Caco-2 permeability results | 1. Inconsistent Caco-2 cell monolayer integrity. Leaky monolayers can lead to artificially high permeability values. 2. Inconsistent passage number of Caco-2 cells. The expression of transporters can vary with the passage number. | 1. Routinely check the transepithelial electrical resistance (TEER) of the monolayers. Ensure TEER values are within the acceptable range for your laboratory's established protocol before and after the experiment. Also, measure the permeability of a low-permeability marker (e.g., Lucifer yellow) to confirm monolayer tightness. 2. Use Caco-2 cells within a defined passage number range. Standardize your protocol to use cells between a specific passage range to ensure consistency in transporter expression and cell morphology. |
In Vivo Troubleshooting
| Issue | Potential Cause | Recommended Action |
| Low and variable plasma concentrations after oral administration | 1. Poor dissolution and/or solubility in the gastrointestinal tract. The drug is not dissolving effectively in the stomach or intestines. 2. Low intestinal permeability. The drug is not efficiently crossing the gut wall. 3. High first-pass metabolism. The drug is being rapidly metabolized in the intestinal wall or the liver. | 1. Employ enabling formulations. For preclinical studies, consider administering this compound as a suspension with a wetting agent (e.g., Tween 80) or in a solution with a co-solvent (e.g., PEG 400). For more advanced formulations, explore solid dispersions, lipid-based formulations (e.g., SEDDS/SMEDDS), or particle size reduction techniques like micronization or nanosizing. 2. Investigate the use of permeation enhancers. These are compounds that can transiently open the tight junctions between intestinal cells or fluidize the cell membrane to increase drug absorption. This should be approached with caution due to the potential for toxicity. 3. Characterize the metabolic profile of this compound. In vitro studies with liver microsomes and S9 fractions can help identify the major metabolic pathways and the enzymes involved. If significant first-pass metabolism is identified, strategies to bypass or saturate these enzymes could be explored, although this is often a significant challenge. |
| High inter-animal variability in pharmacokinetic parameters | 1. Differences in gastrointestinal physiology among animals. Factors like gastric pH, gastric emptying time, and intestinal transit time can vary. 2. Inconsistent formulation preparation and administration. | 1. Standardize experimental conditions. Ensure all animals are fasted for a consistent period before dosing. Use animals from a single, reputable supplier with a narrow age and weight range. 2. Ensure the formulation is homogenous and administered consistently. For suspensions, ensure they are well-mixed before each dose. For oral gavage, ensure the technique is consistent to avoid variability in the site of deposition in the GI tract. |
Experimental Protocols
Caco-2 Permeability Assay
Objective: To determine the in vitro intestinal permeability of this compound.
Methodology:
-
Cell Culture: Caco-2 cells are seeded onto permeable filter supports (e.g., Transwell® inserts) and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer.
-
Monolayer Integrity Assessment: The integrity of the Caco-2 cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer yellow.
-
Transport Experiment:
-
The culture medium is replaced with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) on both the apical (A) and basolateral (B) sides of the monolayer.
-
This compound, dissolved in the transport buffer (with a minimal amount of a co-solvent like DMSO if necessary), is added to the donor compartment (apical side for A-B permeability, basolateral side for B-A permeability).
-
Samples are taken from the receiver compartment at predefined time points (e.g., 30, 60, 90, and 120 minutes). The volume removed is replaced with fresh transport buffer.
-
The concentration of this compound in the samples is quantified using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0)
-
Where:
-
dQ/dt is the steady-state flux of the drug across the monolayer.
-
A is the surface area of the filter membrane.
-
C0 is the initial concentration of the drug in the donor compartment.
-
-
In Vivo Pharmacokinetic Study in Rats
Objective: To determine the oral bioavailability of this compound.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Dosing:
-
Intravenous (IV) Group: A cohort of rats receives a single IV dose of this compound (e.g., 1-2 mg/kg) dissolved in a suitable vehicle (e.g., saline with a co-solvent).
-
Oral (PO) Group: Another cohort receives a single oral dose of this compound (e.g., 10-50 mg/kg) administered by gavage. The formulation can be a simple suspension or an enabling formulation being tested.
-
-
Blood Sampling: Blood samples are collected from the tail vein or another appropriate site at various time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
Plasma Analysis: Plasma is separated from the blood samples by centrifugation, and the concentration of this compound is determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental analysis to determine pharmacokinetic parameters such as:
-
Area Under the Curve (AUC)
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Elimination half-life (t1/2)
-
-
Bioavailability Calculation: The absolute oral bioavailability (F%) is calculated using the following formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
Visualizations
Caption: Key steps limiting oral bioavailability.
Caption: Troubleshooting workflow for low oral bioavailability.
Caption: Mechanism of action of Sucunamostat.
References
- 1. Discovery and characterization of a small‐molecule enteropeptidase inhibitor, SCO‐792 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SCO-792 | SCOHIA PHARMA, Inc. [scohia.com]
- 3. SCO‐792, an enteropeptidase inhibitor, improves disease status of diabetes and obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Technical Support Center: Sucunamostat Hydrochloride Analysis in Biological Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sucunamostat hydrochloride. The information provided is intended to address common challenges encountered during the experimental analysis of this compound in biological matrices.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues that may arise during the quantification of this compound in biological samples.
| Problem | Potential Cause | Recommended Solution |
| Low Analyte Recovery | Degradation of this compound: The hydroxamic acid moiety in sucunamostat is susceptible to enzymatic hydrolysis by plasma esterases.[1][2] | - Sample Collection: Collect blood samples in tubes containing an esterase inhibitor (e.g., sodium fluoride). - Sample Processing: Process samples at low temperatures (on ice) and minimize the time between collection and analysis or freezing. - pH Control: Maintain a stable, slightly acidic pH during sample extraction to minimize base-catalyzed hydrolysis. |
| Inefficient Extraction: The chosen extraction method may not be optimal for this compound from the specific biological matrix. | - Method Optimization: Experiment with different protein precipitation solvents (e.g., acetonitrile, methanol, acetone) or solid-phase extraction (SPE) sorbents and elution solvents. - pH Adjustment: Adjust the pH of the sample before extraction to ensure sucunamostat is in a neutral, less polar form for better recovery with organic solvents. | |
| High Variability in Results | Inconsistent Sample Handling: Differences in sample collection, processing, or storage can lead to variable degradation.[1] | - Standardized Protocol: Ensure all samples are handled using a consistent and validated protocol. - Temperature Control: Maintain a consistent, low temperature throughout the sample handling and storage process. |
| Matrix Effects: Endogenous components in the biological matrix can interfere with the ionization of this compound in the mass spectrometer. | - Improved Sample Cleanup: Utilize a more rigorous sample cleanup method, such as a two-step liquid-liquid extraction or a more selective SPE protocol. - Internal Standard: Use a stable isotope-labeled internal standard to compensate for matrix effects. | |
| Ghost Peaks in Chromatogram | Carryover from Previous Injections: this compound or its metabolites may adsorb to parts of the HPLC system. | - Injector Wash: Implement a robust injector wash protocol using a strong organic solvent. - Column Flushing: Flush the column with a strong solvent after each analytical run. |
| Contaminated Mobile Phase: Impurities in the mobile phase can accumulate and elute as ghost peaks. | - Fresh Mobile Phase: Prepare fresh mobile phase daily and filter it before use. | |
| Peak Tailing or Fronting | Poor Column Condition: The analytical column may be degraded or contaminated. | - Column Regeneration/Replacement: Attempt to regenerate the column according to the manufacturer's instructions. If this fails, replace the column. |
| Inappropriate Mobile Phase pH: The mobile phase pH may not be optimal for the ionization state of this compound. | - pH Optimization: Adjust the mobile phase pH to be at least 2 pH units away from the pKa of sucunamostat to ensure it is in a single ionic form. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in biological samples?
A1: Based on its chemical structure containing a hydroxamic acid functional group, the primary degradation pathway for this compound in biological matrices is likely enzymatic hydrolysis.[1][2] This hydrolysis is primarily mediated by arylesterases and carboxylesterases present in plasma, which convert the hydroxamic acid moiety to the corresponding carboxylic acid.
Q2: How can I minimize the degradation of this compound during sample collection and handling?
A2: To minimize degradation, it is crucial to inhibit enzymatic activity immediately upon sample collection. This can be achieved by:
-
Using Esterase Inhibitors: Collect blood samples in tubes containing an esterase inhibitor like sodium fluoride.
-
Controlling Temperature: Keep samples on ice during processing and store them at -80°C for long-term storage.
-
Rapid Processing: Minimize the time between sample collection, processing, and freezing.
Q3: What are the recommended storage conditions for biological samples containing this compound?
A3: For long-term stability, biological samples should be stored at ultra-low temperatures, preferably -80°C. For short-term storage (less than 24 hours), refrigeration at 2-8°C may be acceptable, but this should be thoroughly validated. Avoid repeated freeze-thaw cycles as this can accelerate degradation.
Q4: What type of analytical method is best suited for the quantification of this compound?
A4: A validated high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) method is recommended for the selective and sensitive quantification of this compound in biological matrices. This technique offers high specificity, which is crucial for distinguishing the parent drug from its metabolites and endogenous interferences.
Q5: How do I validate a bioanalytical method for this compound?
A5: Bioanalytical method validation should be performed according to regulatory guidelines (e.g., FDA or EMA).[3][4][5] Key validation parameters include:
-
Selectivity and Specificity
-
Accuracy and Precision
-
Calibration Curve and Linearity
-
Lower Limit of Quantification (LLOQ)
-
Recovery
-
Matrix Effect
-
Stability (freeze-thaw, short-term, long-term, and stock solution)
Experimental Protocols
Protocol 1: Blood Sample Collection and Plasma Preparation
-
Collection: Collect whole blood into vacutainer tubes containing sodium fluoride and potassium oxalate.
-
Mixing: Gently invert the tubes 8-10 times to ensure proper mixing of the anticoagulant and inhibitor.
-
Cooling: Immediately place the tubes on ice or in a refrigerated centrifuge.
-
Centrifugation: Centrifuge the blood samples at 1500 x g for 10 minutes at 4°C within 30 minutes of collection.
-
Plasma Separation: Carefully aspirate the supernatant (plasma) and transfer it to clean, labeled polypropylene tubes.
-
Storage: Immediately freeze the plasma samples at -80°C until analysis.
Protocol 2: Plasma Sample Extraction (Protein Precipitation)
-
Thawing: Thaw frozen plasma samples on ice.
-
Aliquoting: Vortex the thawed plasma sample and aliquot 100 µL into a clean microcentrifuge tube.
-
Internal Standard: Add 10 µL of the internal standard working solution.
-
Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortexing: Vortex the mixture for 1 minute.
-
Centrifugation: Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for sucunamostat analysis.
Caption: Hypothetical degradation of sucunamostat.
References
Technical Support Center: Optimizing Sucunamostat Hydrochloride Concentration for Cell Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Sucunamostat hydrochloride in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as SCO-792) is a potent, orally active, and reversible inhibitor of enteropeptidase.[1] Its primary mechanism of action is to block the conversion of inactive trypsinogen to active trypsin in the duodenum, which is the initial and rate-limiting step in the activation of digestive enzymes.[2] By inhibiting this process, this compound effectively reduces the digestion and subsequent absorption of dietary proteins.
Q2: What are the known IC50 values for this compound?
The in vitro half-maximal inhibitory concentration (IC50) values for this compound are:
-
Human Enteropeptidase: 5.4 nM
-
Rat Enteropeptidase: 4.6 nM
It is important to note that the inhibitory activity of this compound is time-dependent and it exhibits a slow dissociation from the enzyme.
Q3: What are the potential off-target effects of this compound?
In vitro studies have shown that this compound can also inhibit other serine proteases, with the following IC50 values:
It did not show significant inhibition of Factor Xa or thrombin.[2] The potent inhibition of trypsin is a critical consideration for cell culture experiments, as trypsin is commonly used for cell detachment.
Q4: How should I prepare a stock solution of this compound?
This compound is soluble in DMSO. For cell culture applications, it is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in sterile DMSO and store it in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q5: What is a good starting concentration for my cell-based assay?
A common practice is to start with a concentration that is 100- to 1000-fold higher than the enzymatic IC50 value to account for factors like cell permeability and stability in culture medium. Given the IC50 of 5.4 nM for human enteropeptidase, a starting concentration range of 500 nM to 5 µM is a reasonable starting point for initial experiments. However, the optimal concentration will be cell-type and assay-dependent and must be determined empirically.
Troubleshooting Guide
Issue 1: No observable effect of this compound in my cell-based assay.
| Possible Cause | Troubleshooting Step |
| Concentration is too low. | The enzymatic IC50 is in the low nanomolar range, but a higher concentration is often required in a cellular context due to barriers to cell entry and potential degradation. Perform a dose-response experiment with a wider concentration range (e.g., 100 nM to 50 µM) to determine the effective concentration for your specific cell line and assay. |
| Insufficient incubation time. | The inhibitory effect of this compound is time-dependent.[2] Increase the incubation time with the compound to allow for sufficient cellular uptake and target engagement. Consider a time-course experiment (e.g., 6, 12, 24, 48 hours). |
| Compound degradation. | Ensure that the stock solution has been stored properly in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions in culture medium for each experiment. |
| Cell type does not express the target. | Confirm that your cell line of interest expresses enteropeptidase. While primarily found in the duodenum, other cell types might express it at low levels. If your assay relies on an indirect downstream effect, ensure the entire signaling pathway is active in your cell model. |
| Assay readout is not sensitive enough. | Optimize your assay to ensure it can detect subtle changes. This may involve using a more sensitive substrate, increasing the concentration of the substrate, or using a more direct measure of target inhibition. |
Issue 2: High levels of cell death or cytotoxicity observed.
| Possible Cause | Troubleshooting Step |
| Concentration is too high. | High concentrations of any small molecule can lead to off-target effects and cytotoxicity. It is crucial to determine the cytotoxic concentration 50 (CC50) for your specific cell line. Perform a cytotoxicity assay (e.g., MTT, MTS, or LDH release assay) with a broad range of this compound concentrations (e.g., 1 µM to 100 µM) to identify the non-toxic working range. |
| Solvent (DMSO) toxicity. | Ensure the final concentration of DMSO in your cell culture medium is below the toxic threshold for your cells (typically ≤ 0.1%). Prepare a vehicle control with the same final DMSO concentration to account for any solvent effects. |
| Off-target effects. | This compound contains a guanidine moiety, and some guanidine-containing compounds have been shown to be cytotoxic.[3][4][5][6][7] The observed cytotoxicity may be due to off-target effects unrelated to enteropeptidase inhibition. If possible, use a structurally unrelated enteropeptidase inhibitor as a control to see if the cytotoxic effect is specific to this compound. |
| Inhibition of essential cellular proteases. | The inhibition of trypsin (IC50 = 3.3 nM) and other cellular proteases could lead to cytotoxicity.[2] If your cells are particularly sensitive to the inhibition of these proteases, you may observe cell death. |
Issue 3: Inconsistent or variable results between experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent stock solution handling. | Always prepare fresh dilutions of this compound from a single, validated stock aliquot for each experiment. Ensure complete dissolution of the compound in DMSO before further dilution in culture medium. |
| Variability in cell culture conditions. | Maintain consistent cell passage numbers, seeding densities, and culture conditions (e.g., media composition, serum percentage, incubation time) across all experiments. |
| Use of trypsin for cell passaging. | This compound is a potent trypsin inhibitor.[2] Residual trypsin from cell passaging could interact with the compound, leading to variability. Ensure thorough washing of cells after trypsinization to remove any residual enzyme before seeding for experiments. Consider using a non-enzymatic cell dissociation solution if this remains a concern. |
Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | IC50 (nM) |
| Human Enteropeptidase | 5.4 |
| Rat Enteropeptidase | 4.6 |
| Trypsin | 3.3[2] |
| Plasma Kallikrein | 16[2] |
| Plasmin | 460[2] |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration (CC50) of this compound using an MTT Assay
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution series of this compound in your complete cell culture medium. A suggested starting range is from 200 µM down to 0.1 µM. Also, prepare a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.
-
Treatment: Remove the overnight culture medium from the cells and add 100 µL of the prepared compound dilutions and controls to the respective wells.
-
Incubation: Incubate the plate for a period that is relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration and determine the CC50 value using a non-linear regression analysis.
Protocol 2: General Workflow for a Cell-Based Assay with this compound
-
Stock Solution: Prepare a 10 mM stock solution of this compound in high-quality, sterile DMSO. Aliquot and store at -80°C.
-
Working Solutions: On the day of the experiment, thaw a stock aliquot and prepare fresh serial dilutions in complete cell culture medium. Ensure the final DMSO concentration in all wells, including the vehicle control, is identical and non-toxic (e.g., 0.1%).
-
Cell Plating: Plate cells at a consistent density and allow them to adhere and stabilize before treatment.
-
Treatment: Replace the medium with the prepared working solutions of this compound or vehicle control.
-
Incubation: Incubate the cells for the desired duration based on your experimental goals.
-
Assay Readout: Perform your specific assay to measure the desired biological endpoint (e.g., protein expression, cell signaling, etc.).
-
Data Analysis: Normalize your data to the vehicle control to determine the specific effect of this compound.
Visualizations
Caption: Mechanism of action of this compound.
Caption: General troubleshooting workflow for cell-based assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and characterization of a small‐molecule enteropeptidase inhibitor, SCO‐792 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Poly-guanidine shows high cytotoxicity in glioma cell cultures and glioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro and In Vivo Evaluation of the Toxic Effects of Dodecylguanidine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. digital.csic.es [digital.csic.es]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Enteropeptidase Activity Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with enteropeptidase activity assays.
Troubleshooting Guide
This guide addresses common issues encountered during enteropeptidase activity assays in a question-and-answer format.
Question: Why am I observing no or very low enteropeptidase activity?
Answer: Several factors could contribute to low or absent enzyme activity. Consider the following possibilities and troubleshooting steps:
-
Inactive Enzyme:
-
Improper Storage: Enteropeptidase is sensitive to storage conditions. Ensure the enzyme has been stored at the recommended temperature (typically -20°C or lower) and has not undergone multiple freeze-thaw cycles.[1]
-
Enzyme Degradation: Verify the integrity of the enzyme by running a positive control with a known active enteropeptidase.
-
Proenzyme Form: Enteropeptidase is synthesized as an inactive zymogen, proenteropeptidase, and requires activation by cleavage.[2][3][4] Ensure you are using the active form of the enzyme.
-
-
Sub-optimal Assay Conditions:
-
Incorrect pH: The optimal pH for enteropeptidase activity can vary depending on the substrate, but it is generally around pH 8.0 for synthetic substrates like GD4K-AMC.[5] Ensure your assay buffer is at the correct pH.
-
Temperature: Assays are typically performed at 37°C.[6][7] Deviations from the optimal temperature can significantly impact enzyme activity.
-
Presence of Inhibitors: Certain compounds can inhibit enteropeptidase activity. For example, the isolated light chain of enteropeptidase is sensitive to soybean trypsin inhibitor, whereas the native enzyme is resistant.[8] Review your sample preparation to ensure no known inhibitors are present.
-
-
Issues with Substrate:
-
Substrate Degradation: Ensure the substrate has been stored correctly, protected from light, and has not expired.
-
Incorrect Substrate Concentration: Using a substrate concentration far below the Michaelis constant (Km) will result in a lower reaction rate.
-
Question: My results show unexpectedly high enteropeptidase activity. What could be the cause?
Answer: High background or non-specific cleavage can lead to an overestimation of enteropeptidase activity.
-
Non-Specific Substrate Cleavage:
-
Some synthetic substrates, like Gly-[L-Asp]4-L-Lys 2-naphthylamide, are not entirely specific to enteropeptidase and can be cleaved by other proteases, such as aminopeptidases, present in tissue homogenates.[9][10] This can lead to a significant overestimation of activity.
-
Solution: Use a more specific substrate or include appropriate controls with protease inhibitors to account for non-specific cleavage. Consider using a sample background control where the substrate is omitted.
-
-
Contamination:
Question: The results of my kinetic assay are not reproducible. What are the potential reasons?
Answer: Lack of reproducibility in kinetic assays can stem from several sources of variability.
-
Inconsistent Pipetting: Ensure accurate and consistent pipetting of all reagents, especially the enzyme and substrate.
-
Temperature Fluctuations: Maintain a constant and uniform temperature in the reaction plate throughout the assay.
-
Reagent Instability: Prepare fresh working solutions of reagents for each experiment, as some components may degrade over time. Avoid repeated freeze-thaw cycles of enzyme and substrate stocks.
-
Timing: For kinetic assays, precise timing of reagent addition and measurements is critical.
-
Instrument Settings: Ensure the settings on your plate reader (e.g., excitation and emission wavelengths for fluorescent assays) are correct and consistent between runs.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of enteropeptidase?
Enteropeptidase (also known as enterokinase) is a serine protease located in the brush border of the duodenum and jejunum.[3][4] Its primary physiological role is to activate trypsinogen to its active form, trypsin, by cleaving a specific peptide bond.[2][4][8] Trypsin then initiates a cascade that activates other pancreatic digestive proenzymes.[4]
Q2: What is the recognition sequence for enteropeptidase?
Enteropeptidase recognizes the highly specific amino acid sequence (Asp)4-Lys (DDDDK) and cleaves the peptide bond C-terminal to the lysine residue.[3][6] This specificity makes it a valuable tool in biotechnology for cleaving fusion proteins.[8][11]
Q3: What are the common types of enteropeptidase activity assays?
The most common methods are fluorometric and colorimetric assays.[7]
-
Fluorometric Assays: These assays use a synthetic peptide substrate containing the enteropeptidase recognition sequence linked to a fluorescent reporter molecule like 7-amino-4-trifluoromethylcoumarin (AFC) or 7-amino-4-methylcoumarin (AMC).[5] Cleavage of the substrate by enteropeptidase releases the fluorophore, leading to an increase in fluorescence that is proportional to the enzyme activity.
-
Colorimetric Assays: These assays typically involve a substrate that, upon cleavage, produces a chromophore that can be measured by absorbance.[7]
Q4: How does the heavy chain of enteropeptidase affect its activity?
The heavy chain of enteropeptidase plays a crucial role in substrate specificity. While the isolated light chain (catalytic domain) can cleave small synthetic substrates, its activity towards its natural substrate, trypsinogen, is significantly reduced.[8][12] The heavy chain is thought to be important for the proper recognition and binding of macromolecular substrates.[12]
Quantitative Data Summary
The following tables summarize kinetic parameters for enteropeptidase with various substrates.
Table 1: Kinetic Parameters of Bovine Enteropeptidase
| Substrate | Km | kcat | Catalytic Efficiency (kcat/Km) | pH | Reference |
| Trypsinogen | 5.6 µM | 4.0 s⁻¹ | 7.14 x 10⁵ M⁻¹s⁻¹ | 5.6 | [12] |
| Gly-(Asp)4-Lys-β-naphthylamide | 0.27 mM | 0.07 s⁻¹ | 2.59 x 10² M⁻¹s⁻¹ | - | [12] |
Table 2: Kinetic Parameters for Enteropeptidase with Fluorogenic Substrates
| Substrate | Enzyme Source | Km | kcat | Catalytic Efficiency (kcat/Km) | pH | Reference |
| GD4K-AMC | - | 0.025 mM | 65 s⁻¹ | 2.6 x 10⁶ M⁻¹s⁻¹ | 8.0 | [5] |
| GD4K-NA | - | 0.5 - 0.6 mM | 25 s⁻¹ | 4.17 - 5.0 x 10⁴ M⁻¹s⁻¹ | - | [5] |
| G5DK-F(NO2)G | - | - | - | 2380 mM⁻¹min⁻¹ | - | [13] |
Table 3: Kinetic Parameters of Human Enteropeptidase Variants
| Enzyme Variant | Substrate Sequence | kcat/Km (M⁻¹sec⁻¹) | Reference |
| Y174R | DDDDK | 6.83 x 10⁶ | [14] |
| Y174R | DDDDR | 1.89 x 10⁷ | [14] |
Experimental Protocols
Fluorometric Enteropeptidase Activity Assay
This protocol is based on commercially available kits that utilize a fluorogenic substrate.
Materials:
-
Enteropeptidase Assay Buffer
-
Enteropeptidase Substrate (e.g., AFC-tagged peptide)
-
Purified Enteropeptidase (as a positive control)
-
Samples containing unknown enteropeptidase activity
-
AFC or AMC standard
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Thaw all components on ice. Prepare a standard curve by serially diluting the AFC or AMC standard in the assay buffer.
-
Sample Preparation: Add 1-50 µL of your sample to duplicate wells of the 96-well plate. Adjust the final volume to 50 µL with the assay buffer.
-
Controls:
-
Positive Control: Add a known amount of active enteropeptidase to designated wells.
-
Substrate Background Control: Add 50 µL of assay buffer to wells that will only contain the reaction mix.
-
Sample Background Control: For samples with high intrinsic fluorescence, prepare wells with the sample but without the substrate.
-
-
Reaction Mix Preparation: Prepare a reaction mix containing the assay buffer and the enteropeptidase substrate according to the kit's instructions.
-
Initiate Reaction: Add 50 µL of the reaction mix to each well containing the samples and controls.
-
Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence kinetically at 37°C for 30-60 minutes. The excitation and emission wavelengths are typically around 380 nm and 500 nm for AFC, respectively.
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Plot the fluorescence values against time to determine the reaction rate.
-
Use the standard curve to convert the rate of fluorescence change to the concentration of cleaved substrate, thereby determining the enteropeptidase activity.
-
Colorimetric Enteropeptidase Activity Assay
This protocol is based on commercially available colorimetric assay kits.[7]
Materials:
-
Enterokinase Assay Buffer
-
Enterokinase Detection Reagent
-
Enterokinase Substrate
-
Enterokinase Standard
-
96-well clear flat-bottom plate
-
Absorbance microplate reader
Procedure:
-
Reagent Preparation: Prepare the Enterokinase Working Solution by mixing the Detection Reagent and Substrate in the Assay Buffer as per the kit's instructions. Prepare a standard curve using the Enterokinase Standard.
-
Sample Preparation: Add 50 µL of your samples and standards to separate wells of the 96-well plate.
-
Initiate Reaction: Add 50 µL of the Enterokinase Working Solution to each well.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Measurement: Measure the absorbance at 405 nm using an absorbance plate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Plot the standard curve of absorbance versus enteropeptidase concentration.
-
Determine the enteropeptidase activity in your samples by interpolating their absorbance values on the standard curve.
-
Visualizations
References
- 1. resources.rndsystems.com [resources.rndsystems.com]
- 2. Activation of Human Pancreatic Proteolytic Enzymes: The Role of Enteropeptidase and Trypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Global Status and Trends of Enteropeptidase: A Bibliometric Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enteropeptidase, a type II transmembrane serine protease [imrpress.com]
- 5. researchgate.net [researchgate.net]
- 6. article.imrpress.com [article.imrpress.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Enteropeptidase - Wikipedia [en.wikipedia.org]
- 9. Specificity studies on enteropeptidase substrates related to the N-terminus of trypsinogen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Specificity studies on enteropeptidase substrates related to the N-terminus of trypsinogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Strategy for improvement of enteropeptidase efficiency in tag removal processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bovine proenteropeptidase is activated by trypsin, and the specificity of enteropeptidase depends on the heavy chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Study of secondary specificity of enteropeptidase in comparison with trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Human enteropeptidase light chain: bioengineering of recombinants and kinetic investigations of structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Consistent Sucunamostat Hydrochloride Efficacy In Vivo
Welcome to the technical support center for Sucunamostat hydrochloride (also known as SCO-792). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving consistent and reliable results in in vivo experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally active and reversible inhibitor of enteropeptidase.[1] Enteropeptidase is a key enzyme located on the duodenal brush border that initiates protein digestion by converting trypsinogen to trypsin. By inhibiting enteropeptidase, this compound blocks the breakdown and subsequent absorption of dietary protein and amino acids from the gut. This mechanism has shown potential in preclinical models for treating conditions such as obesity, type 2 diabetes, and chronic kidney disease.[2][3]
Q2: How does this compound affect the animal's physiology?
In animal models, this compound has been shown to reduce food intake, decrease body weight, and improve insulin sensitivity.[3] A key pharmacodynamic marker of its activity is the reduction of plasma branched-chain amino acid (BCAA) levels following an oral protein challenge.[3] Researchers can monitor changes in these parameters to confirm the biological activity of the compound in their studies.
Troubleshooting In Vivo Efficacy
Issue 1: Inconsistent or Lack of Efficacy
One of the most common challenges in in vivo studies is variability in the observed efficacy of a compound. If you are experiencing inconsistent results with this compound, consider the following factors:
-
Formulation and Administration: The method of formulation and administration is critical for achieving consistent oral bioavailability.
-
Dietary Composition: The diet of the experimental animals can significantly influence the efficacy of this compound due to its mechanism of action.
-
Dosing Regimen: The dose and frequency of administration will impact the therapeutic effect.
Experimental Protocols
Protocol 1: Formulation for In Vivo Administration
Chronic Studies (Admixed in Diet):
For long-term studies, mixing this compound into the rodent chow is an effective method for continuous administration.
-
Determine the appropriate concentration: In studies with spontaneously hypercholesterolemic (SHC) rats, concentrations of 0.03% and 0.06% (w/w) of this compound in the diet have been used effectively.[4]
-
Preparation of medicated diet:
-
Calculate the total amount of this compound needed based on the total amount of chow to be prepared.
-
Thoroughly mix the powdered this compound with a small portion of the powdered chow.
-
Gradually add more chow and continue mixing until a homogenous mixture is achieved.
-
If using a pelleted diet, the medicated powder can be sent to a commercial vendor for pelleting to ensure uniform distribution.
-
Acute Dosing (Oral Gavage):
For acute studies requiring precise single doses, oral gavage is the preferred method.
-
Vehicle Selection: A common vehicle for oral gavage in mice is 0.5% methyl cellulose.[5]
-
Preparation of Dosing Solution:
-
Weigh the required amount of this compound.
-
Prepare a 0.5% methyl cellulose solution in sterile water.
-
Suspend the this compound in the 0.5% methyl cellulose solution.
-
Ensure the suspension is homogenous by vortexing or stirring prior to each administration.
-
-
Administration: Administer the suspension using a proper-sized gavage needle for the animal species. For mice, a typical volume is 10 mL/kg.[5]
Diagram: Experimental Workflow for In Vivo Efficacy Study
Issue 2: Influence of Diet
Given that this compound's efficacy is directly linked to protein digestion, the composition of the animal's diet is a critical experimental variable.
-
High-Protein Diets: A high-protein diet may enhance the observable effects of this compound by providing more substrate for enteropeptidase. In some animal models, a high-protein diet can induce glomerular hyperfiltration, a condition that may be relevant for studies on kidney disease.[4]
-
Amino Acid Supplementation: Supplementing the diet with essential amino acids has been shown to partially reverse the effects of this compound on food intake and body weight in mice.[5] This highlights the importance of a consistent and well-defined diet throughout the study.
Recommendation: Use a standardized, fixed-formula diet for all animals in the study. If the research question involves modulating dietary protein, ensure that the control groups are appropriately matched.
Diagram: Impact of Diet on this compound Efficacy
Quantitative Data Summary
| Parameter | Species | Value | Reference |
| IC50 (in vitro) | Rat Enteropeptidase | 4.6 nM | [3] |
| Human Enteropeptidase | 5.4 nM | [3] | |
| Dissociation Half-life (in vitro) | - | ~14 hours | [3] |
| Effective Dose (in vivo) | SHC Rats (in diet) | 0.03% - 0.06% (w/w) | [4] |
| Mice (oral gavage) | 10 and 30 mg/kg | [1] |
Potential Confounding Factors
Pharmacokinetics:
While detailed pharmacokinetic data in multiple species is not extensively published, it is important to be aware of potential inter-species differences in drug metabolism and clearance. This can affect the optimal dosing regimen.[6]
Off-Target Effects:
Currently, there is no published specific off-target binding profile for this compound. As with any small molecule inhibitor, the potential for off-target effects should be considered when interpreting results.
Anesthetic Interactions:
The interaction of this compound with common anesthetics used in animal research (e.g., ketamine/xylazine) has not been formally studied. Anesthetics can have their own physiological effects, particularly on the gastrointestinal system, which could potentially interact with the mechanism of this compound.[7] When designing studies that require anesthesia, it is important to keep the anesthetic protocol consistent across all experimental groups.
Tachyphylaxis and Resistance:
The potential for the development of tachyphylaxis (rapidly diminishing response) or resistance with chronic administration of this compound has not been reported. In long-term studies, it is advisable to include multiple time points for assessment to monitor for any changes in efficacy over time.
This technical support guide provides a starting point for troubleshooting and ensuring the consistent in vivo efficacy of this compound. For further assistance, please consult the primary literature or contact the compound supplier.
References
- 1. researchgate.net [researchgate.net]
- 2. Understanding the implications of off-target binding for drug safety and development | Drug Discovery News [drugdiscoverynews.com]
- 3. Voluntary oral administration of drugs in mice [protocols.io]
- 4. Enteropeptidase inhibitor SCO-792 effectively prevents kidney function decline and fibrosis in a rat model of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of Panobinostat: Interspecies Difference in Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anesthetic effects of a mixture of xylazine, ketamine, and buprenorphine in laboratory rats subjected to short surgical procedures - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Sucunamostat Hydrochloride Target Engagement
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on strategies to enhance and troubleshoot target engagement of Sucunamostat hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally active and reversible inhibitor of enteropeptidase.[1][2] Enteropeptidase is a serine protease located in the brush border of the duodenum and jejunum.[3][4] Its primary function is to convert the inactive zymogen trypsinogen into its active form, trypsin.[1][2][3] Trypsin then initiates a cascade of activation of other pancreatic digestive enzymes.[2] By inhibiting enteropeptidase, this compound effectively blocks this activation cascade, leading to a reduction in protein digestion.[1]
Q2: What are the key parameters to consider for assessing this compound's target engagement?
A2: The primary parameter to assess is the direct inhibition of enteropeptidase activity. This is typically quantified by determining the half-maximal inhibitory concentration (IC50). Additionally, assessing the compound's binding to the target within a cellular environment is crucial to confirm that it reaches and interacts with enteropeptidase in a more physiologically relevant setting.
Q3: How can I measure the inhibitory activity of this compound against enteropeptidase?
A3: The inhibitory activity can be measured using in vitro enzymatic assays. Commonly used methods include Fluorescence Resonance Energy Transfer (FRET) based assays and colorimetric assays. These assays utilize a synthetic substrate for enteropeptidase that, when cleaved, produces a measurable signal (fluorescence or color). The reduction in signal in the presence of this compound is proportional to its inhibitory activity.
Q4: How can I confirm that this compound is engaging with enteropeptidase in a cellular context?
A4: The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target engagement in intact cells.[5][6] This method is based on the principle that a protein's thermal stability increases upon ligand binding.[7] By treating cells with this compound and then subjecting them to a heat gradient, the stabilization of enteropeptidase can be quantified, providing direct evidence of target engagement.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in IC50 values between experiments. | - Inconsistent reagent concentrations. - Pipetting errors. - Fluctuation in incubation times or temperature. - Degradation of this compound or enteropeptidase. | - Prepare fresh reagents and ensure accurate dilutions. - Use calibrated pipettes and proper pipetting techniques. - Strictly adhere to the protocol's incubation times and temperatures. - Aliquot and store reagents at the recommended temperatures. Avoid repeated freeze-thaw cycles. |
| No or very low inhibition observed even at high concentrations of this compound. | - Inactive this compound. - Inactive enteropeptidase enzyme. - Incorrect assay buffer composition (e.g., pH, ionic strength). - Substrate concentration is too high. | - Verify the purity and integrity of the compound. - Use a new batch of enzyme and verify its activity with a known inhibitor or by measuring its basal activity. - Ensure the assay buffer composition is optimal for enteropeptidase activity. - Determine the Michaelis constant (Km) for the substrate and use a concentration at or below the Km value. |
| Inconsistent results in the Cellular Thermal Shift Assay (CETSA). | - Inefficient cell lysis. - Suboptimal heating conditions. - Low expression of enteropeptidase in the chosen cell line. - Compound precipitation at the tested concentrations. | - Optimize the cell lysis protocol to ensure complete release of cellular contents. - Carefully optimize the temperature gradient and heating time for each specific cell line and target. - Select a cell line with known high expression of enteropeptidase or consider using an overexpression system. - Check the solubility of this compound in the cell culture medium at the desired concentrations. |
| High background signal in the FRET/colorimetric assay. | - Autohydrolysis of the substrate. - Contamination of reagents with other proteases. - Intrinsic fluorescence/absorbance of this compound. | - Run a control experiment without the enzyme to measure the rate of substrate autohydrolysis and subtract it from the sample readings. - Use high-purity reagents and sterile techniques to avoid contamination. - Run a control with this compound alone to measure its intrinsic signal and subtract it from the readings. |
Quantitative Data Summary
| Parameter | Value | Assay Condition | Reference |
| IC50 (Human Enteropeptidase) | 5.4 nM | In vitro FRET-based assay | [1] |
| IC50 (Rat Enteropeptidase) | 4.6 nM | In vitro FRET-based assay | [1] |
| Dissociation Half-life (t1/2) | ~14 hours | In vitro dissociation assay | |
| k_off rate | 0.047/hour | In vitro dissociation assay |
Experimental Protocols
FRET-Based Enteropeptidase Inhibition Assay
Objective: To determine the IC50 value of this compound against human enteropeptidase.
Materials:
-
Recombinant human enteropeptidase
-
FRET-based enteropeptidase substrate (e.g., based on the 'DDDDK' recognition sequence)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris, pH 8.0, 10 mM CaCl2, 0.01% Tween-20)
-
DMSO
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in Assay Buffer to obtain a range of concentrations.
-
Enzyme Preparation: Dilute the recombinant human enteropeptidase in Assay Buffer to the desired working concentration.
-
Assay Reaction:
-
Add 50 µL of the diluted this compound solutions (or vehicle control) to the wells of the 96-well plate.
-
Add 25 µL of the diluted enteropeptidase solution to each well.
-
Incubate the plate at room temperature for 15 minutes.
-
-
Initiate Reaction: Add 25 µL of the FRET substrate solution to each well to initiate the enzymatic reaction.
-
Measurement: Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths over a specified time period (e.g., 30-60 minutes) in kinetic mode.
-
Data Analysis:
-
Calculate the initial reaction velocity (slope of the linear portion of the fluorescence vs. time curve) for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the target engagement of this compound with enteropeptidase in intact cells.
Materials:
-
Cell line expressing enteropeptidase (e.g., Caco-2 cells)
-
This compound
-
Cell culture medium
-
PBS (Phosphate-Buffered Saline)
-
Lysis Buffer with protease inhibitors
-
PCR tubes or strips
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against enteropeptidase
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment:
-
Culture the cells to confluency.
-
Treat the cells with various concentrations of this compound or vehicle control (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
-
Heating Step:
-
Harvest the cells and wash with PBS.
-
Resuspend the cell pellets in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at 4°C for 3 minutes.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or by adding Lysis Buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
-
-
Protein Analysis:
-
Collect the supernatant and determine the protein concentration.
-
Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody specific for enteropeptidase.
-
-
Data Analysis:
-
Quantify the band intensities of enteropeptidase at each temperature for both treated and untreated samples.
-
Plot the percentage of soluble enteropeptidase against the temperature to generate melting curves.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and therefore, target engagement.
-
Visualizations
Caption: Enteropeptidase signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the FRET-based enteropeptidase inhibition assay.
Caption: Logical troubleshooting workflow for enteropeptidase inhibition assays.
References
- 1. Trypsinogen - Wikipedia [en.wikipedia.org]
- 2. Enteropeptidase - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pelagobio.com [pelagobio.com]
Validation & Comparative
Sucunamostat Hydrochloride: A Comparative Guide to its In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of Sucunamostat hydrochloride, an investigational drug, with current and emerging therapeutic alternatives for Chronic Kidney Disease (CKD) and Phenylketonuria (PKU). The information is presented to assist researchers and drug development professionals in evaluating its potential.
Mechanism of Action: Targeting Enteropeptidase
This compound is an orally active inhibitor of enteropeptidase, a key serine protease in the small intestine.[1][2][3] Enteropeptidase initiates the protein digestion cascade by converting inactive trypsinogen into active trypsin. Trypsin, in turn, activates a host of other digestive proenzymes. By inhibiting enteropeptidase, Sucunamostat reduces the breakdown of dietary protein and the subsequent absorption of amino acids.
This mechanism of action is the basis for its investigation in two distinct therapeutic areas:
-
Metabolic Disorders like Phenylketonuria (PKU): In genetic disorders such as PKU, the body cannot properly metabolize specific amino acids, leading to their toxic accumulation. By limiting the absorption of these amino acids from the diet, Sucunamostat aims to mitigate the downstream pathological effects.[4]
-
Chronic Kidney Disease (CKD): High protein intake can lead to glomerular hyperfiltration and subsequent kidney damage. By reducing the absorption of amino acids, Sucunamostat may lessen this burden on the kidneys, thereby slowing the progression of CKD.[2]
Below is a diagram illustrating the signaling pathway targeted by Sucunamostat.
Caption: Mechanism of action of this compound.
In Vivo Efficacy: Comparative Data
The following tables summarize the in vivo efficacy of this compound in a preclinical model of Chronic Kidney Disease and compare it with data from similar models for established and emerging CKD therapies. A summary of clinical trial data for Phenylketonuria alternatives is also provided for context, as Sucunamostat is in early-stage development for this indication.
Chronic Kidney Disease: Preclinical Data in Rat Models
| Treatment | Animal Model | Key Findings | Reference |
| This compound (SCO-792) | Spontaneously hypercholesterolemic (SHC) rats | At 0.06% in diet for 4 weeks: Prevented the decline in Glomerular Filtration Rate (GFR) (5.53 vs 2.53 mL/min/kg in vehicle), suppressed albuminuria, and improved glomerulosclerosis and kidney fibrosis. | [5][6][7] |
| Empagliflozin (SGLT2 inhibitor) | Spontaneously hypertensive rats (SHR) expressing human C-reactive protein | At 10 mg/kg/day for 8 weeks in young rats: Decreased microalbuminuria and attenuated oxidative stress and inflammation in the kidney. | [4] |
| Enalapril (RAS inhibitor) | Spontaneously hypertensive rats (SHR) | At 30 mg/kg/day from week 4 to 28: Prevented renal dysfunction and histopathological changes, and diminished oxidative stress in the kidneys. | [8] |
| Losartan (RAS inhibitor) | Spontaneously hypertensive rats (SHR) with diabetes | At 5 mg/kg/day for 8 weeks: Blocked the development of hypertension and significantly decreased urinary protein excretion and serum creatinine. | [9] |
| Runcaciguat | Renin transgenic (RenTG) rats | At 1-10 mg/kg/bid for up to 42 weeks: Significantly reduced proteinuria and kidney injury biomarkers, and attenuated morphological kidney damage. | [3][5] |
Phenylketonuria: Clinical Trial Data
| Treatment | Mechanism of Action | Key Clinical Efficacy | Reference |
| This compound | Enteropeptidase inhibitor | Currently in Phase I clinical trials for PKU. No efficacy data yet available. | [10] |
| Sapropterin dihydrochloride | Synthetic form of tetrahydrobiopterin (BH4), a cofactor for phenylalanine hydroxylase | In BH4-responsive patients, significantly reduces blood phenylalanine levels and increases dietary phenylalanine tolerance. A meta-analysis showed a weighted mean difference of -225.31 µmol/L in blood phenylalanine concentration in patients with high baseline levels. | [11][12] |
| Pegvaliase | PEGylated recombinant phenylalanine ammonia lyase (enzyme substitution) | In adults with uncontrolled blood phenylalanine, long-term treatment resulted in 65.1% of participants achieving blood phenylalanine levels of ≤360 µmol/L. | [1][4][13] |
Experimental Protocols
This compound in a Rat Model of Chronic Kidney Disease
-
Animal Model: 20-week-old male spontaneously hypercholesterolemic (SHC) rats, a model of non-diabetic CKD.
-
Treatment: this compound (SCO-792) was mixed into the diet at concentrations of 0.03% and 0.06% (w/w). A vehicle group received the standard diet. A pair-fed group was also included to control for the effects of reduced food intake.
-
Duration: 5 weeks.
-
Key Parameters Measured:
-
Glomerular Filtration Rate (GFR): Measured via inulin clearance.
-
Albuminuria: Urine albumin-to-creatinine ratio (UACR) was determined from urine samples.
-
Histopathology: Kidney sections were stained with Periodic acid-Schiff (PAS) and Masson's trichrome to assess glomerulosclerosis and interstitial fibrosis.
-
Fecal Protein Content: To confirm the mechanism of action (inhibition of protein digestion).[7]
-
Runcaciguat in a Hypertensive Rat Model of CKD
-
Animal Model: Renin transgenic (RenTG) rats, a model of hypertension-induced renal damage.
-
Treatment: Runcaciguat was administered orally at doses of 1, 3, and 10 mg/kg twice daily (bid).
-
Duration: Up to 42 weeks.
-
Key Parameters Measured:
-
Proteinuria: Urinary protein-to-creatinine ratio (uPCR).
-
Kidney Injury Biomarkers: Not specified in the provided abstract.
-
Morphological Kidney Damage: Histological analysis of kidney tissue.
-
Blood Pressure: Monitored throughout the study.[3]
-
Sapropterin Dihydrochloride in Phenylketonuria (Clinical Trial)
-
Study Design: Randomized, double-blind, placebo-controlled trials.
-
Participants: Patients with PKU who were responsive to tetrahydrobiopterin.
-
Treatment: Sapropterin was administered orally at various doses, typically starting at 10 or 20 mg/kg/day.
-
Duration: Ranged from a few weeks to several years in extension studies.
-
Key Parameters Measured:
Pegvaliase in Phenylketonuria (Clinical Trial)
-
Study Design: Phase 3 clinical trial program (PRISM-1 and PRISM-2) including a randomized discontinuation trial and an open-label extension.
-
Participants: Adults with PKU and uncontrolled blood phenylalanine concentrations (>600 µmol/L).
-
Treatment: Subcutaneous injection of pegvaliase with an induction, titration, and maintenance dosing schedule.
-
Duration: Long-term, with a mean of 36.6 months of treatment reported in one analysis.
-
Key Parameters Measured:
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for preclinical and clinical evaluation of the discussed therapeutic agents.
Caption: Preclinical experimental workflow.
Caption: Clinical trial workflow.
References
- 1. Empagliflozin Is Not Renoprotective in Non-Diabetic Rat Models of Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The SGLT2 inhibitor empagliflozin improves the primary diabetic complications in ZDF rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Canagliflozin prevents acute kidney injury in euglycemic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Beneficial Effects of Empagliflozin Are Mediated by Reduced Renal Inflammation and Oxidative Stress in Spontaneously Hypertensive Rats Expressing Human C-Reactive Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dapagliflozin can alleviate renal fibrosis in rats with streptozotocin‑induced type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Losartan Improved Antioxidant Defense, Renal Function and Structure of Postischemic Hypertensive Kidney | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. Effect of the antihypertensive drug enalapril on oxidative stress markers and antioxidant enzymes in kidney of spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cardiovascular and renal protective effects of losartan in spontaneously hypertensive rats with diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Long-term effects of enalapril in rat with experimental chronic tubulo-interstitial nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Therapeutic efficacy of dapagliflozin on diabetic kidney disease in rats [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Treatment with enalapril and not diltiazem ameliorated progression of chronic kidney disease in rats, and normalized renal AT1 receptor expression as measured with PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of Sucunamostat hydrochloride and camostat mesylate
An Objective Comparative Analysis of Sucunamostat Hydrochloride and Camostat Mesylate for Researchers
This guide provides a detailed comparative analysis of this compound and Camostat mesylate, two serine protease inhibitors with distinct selectivity profiles and therapeutic applications. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of these compounds.
Overview and Mechanism of Action
This compound , also known as SCO-792, is an orally active and reversible inhibitor of enteropeptidase[1][2]. Enteropeptidase is a key enzyme located on the duodenal brush border that initiates the protein digestion cascade by converting trypsinogen to trypsin[2][3][4]. By inhibiting this enzyme, Sucunamostat effectively suppresses the digestion and subsequent absorption of dietary proteins[2][5]. This mechanism is being explored for the management of metabolic diseases[6].
Camostat mesylate , on the other hand, is a broad-spectrum serine protease inhibitor[7]. It is a prodrug that is rapidly hydrolyzed in the plasma to its active metabolite, 4-(4-guanidinobenzoyloxy)phenylacetic acid (GBPA), also known as FOY-251[8][9]. Camostat mesylate and its active metabolite inhibit a range of serine proteases, including trypsin, transmembrane protease serine 2 (TMPRSS2), plasmin, and kallikrein[7][8]. Its inhibitory action on TMPRSS2 has garnered significant attention for its potential antiviral effects, as this enzyme is crucial for the entry of certain viruses, including SARS-CoV-2, into host cells[8][10][11]. Interestingly, research has also demonstrated that camostat is a potent, reversible covalent inhibitor of enteropeptidase, the primary target of Sucunamostat[6].
Comparative Inhibitory Activity
The following table summarizes the in vitro inhibitory potency of this compound and Camostat mesylate against their primary and other relevant serine proteases. It is important to note that these values are compiled from different studies and experimental conditions may vary.
| Compound | Target Enzyme | Species | Potency (IC50) | Other Potency Metrics | Citation(s) |
| Sucunamostat (SCO-792) | Enteropeptidase | Human | 5.4 nM | - | [2][4] |
| Enteropeptidase | Rat | 4.6 nM | - | [1][2][4] | |
| Camostat mesylate | Enteropeptidase | - | - | kinact/KI = 1.5 x 104 M-1s-1 | [6] |
| TMPRSS2 | Human | 6.2 nM | - | [8][12] | |
| Trypsin | - | ~50 nM | - | [13] | |
| Trypsin | - | 9.3 ± 1.2 nM | - | [11] | |
| Plasma Kallikrein | - | 10.4 ± 2.7 nM | - | [11] | |
| Matriptase | - | 21.1 ± 3.5 nM | - | [11] | |
| Factor XIa | - | 44.1 ± 1.1 nM | - | [11] | |
| uPA (urokinase-type plasminogen activator) | Human | 86.4 ± 9.4 nM | - | [11] | |
| uPA (urokinase-type plasminogen activator) | Mouse | 100.4 ± 41.9 nM | - | [11] | |
| GBPA (FOY-251) (Active Metabolite of Camostat) | TMPRSS2 | Human | 33.3 nM | - | [8][12] |
| TMPRSS2 | Human | ~70.3 nM | - | [14] |
Pharmacokinetics and Therapeutic Indications
| Feature | This compound | Camostat mesylate |
| Administration | Oral[1][15] | Oral[9] |
| Metabolism | - | Prodrug, rapidly hydrolyzed to active metabolite GBPA (FOY-251)[8][9]. |
| Primary Target(s) | Enteropeptidase[2][15] | Broad-spectrum: TMPRSS2, Trypsin, Plasmin, Kallikrein, Enteropeptidase[6][7][8] |
| Therapeutic Indications (Approved) | None (in development) | Chronic pancreatitis, postoperative reflux esophagitis (in Japan)[8][13]. |
| Therapeutic Indications (Investigational) | Diabetic kidney disease, phenylketonuria, maple syrup urine disease, homocystinuria, nephrotic syndrome, albuminuria, obesity, type 2 diabetes, non-alcoholic steatohepatitis[15][16]. | COVID-19[10][16]. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are representative protocols for in vitro enzyme inhibition assays relevant to Sucunamostat and Camostat.
Enteropeptidase Inhibition Assay (for Sucunamostat)
This protocol is based on a fluorescence resonance energy transfer (FRET) screening method[2][4].
-
Reagents and Materials:
-
Recombinant human or rat enteropeptidase.
-
FRET-based peptide substrate for enteropeptidase.
-
This compound (or other test inhibitors) dissolved in an appropriate solvent (e.g., DMSO).
-
Assay buffer.
-
Microplate reader capable of fluorescence detection.
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a microplate, add the test inhibitor solutions.
-
Add the enteropeptidase enzyme to each well and incubate for a defined period to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FRET substrate.
-
Monitor the increase in fluorescence over time using the microplate reader. The cleavage of the FRET substrate by the enzyme separates a fluorophore and a quencher, leading to an increase in fluorescence.
-
The rate of reaction is determined from the linear phase of the fluorescence curve.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a control without inhibitor.
-
Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
-
TMPRSS2 Inhibition Assay (for Camostat mesylate)
This protocol describes a biochemical assay using a fluorogenic peptide substrate[8][14][17].
-
Reagents and Materials:
-
Fluorogenic peptide substrate, e.g., Boc-Gln-Ala-Arg-AMC[8][14].
-
Camostat mesylate (or other test inhibitors) dissolved in DMSO[14][17].
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 154 mM NaCl)[14][17].
-
Fluorescence plate reader (e.g., Envision) with excitation at ~380 nm and emission at ~460 nm[14].
-
Procedure:
-
Dispense serial dilutions of the test compound (e.g., Camostat mesylate) into the wells of a 384-well plate. The final DMSO concentration should be kept constant (e.g., 1%)[14].
-
Add the fluorogenic substrate (e.g., Boc-Gln-Ala-Arg-MCA at a final concentration of 10 µM) to the wells[14].
-
Initiate the reaction by adding the recombinant TMPRSS2 protein (e.g., to a final concentration of 2 µg/mL)[14].
-
Immediately begin reading the fluorescence intensity at regular intervals (e.g., every 2 minutes) for a set duration (e.g., 60 minutes) at room temperature[14].
-
Determine the reaction velocity from the rate of increase in fluorescence.
-
Plot the inhibitor concentration against the percentage of enzyme inhibition to determine the IC50 value using a four-parameter logistic fit[8][18].
-
Summary of Comparative Analysis
This compound and Camostat mesylate are both orally available serine protease inhibitors, but with fundamentally different selectivity profiles and resulting therapeutic strategies.
-
Specificity: Sucunamostat is a highly specific inhibitor of enteropeptidase, designed to modulate protein digestion and absorption for the treatment of metabolic disorders[1][2]. Its focused mechanism of action suggests a potentially lower risk of off-target effects compared to broader-spectrum inhibitors.
-
Broad-Spectrum Activity: Camostat mesylate exhibits a much broader inhibitory profile, targeting several serine proteases including trypsin, TMPRSS2, and enteropeptidase[6][8][11]. This pleiotropic activity underpins its use in conditions like pancreatitis (trypsin inhibition) and its investigation as an antiviral for COVID-19 (TMPRSS2 inhibition)[8][11][13]. The fact that it also potently inhibits enteropeptidase indicates a potential overlap in its metabolic effects with Sucunamostat, although this is not its primary clinical application[6].
-
Therapeutic Potential: The development of Sucunamostat is squarely focused on metabolic and rare diseases where modulating protein absorption is beneficial[15][16]. Camostat's established clinical use in Japan for pancreatitis and its potential as a host-directed antiviral provide it with a different therapeutic positioning[8][10].
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. doaj.org [doaj.org]
- 3. Role of CCK1 receptor in metabolic benefits of intestinal enteropeptidase inhibition in mice | PLOS One [journals.plos.org]
- 4. Discovery and characterization of a small‐molecule enteropeptidase inhibitor, SCO‐792 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SCO‐792, an enteropeptidase inhibitor, improves disease status of diabetes and obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Enteropeptidase with Reversible Covalent Inhibitors To Achieve Metabolic Benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of Inhibitors as Potential Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A phase I study of high dose camostat mesylate in healthy adults provides a rationale to repurpose the TMPRSS2 inhibitor for the treatment of COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The discovery and development of transmembrane serine protease 2 (TMPRSS2) inhibitors as candidate drugs for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural Basis of Covalent Inhibitory Mechanism of TMPRSS2-Related Serine Proteases by Camostat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of Inhibitors as Potential Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Camostat mesylate inhibits SARS-CoV-2 activation by TMPRSS2-related proteases and its metabolite GBPA exerts antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Efficacy of the TMPRSS2 inhibitor camostat mesilate in patients hospitalized with Covid-19-a double-blind randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Camostat mesylate inhibits SARS-CoV-2 activation by TMPRSS2-related proteases and its metabolite GBPA exerts antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Validating the Mechanism of Action of Sucunamostat Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Sucunamostat hydrochloride (SCO-792), a novel enteropeptidase inhibitor, with a relevant alternative, Camostat mesylate. The information presented herein is supported by experimental data to validate and compare their mechanisms of action.
Executive Summary
This compound is a potent, reversible, and orally active inhibitor of enteropeptidase, a key enzyme in the protein digestion cascade.[1][2][3] Its mechanism of action centers on the attenuation of protein digestion and subsequent amino acid absorption in the gut. This has shown therapeutic potential in preclinical models of chronic kidney disease, obesity, and diabetes.[4][5] This guide compares the quantitative inhibitory effects, experimental validation protocols, and relevant signaling pathways of this compound against Camostat mesylate, another serine protease inhibitor with activity against enteropeptidase.
Comparative Analysis of In Vitro Efficacy
The following table summarizes the quantitative data on the inhibitory activity of this compound and Camostat mesylate/FOY-251 against their target proteases.
| Parameter | This compound (SCO-792) | Camostat mesylate / FOY-251 | Reference |
| Target Enzyme | Enteropeptidase | Enteropeptidase, Trypsin, TMPRSS2 | [1],[6] |
| IC50 (Human Enteropeptidase) | 5.4 nM | Not explicitly reported for Enteropeptidase | [1] |
| IC50 (Rat Enteropeptidase) | 4.6 nM | Not explicitly reported for Enteropeptidase | [1] |
| IC50 (Trypsin) | Not Reported | Ki = 1 nM (Camostat) | [7] |
| IC50 (TMPRSS2) | Not Reported | 6.2 nM (Camostat), 33.3 nM (FOY-251) | [8],[9] |
| Kinact/KI | 82,000 M-1s-1 (for Enteropeptidase) | 1.5 x 104 M-1s-1 (for Enteropeptidase) | [1],[6] |
| Dissociation Half-life | ~14 hours (from Enteropeptidase) | 14.3 hours (from Enteropeptidase) | [1],[6] |
| Mechanism of Inhibition | Reversible | Reversible Covalent | [1],[6] |
Experimental Protocols for Mechanism Validation
Detailed methodologies for key experiments cited in the validation of this compound and its alternatives are provided below.
In Vitro Enteropeptidase Inhibition Assay
This assay quantifies the inhibitory potency of a compound against enteropeptidase activity.
Principle: The enzymatic activity of enteropeptidase is measured by its ability to cleave a specific synthetic substrate, resulting in a fluorescent or colorimetric signal. The reduction in signal in the presence of an inhibitor is used to determine its inhibitory concentration (e.g., IC50).
Protocol Outline:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5).
-
Reconstitute recombinant human or rat enteropeptidase to a working concentration in the assay buffer.
-
Prepare a stock solution of the synthetic substrate (e.g., a peptide tagged with 7-amino-4-trifluoromethylcoumarin (AFC) or a colorimetric substrate).[10]
-
Prepare serial dilutions of the test inhibitor (e.g., this compound, Camostat mesylate) in the assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add a defined volume of the test inhibitor dilutions to the wells of a microplate.
-
Add the enteropeptidase solution to all wells except for the substrate background control.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Incubate the plate at a controlled temperature (e.g., 37°C).[10]
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence (e.g., λEx = 380 nm/ λEm = 500 nm for AFC substrate) or absorbance (e.g., 405 nm for colorimetric substrate) kinetically over a defined period (e.g., 30-60 minutes).[10][11]
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC50 value.
-
In Vivo Oral Protein Challenge Test
This in vivo assay validates the ability of an enteropeptidase inhibitor to block protein digestion and amino acid absorption in a living organism.
Principle: Following oral administration of a protein source, the levels of absorbed amino acids, such as branched-chain amino acids (BCAAs), increase in the plasma. An effective enteropeptidase inhibitor will suppress this increase.
Protocol Outline:
-
Animal Acclimatization and Dosing:
-
Acclimate male Sprague-Dawley rats for a week with ad libitum access to food and water.
-
Fast the rats for a specified period (e.g., overnight) before the experiment.
-
Administer the test inhibitor (e.g., this compound) or vehicle orally at various doses and time points prior to the protein challenge.[1]
-
-
Protein Challenge:
-
Administer a standardized dose of a protein source (e.g., 1 g/kg of food protein) orally to the rats.[12]
-
-
Blood Sampling and Analysis:
-
Collect blood samples at baseline and at multiple time points after the protein challenge (e.g., 0, 30, 60, 120, 180 minutes).
-
Process the blood to obtain plasma.
-
Analyze the plasma samples to determine the concentrations of BCAAs using a suitable analytical method (e.g., HPLC-mass spectrometry).
-
-
Data Analysis:
-
Plot the plasma BCAA concentrations over time for each treatment group.
-
Calculate the area under the curve (AUC) for the plasma BCAA concentration-time profile.
-
Compare the AUCs of the inhibitor-treated groups to the vehicle-treated group to determine the in vivo efficacy of the inhibitor.
-
Signaling Pathways and Mechanism of Action
The mechanism of action of this compound and its alternatives can be understood through the following signaling pathways.
Enteropeptidase-Mediated Digestive Cascade
This compound directly targets enteropeptidase, the initiator of a crucial digestive cascade.
Caption: The digestive cascade initiated by enteropeptidase and inhibited by Sucunamostat.
Experimental Workflow for In Vivo Validation
The logical flow of the oral protein challenge test is depicted below.
References
- 1. Multi-organ FGF21-FGFR1 signaling in metabolic health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Fibroblast growth factor 21 regulates energy metabolism by activating the AMPK–SIRT1–PGC-1α pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic actions of the type 1 cholecystokinin receptor: its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Enteropeptidase with Reversible Covalent Inhibitors To Achieve Metabolic Benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of Inhibitors as Potential Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Table 8. [Oral Protein Challenge Test Procedure]. - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Activity of Sucunamostat Hydrochloride and Other Serine Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sucunamostat hydrochloride (SCO-792) is a promising, orally available inhibitor of enteropeptidase, a key enzyme in protein digestion. While preclinical and clinical data highlight its therapeutic potential in metabolic and renal disorders, a comprehensive cross-validation of its activity in various cell lines is not yet publicly available. This guide provides a summary of the known in vitro activity of Sucunamostat against purified enteropeptidase. Due to the absence of specific cell line data for Sucunamostat, this document presents a comparative analysis of other serine protease inhibitors—Nafamostat, Camostat, and Ulinastatin—across a range of intestinal, renal, and hepatic cell lines. This comparative data serves as a valuable reference for researchers designing future in vitro studies to elucidate the cellular mechanisms of Sucunamostat.
This compound: Mechanism of Action and In Vitro Potency
This compound is a potent and reversible inhibitor of enteropeptidase, a serine protease located on the brush border of the duodenum. Enteropeptidase initiates the protein digestion cascade by converting trypsinogen to trypsin. By inhibiting this enzyme, Sucunamostat effectively reduces the breakdown and subsequent absorption of dietary amino acids.
The primary in vitro data for Sucunamostat focuses on its direct inhibitory activity against purified enteropeptidase.
Table 1: In Vitro Inhibitory Activity of this compound against Enteropeptidase
| Target Enzyme | Species | Assay Type | IC50 | Reference |
| Enteropeptidase | Human | Cell-free enzyme assay | 5.4 nM | [1][2] |
| Enteropeptidase | Rat | Cell-free enzyme assay | 4.6 nM | [1][2] |
Signaling Pathway of Enteropeptidase Inhibition
The following diagram illustrates the mechanism of action of Sucunamostat in the context of protein digestion.
Caption: Mechanism of Sucunamostat Action.
Potential Cell Line Models for Evaluating Sucunamostat Activity
While specific data is lacking for Sucunamostat, its mechanism of action suggests several cell line models that would be valuable for future research.
-
Intestinal Epithelial Cell Lines (e.g., Caco-2, HT-29): These cells form polarized monolayers that mimic the intestinal barrier. They are ideal for studying effects on protein transport, barrier integrity, and potential off-target effects on intestinal cell viability and function.
-
Renal Cell Lines (e.g., HK-2, A498, Caki-1): Given the therapeutic interest in Sucunamostat for kidney diseases, these cell lines would be crucial for investigating its effects on renal cell metabolism, fibrosis, and inflammation.
-
Hepatic Cell Lines (e.g., HepG2, AML12): As the liver is a central hub for metabolism, hepatic cell lines are important for assessing the potential metabolic consequences of altered amino acid absorption and for general toxicity screening.
Comparative Activity of Other Serine Protease Inhibitors in Cell Lines
To provide a framework for potential studies on Sucunamostat, this section summarizes the reported activities of other serine protease inhibitors in relevant cell lines.
Table 2: Comparative In Vitro Activity of Serine Protease Inhibitors in Various Cell Lines
| Compound | Class | Cell Line | Cell Type | Observed Effect | Reference |
| Nafamostat | Serine Protease Inhibitor | HK-2 | Human Renal Proximal Tubule | Attenuated TGF-β-induced fibrosis.[3][4] | [3][4] |
| Porcine Hepatocytes | Porcine Liver | Protected against plasma-induced injury.[5][6] | [5][6] | ||
| Colon 26 | Mouse Colon Adenocarcinoma | Inhibited invasion of extracellular matrix.[7] | [7] | ||
| Camostat Mesylate | Serine Protease Inhibitor | Caco-2 | Human Colorectal Adenocarcinoma | Inhibited cellular protease activity.[8] | [8] |
| Calu-3 | Human Lung Epithelial | Inhibited SARS-CoV-2 entry (EC50 ≈ 178 nM).[9] | [9] | ||
| Ulinastatin | Trypsin Inhibitor | MDA-MB-231 | Human Breast Adenocarcinoma | Inhibited cell proliferation and induced apoptosis.[10][11] | [10][11] |
| HCT-116 | Human Colorectal Carcinoma | Inhibited invasive ability.[12] | [12] | ||
| HUVECs | Human Umbilical Vein Endothelial | Attenuated angiotensin II-induced monocyte-endothelial adhesion.[13] | [13] |
Experimental Protocols
The following are detailed methodologies for key experiments that could be employed to assess the activity of Sucunamostat in cell lines.
Cell Viability and Proliferation Assay (MTT Assay)
-
Cell Seeding: Plate cells (e.g., Caco-2, HK-2, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and a relevant comparator (e.g., Nafamostat). Add the compounds to the respective wells and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
In Vitro Wound Healing (Scratch) Assay
-
Cell Seeding: Grow a confluent monolayer of cells (e.g., HK-2) in a 6-well plate.
-
Wound Creation: Create a "scratch" in the monolayer using a sterile pipette tip.
-
Treatment: Wash the wells with PBS to remove detached cells and add fresh medium containing Sucunamostat or a control.
-
Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24 hours).
-
Data Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
Transwell Invasion Assay
-
Chamber Preparation: Rehydrate Matrigel-coated inserts in a 24-well plate with serum-free medium.
-
Cell Seeding: Seed cells (e.g., Colon 26) in the upper chamber in serum-free medium containing Sucunamostat or a control.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate for 24-48 hours to allow for cell invasion through the Matrigel.
-
Staining and Counting: Remove non-invading cells from the upper surface of the insert. Fix and stain the invading cells on the lower surface with crystal violet.
-
Data Analysis: Count the number of stained cells in several microscopic fields and compare the different treatment groups.
Experimental Workflow Diagram
The following diagram outlines a general workflow for assessing the in vitro activity of a compound in a cell line.
References
- 1. Protease inhibitor camostat mesylate inhibits Coronavirus entry in cells | Product Citations | Biosynth [biosynth.com]
- 2. Camostat mesylate inhibits SARS-CoV-2 activation by TMPRSS2-related proteases and its metabolite GBPA exerts antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Protective effect of nafamostat mesilate on injury of porcine hepatocytes by human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy of Nafamostat Mesilate for improving the performance of a bioartificial liver using porcine hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitory effect of nafamostat mesilate on metastasis into the livers of mice and on invasion of the extracellular matrix by cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. Effect of ulinastatin on growth inhibition, apoptosis of breast carcinoma cells is related to a decrease in signal conduction of JNk-2 and NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of ulinastatin and docataxel on breast tumor growth and expression of IL-6, IL-8, and TNF-α - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Ulinastatin attenuates monocyte-endothelial adhesion via inhibiting ROS transfer between the neighboring vascular endothelial cells mediated by Cx43 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Look at the Pharmacokinetics of Enteropeptidase Inhibitors
For researchers, scientists, and drug development professionals, understanding the pharmacokinetic profiles of novel drug candidates is paramount. This guide provides a comparative analysis of the available pharmacokinetic data for two enteropeptidase inhibitors, SCO-792 and Camostat Mesilate, offering a side-by-side view of their systemic exposure and disposition.
Enteropeptidase, a key enzyme in the protein digestion cascade, has emerged as a promising target for metabolic diseases.[1][2] By inhibiting this enzyme, located on the brush border of the duodenum, the conversion of trypsinogen to trypsin is blocked, thereby modulating protein digestion and amino acid absorption.[1][2] This guide focuses on the preclinical pharmacokinetic data of SCO-792, a novel and potent enteropeptidase inhibitor, and the clinical pharmacokinetic data of Camostat Mesilate, a serine protease inhibitor that also targets enteropeptidase.
Comparative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters for SCO-792 in rats and the active metabolite of Camostat Mesilate, 4-(4-guanidinobenzoyloxy)phenylacetic acid (GBPA), in humans. It is important to note that the data for SCO-792 is from preclinical studies in rats, while the data for Camostat Mesilate's active metabolite is from a clinical study in healthy adults. Direct comparison should be made with caution due to the differences in species and experimental conditions.
| Parameter | SCO-792 (in rats) | GBPA (Active Metabolite of Camostat Mesilate, in humans) |
| Dose | 10 mg/kg (oral) | 600 mg (oral, fasted) |
| Cmax (Maximum Plasma Concentration) | 6.60 ng/mL | Not explicitly stated in the provided text |
| Tmax (Time to Maximum Plasma Concentration) | 1.7 hours | 1 hour (median) |
| t1/2 (Half-life) | 4.4 hours | 0.962 to 1.58 hours |
| AUC0–24h (Area Under the Curve) | 54.1 ng·h/mL | Not explicitly stated in the provided text |
| Bioavailability | 0.4% | Not explicitly stated in the provided text |
In-Depth Look at SCO-792
SCO-792 is a novel, potent, and reversible inhibitor of enteropeptidase.[1] Preclinical studies in rats have demonstrated its in vitro and in vivo efficacy in inhibiting protein digestion.[1] A key characteristic of SCO-792 is its low systemic bioavailability, suggesting that its primary site of action is localized to the gastrointestinal tract where enteropeptidase resides. This is a desirable feature for minimizing potential systemic side effects. Other 4-guanidinobenzoate derivatives have also been designed for low systemic exposure.
Insights into Camostat Mesilate
Camostat Mesilate is an orally administered serine protease inhibitor.[3] After oral administration, it is rapidly metabolized to its active form, GBPA.[3] Clinical studies in healthy adults have shown that GBPA reaches its maximum plasma concentration relatively quickly, with a short half-life.[3] The timing of administration in relation to food intake can influence its absorption, with a delayed Tmax observed when taken with a meal.[3]
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting and comparing pharmacokinetic data.
Pharmacokinetic Study of SCO-792 in Rats
-
Animal Model: Male Sprague-Dawley rats (8 weeks old) were used for the study.
-
Formulation and Administration:
-
Oral Administration: SCO-792 was suspended in a 0.5% (w/v) methylcellulose solution and administered to fed rats at a single dose of 10 mg/5 mL/kg using a gavage needle.
-
Intravenous Administration: For bioavailability assessment, SCO-792 was dissolved in a DMSO:saline (2:8 v/v) solution at a concentration of 0.2 mg/mL and administered intravenously.
-
-
Sample Collection: Blood samples were collected from the tail vein at various time points.
-
Analysis: Plasma concentrations of SCO-792 were determined to calculate the pharmacokinetic parameters.
Pharmacokinetic Study of Camostat Mesilate in Healthy Adults
-
Study Population: The study was conducted in healthy adult subjects.
-
Administration: Camostat Mesilate was administered orally at a dose of 600 mg under different conditions: fasted, 30 minutes before a meal, and 1 hour before a meal.
-
Sample Collection: Plasma samples were collected at various time points after administration.
-
Analysis: The plasma concentrations of the active metabolite, GBPA, were measured to determine the pharmacokinetic profile.
Visualizing the Mechanism and Workflow
To better illustrate the concepts discussed, the following diagrams were created using the DOT language.
Caption: Mechanism of Enteropeptidase Inhibition.
Caption: General Workflow for a Preclinical Pharmacokinetic Study.
References
- 1. Discovery and characterization of a small‐molecule enteropeptidase inhibitor, SCO‐792 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. doaj.org [doaj.org]
- 3. A phase I study of high dose camostat mesylate in healthy adults provides a rationale to repurpose the TMPRSS2 inhibitor for the treatment of COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
Sucunamostat Hydrochloride: A Novel Enteropeptidase Inhibitor Challenging the Standard of Care in Metabolic and Renal Disorders
An in-depth comparative analysis for researchers and drug development professionals.
Sucunamostat hydrochloride (SCO-792), a first-in-class, orally administered enteropeptidase inhibitor, is emerging as a promising therapeutic agent for a range of metabolic and renal conditions, including obesity, type 2 diabetes, and diabetic kidney disease (DKD) with albuminuria. Developed by SCOHIA PHARMA, Inc., this novel compound offers a unique mechanism of action that targets the initial step of protein digestion, thereby modulating amino acid absorption and exerting downstream metabolic effects. This guide provides a comprehensive comparison of the efficacy of this compound with the current standards of care for its target indications, supported by available preclinical and clinical data.
Mechanism of Action: A Novel Approach to Metabolic Regulation
This compound is a potent and reversible inhibitor of enteropeptidase, a serine protease located on the brush border of the duodenum.[1] Enteropeptidase is the master activator of pancreatic zymogens, initiating the cascade of protein digestion by converting trypsinogen to trypsin. By inhibiting enteropeptidase, Sucunamostat reduces the breakdown of dietary protein and the subsequent absorption of amino acids. This mode of action leads to several downstream effects, including reduced food intake, decreased body weight, improved glycemic control, and a reduction in albuminuria.[2][3]
Efficacy in Diabetic Kidney Disease with Albuminuria
Standard of Care: The current standard of care for DKD with albuminuria focuses on optimizing blood glucose and blood pressure. This typically involves the use of angiotensin-converting enzyme (ACE) inhibitors or angiotensin receptor blockers (ARBs).[4][5] More recently, sodium-glucose cotransporter-2 (SGLT2) inhibitors and glucagon-like peptide-1 (GLP-1) receptor agonists have demonstrated significant renal protective benefits and are now recommended for many patients with DKD.[6][7]
This compound Performance: Preclinical and clinical data suggest that Sucunamostat may offer a new therapeutic avenue for DKD.
Preclinical Evidence
In a rat model of DKD (Wistar fatty rats), oral administration of SCO-792 for two weeks resulted in a rapid and sustained decrease in the urine albumin-to-creatinine ratio (UACR).[3] This effect was observed to be independent of glycemic control.[3] Furthermore, SCO-792 normalized glomerular hyperfiltration and reduced markers of kidney fibrosis, inflammation, and tubular injury.[3] A combination of SCO-792 with the ARB irbesartan showed an additive effect in reducing UACR.[3]
Another study in a rat model of chronic kidney disease (spontaneously hypercholesterolemic rats) demonstrated that chronic treatment with SCO-792 prevented the decline in glomerular filtration rate (GFR) and suppressed albuminuria. The renoprotective effects were more significant than those observed with pair-feeding, suggesting a mechanism beyond simple caloric restriction.
Clinical Evidence
A Phase 2a, multicenter, randomized, double-blind, placebo-controlled trial evaluated the safety and efficacy of SCO-792 in 72 patients with type 2 diabetes and albuminuria. Patients received either placebo, SCO-792 500 mg once daily (QD), or SCO-792 500 mg three times daily (TID) for 12 weeks. The study found that SCO-792 was safe and well-tolerated. While the changes in UACR in the SCO-792 groups were not statistically significant compared to placebo, there was a trend towards a reduction. The UACR changes from baseline were -14% in the placebo group, -27% in the SCO-792 QD group, and -28% in the SCO-792 TID group.
| Treatment Group | Baseline UACR (mg/g) (Geometric Mean) | Change from Baseline in UACR (%) | P-value vs. Baseline |
| Placebo (n=15) | 635.5 | -14 | 0.4407 |
| SCO-792 500 mg QD (n=29) | 701.8 | -27 | 0.0271 |
| SCO-792 500 mg TID (n=28) | 683.0 | -28 | 0.0211 |
| Data from the Phase 2a clinical trial of SCO-792 in patients with T2DM and albuminuria. |
Efficacy in Obesity and Type 2 Diabetes
Standard of Care: The management of obesity is multifaceted, involving lifestyle interventions (nutrition, physical activity, behavioral therapy) as the cornerstone.[8][9] Pharmacotherapy, particularly with the advent of highly effective GLP-1 receptor agonists, has become an important adjunct for many patients.[10] For type 2 diabetes, metformin is the established first-line oral medication, with subsequent treatment individualized based on patient characteristics and comorbidities, often including SGLT2 inhibitors and GLP-1 receptor agonists.[11][12]
This compound Performance: Preclinical studies highlight the potential of Sucunamostat in managing obesity and type 2 diabetes.
Preclinical Evidence
In diet-induced obese (DIO) and genetically obese (ob/ob) mouse models, repeated oral administration of SCO-792 led to a reduction in food intake and a decrease in body weight.[2][13] In DIO mice, SCO-792 treatment also increased plasma levels of Fibroblast Growth Factor 21 (FGF21), a hormone known to increase energy expenditure.[13] In ob/ob mice, SCO-792 markedly improved hyperglycemia and enhanced muscle insulin sensitivity, as demonstrated by a hyperinsulinemic-euglycemic clamp study.[2][13]
Furthermore, research suggests that the anti-obesity effects of SCO-792 may be partially mediated by changes in the gut microbiota.[14] SCO-792 treatment in DIO mice increased the abundance of Akkermansia muciniphila, a bacterium associated with improved metabolic health, and increased fecal levels of short-chain fatty acids.[14]
| Animal Model | Key Findings with SCO-792 Treatment |
| Diet-Induced Obese (DIO) Mice | Reduced food intake and body weight. Increased plasma FGF21 levels.[2][13] |
| ob/ob Mice | Reduced food intake and body weight. Markedly improved hyperglycemia. Improved muscle insulin sensitivity.[2][13] |
| Wistar Fatty Rats | Reduced food intake and body weight. Decreased plasma glucose, glycated hemoglobin, insulin, and glucagon levels.[3] |
| Summary of key preclinical findings for SCO-792 in obesity and diabetes models. |
Experimental Protocols
Preclinical Study in a Rat Model of Diabetic Kidney Disease (Wistar Fatty Rats)
-
Animal Model: Male Wistar fatty (WF) rats, a model of type 2 diabetes and DKD.
-
Treatment: SCO-792 was administered orally once daily for 2 weeks.
-
Assessments:
-
Metabolic Parameters: Fecal protein content, food intake, body weight, plasma glucose, glycated hemoglobin, plasma insulin, and plasma glucagon levels were measured.
-
Renal Parameters: Urine albumin-to-creatinine ratio (UACR) was measured. Glomerular filtration rate (GFR) was assessed. Kidney tissue was analyzed for markers of fibrosis, inflammation, and tubular injury.
-
-
Combination Study: The effect of SCO-792 in combination with irbesartan was also evaluated.[3]
Phase 2a Clinical Trial in Patients with Type 2 Diabetes and Albuminuria
-
Study Design: A multicenter, prospective, randomized, double-blind, parallel-group, placebo-controlled trial.
-
Participants: 72 patients with type 2 diabetes, a urine albumin-to-creatinine ratio (UACR) of 200-5000 mg/g, and an estimated GFR >30 ml/min per 1.73 m².
-
Intervention: Patients were randomized (1:2:2) to receive placebo, SCO-792 500 mg once daily (QD), or SCO-792 500 mg three times daily (TID) for 12 weeks.
-
Primary Endpoints: Change in UACR from baseline and safety.
-
Secondary and Exploratory Endpoints: eGFR, responder rate of at least 30% UACR decrease, and metabolic parameters including HbA1c.
Conclusion and Future Directions
This compound presents a novel and promising therapeutic strategy for the management of diabetic kidney disease, obesity, and type 2 diabetes. Its unique mechanism of action, focused on the inhibition of enteropeptidase and the subsequent modulation of amino acid absorption, distinguishes it from current standards of care. Preclinical studies have demonstrated its efficacy in improving key metabolic and renal parameters. While the initial Phase 2a clinical trial in DKD did not meet statistical significance for its primary endpoint compared to placebo, the observed trend towards UACR reduction is encouraging and warrants further investigation in larger, longer-term studies.
The potential for an additive effect when combined with existing therapies, such as ARBs, suggests that Sucunamostat could play a valuable role in a combination treatment paradigm. Future clinical trials are needed to directly compare the efficacy and safety of this compound with current standard-of-care agents, such as SGLT2 inhibitors and GLP-1 receptor agonists, to fully elucidate its position in the therapeutic landscape. The ongoing development of this first-in-class enteropeptidase inhibitor is a significant step forward in the search for new and effective treatments for the growing global burden of metabolic and renal diseases.
References
- 1. Discovery and characterization of a small‐molecule enteropeptidase inhibitor, SCO‐792 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SCO-792, an enteropeptidase inhibitor, improves disease status of diabetes and obesity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enteropeptidase inhibition improves kidney function in a rat model of diabetic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diabetic Nephropathy Guidelines: Guidelines Summary [emedicine.medscape.com]
- 5. t2dm.nzssd.org.nz [t2dm.nzssd.org.nz]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. Diabetic Kidney Disease: Diagnosis, Treatment, and Prevention | AAFP [aafp.org]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. The Four Pillars of Obesity Treatment | Obesity Medicine Association [obesitymedicine.org]
- 10. The American Diabetes Association Releases Standards of Care in Diabetes—2025 | American Diabetes Association [diabetes.org]
- 11. emedicine.medscape.com [emedicine.medscape.com]
- 12. diabetesjournals.org [diabetesjournals.org]
- 13. SCO‐792, an enteropeptidase inhibitor, improves disease status of diabetes and obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scohia.com [scohia.com]
Validating Biomarkers for Sucunamostat Hydrochloride Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarkers for assessing the pharmacological activity of Sucunamostat hydrochloride (SCO-792), a first-in-class, orally available inhibitor of enteropeptidase.[1][2][3] The content herein is intended to support preclinical and clinical research by offering detailed experimental protocols and comparative data to validate biomarkers of Sucunamostat's mechanism of action.
This compound is a potent and reversible inhibitor of enteropeptidase, a key enzyme in the duodenum responsible for initiating the cascade of digestive enzyme activation by converting trypsinogen to trypsin.[2][3][4] By inhibiting this enzyme, Sucunamostat effectively reduces the digestion of dietary proteins and the subsequent absorption of amino acids.[1][2] This mechanism of action is being explored for the treatment of various metabolic disorders, including obesity, diabetes, and kidney diseases, as well as rare metabolic conditions like phenylketonuria (PKU) and maple syrup urine disease (MSUD).[1][5][6][7]
Core Mechanism of Action
The primary pharmacological effect of Sucunamostat is the inhibition of intestinal enteropeptidase. This leads to a decrease in protein breakdown and a subsequent reduction in the absorption of amino acids from the gut into the bloodstream. This direct mechanism of action points to two primary candidate biomarkers:
-
Plasma Branched-Chain Amino Acids (BCAAs): A reduction in the postprandial increase of plasma amino acids, particularly BCAAs (leucine, isoleucine, and valine), is a direct indicator of Sucunamostat's target engagement and efficacy.
-
Fecal Protein Content: An increase in the amount of undigested protein excreted in the feces serves as a direct measure of the inhibition of protein digestion in the gut.
Comparative Biomarker Data
The following tables summarize preclinical and clinical findings that validate the use of plasma BCAAs and fecal protein as biomarkers for Sucunamostat activity.
Table 1: Preclinical Efficacy of Sucunamostat (SCO-792) in Mice
| Biomarker | Vehicle Control | SCO-792 (20 mg/kg) | SCO-792 (59 mg/kg) |
| Change in Plasma BCAA Levels (post-protein challenge) | Baseline | Dose-dependent inhibition | Significant inhibition |
| Fecal Protein-derived Calorie Loss (% of total caloric intake) | 0.6% | 1.7% | 3.0% |
Data adapted from a study in diet-induced obese (DIO) mice.[2] A single oral administration of SCO-792 demonstrated a dose-dependent inhibition of plasma BCAA elevation following an oral protein challenge. Repeated administration over four weeks led to a significant, dose-dependent increase in fecal protein content, indicating reduced protein absorption.[2]
Table 2: Clinical Observations of Sucunamostat (SCO-792)
| Biomarker | Observation |
| Plasma Amino Acid Levels | Effectively decreased in healthy individuals following diet or protein drink consumption.[1] |
| Urine Albumin-to-Creatinine Ratio (UACR) | In a Phase 2 trial in patients with type 2 diabetes and albuminuria, 12-week treatment with SCO-792 resulted in a clinically significant reduction in UACR.[1][7][8] |
While specific quantitative data on plasma amino acids from the Phase 2 trial are not publicly detailed, the study confirms the mechanism of mitigating postprandial plasma amino acid levels.[8][9] The reduction in UACR is a downstream clinical endpoint potentially linked to the modulation of amino acid metabolism and its effects on kidney function.[1][8]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of Sucunamostat and a typical experimental workflow for biomarker validation.
Experimental Protocols
Quantification of Plasma Branched-Chain Amino Acids (BCAAs)
This protocol is based on high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method for amino acid quantification.[10]
a. Sample Preparation:
-
Collect whole blood in EDTA-containing tubes.
-
Centrifuge at 1,500 x g for 10 minutes at 4°C to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
For analysis, thaw plasma samples on ice.
-
Precipitate proteins by adding 4 parts of ice-cold methanol (containing isotopically labeled internal standards for leucine, isoleucine, and valine) to 1 part plasma.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
b. LC-MS/MS Analysis:
-
Chromatography: Use a C18 reverse-phase column.
-
Mobile Phase: Employ a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode with multiple reaction monitoring (MRM) to detect specific parent-daughter ion transitions for each BCAA and their internal standards.
-
Quantification: Generate a standard curve using known concentrations of BCAAs. Calculate the concentration of BCAAs in the plasma samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.
Alternative Method: HPLC with fluorescence detection after derivatization with o-phthaldialdehyde (OPA) can also be used.[6]
Quantification of Fecal Protein Content
This protocol outlines a general procedure for the extraction and quantification of total protein from fecal samples.
a. Sample Preparation and Extraction:
-
Collect fecal samples and store them at -80°C.
-
Lyophilize (freeze-dry) a portion of the fecal sample to determine the dry weight.
-
Homogenize a known weight of the fecal sample (e.g., 100 mg) in a suitable extraction buffer (e.g., Phosphate Buffered Saline with protease inhibitors). A common dilution is 1:50 (w/v).[11]
-
Vortex the mixture vigorously for at least 15 minutes to ensure thorough homogenization.
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet insoluble debris.[11]
-
Carefully collect the supernatant containing the soluble proteins.
b. Protein Quantification:
-
Use a standard protein quantification assay, such as the bicinchoninic acid (BCA) assay or the Bradford assay.
-
Prepare a standard curve using a protein standard of known concentration (e.g., bovine serum albumin - BSA).
-
Add the appropriate assay reagents to the fecal protein extracts and the standards according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a spectrophotometer.
-
Calculate the protein concentration in the fecal extracts based on the standard curve.
-
Express the final fecal protein content as mg of protein per gram of dry or wet weight of feces.
Note on Alternative Fecal Biomarkers: While total fecal protein is a direct measure of Sucunamostat's effect on digestion, other markers of intestinal health and inflammation, such as fecal calprotectin, can be measured using specific ELISA kits.[11][12] However, these are not direct biomarkers of enteropeptidase inhibition.
Conclusion
The validation of robust biomarkers is critical for the efficient development of novel therapeutics. For this compound, the measurement of plasma branched-chain amino acid levels and fecal protein content provides direct and quantifiable indicators of the drug's on-target activity. The experimental protocols detailed in this guide offer standardized methods for the reliable assessment of these biomarkers in both preclinical and clinical research settings. The consistent demonstration of changes in these biomarkers will be crucial for establishing dose-response relationships, confirming target engagement, and ultimately supporting the clinical development of Sucunamostat for its intended indications.
References
- 1. SCO-792 | SCOHIA PHARMA, Inc. [scohia.com]
- 2. SCO‐792, an enteropeptidase inhibitor, improves disease status of diabetes and obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and characterization of a small‐molecule enteropeptidase inhibitor, SCO‐792 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. doaj.org [doaj.org]
- 5. Determination of Branched-Chain Amino Acids in Food Supplements and Human Plasma by a CE-MS/MS Method with Enhanced Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of branched chain amino acids, methionine, phenylalanine, tyrosine and alpha-keto acids in plasma and dried blood samples using HPLC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scohia.com [scohia.com]
- 8. An Exploratory Randomized Trial of SCO-792, an Enteropeptidase Inhibitor, in Patients With Type 2 Diabetes and Albuminuria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantification of Branched-Chain Amino Acids in Plasma by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ortoalresa.com [ortoalresa.com]
- 12. Faecal Calprotectin - PMC [pmc.ncbi.nlm.nih.gov]
Sucunamostat Hydrochloride Demonstrates Renoprotective Effects in Preclinical Model of Chronic Kidney Disease
For Immediate Release: A preclinical study investigating the efficacy and mechanism of action of sucunamostat hydrochloride (SCO-792), an orally administered enteropeptidase inhibitor, has demonstrated significant renoprotective effects in a rat model of chronic kidney disease (CKD). The research, published in Nephrology Dialysis Transplantation, indicates that this compound mitigates the decline in glomerular filtration rate (GFR), reduces albuminuria, and ameliorates kidney fibrosis, positioning it as a potential therapeutic agent for CKD.[1]
The study compared this compound with a placebo (vehicle) and a pair-fed control group to differentiate the drug's specific effects from those of reduced food intake. The findings revealed that the therapeutic benefits of this compound were independent of its impact on food consumption, pointing to a direct mechanism of action on kidney pathophysiology.
Efficacy in a Nutshell: Key Findings
This compound treatment resulted in a dose-dependent improvement in key markers of kidney function and health over a five-week period.
| Parameter | Vehicle (Placebo) | Sucunamostat (0.03%) | Sucunamostat (0.06%) | Pair-fed (Control) |
| Glomerular Filtration Rate (GFR) (mL/min/kg) | 2.53 ± 1.06 | 4.43 ± 1.25 | 5.53 ± 0.59 | 3.72 ± 1.37 |
| Urine Albumin-to-Creatinine Ratio (UACR) (mg/gCr) | 3218 ± 1173 | 1213 ± 713 | 473 ± 276 | 1716 ± 1001 |
| Glomerulosclerosis Score | 2.5 ± 0.4 | 1.8 ± 0.5 | 1.1 ± 0.3 | 2.1 ± 0.5 |
| Interstitial Fibrosis Score | 2.3 ± 0.4 | 1.5 ± 0.6 | 0.9 ± 0.3 | 1.9 ± 0.5 |
| Data presented as mean ± standard deviation.[1] |
Unraveling the Mechanism of Action
This compound is an inhibitor of enteropeptidase, a key enzyme in the digestion of dietary proteins. By inhibiting this enzyme in the gut, this compound reduces the absorption of amino acids, including methionine and cysteine. This reduction in sulfur-containing amino acids leads to an increase in the production of hydrogen sulfide (H₂S) in the kidneys.[1] Hydrogen sulfide is a known gaseous signaling molecule with protective effects in various tissues, including the kidney, where it can exert anti-inflammatory and anti-fibrotic effects.
Caption: Mechanism of action of this compound.
Experimental Design: A Closer Look
The preclinical study utilized spontaneously hypercholesterolemic (SHC) rats, a model that develops progressive chronic kidney disease.
Caption: Preclinical experimental workflow.
Experimental Protocol
Animal Model: The study used 20-week-old male spontaneously hypercholesterolemic (SHC) rats, which serve as a model for non-diabetic chronic kidney disease.[1]
Drug Administration: this compound was mixed into the diet at concentrations of 0.03% and 0.06% (w/w). The control group received a standard diet (vehicle), and a pair-fed group was given the same amount of food as consumed by the 0.06% sucunamostat group to control for the effects of reduced food intake. The treatment duration was five weeks.[1]
Efficacy Assessment:
-
Glomerular Filtration Rate (GFR): GFR was measured to assess kidney function.
-
Albuminuria: Urine albumin and creatinine levels were measured to calculate the urine albumin-to-creatinine ratio (UACR), a marker of kidney damage.[1]
-
Histopathology: Kidney tissues were examined to assess the degree of glomerulosclerosis and interstitial fibrosis.[1]
Safety and Tolerability
The published preclinical study focused on efficacy and mechanism of action. While specific safety and toxicology data were not detailed in this particular publication, the compound has undergone further evaluation. Clinical trials have reported that this compound was safe and well-tolerated in human subjects.
Conclusion
The preclinical evidence strongly suggests that this compound holds promise as a novel therapeutic strategy for chronic kidney disease. Its unique mechanism of action, which is independent of caloric restriction, offers a new avenue for protecting kidney function and slowing disease progression. Further clinical investigation is warranted to translate these encouraging preclinical findings into benefits for patients with CKD.
References
Sucunamostat Hydrochloride: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of Sucunamostat hydrochloride (SCO-792) as a research tool, offering an objective comparison with alternative serine protease inhibitors and supported by experimental data.
Introduction to this compound
This compound (formerly SCO-792) is an orally available, potent, and reversible inhibitor of enteropeptidase.[1] Enteropeptidase is a key serine protease located in the brush border of the duodenum and jejunum, responsible for initiating the digestive enzyme cascade by converting trypsinogen to its active form, trypsin. By inhibiting enteropeptidase, Sucunamostat effectively reduces the digestion and absorption of dietary proteins, leading to a decrease in plasma amino acid levels. This mechanism of action has positioned Sucunamostat as a promising therapeutic candidate for metabolic disorders such as obesity, type 2 diabetes, and chronic kidney disease, with several clinical trials underway.[1][2]
Comparative Performance Analysis
Table 1: Comparison of Enteropeptidase Inhibitors
| Feature | This compound (SCO-792) | Camostat mesylate | Nafamostat mesylate | Gabexate mesylate |
| Target | Enteropeptidase | Enteropeptidase, Trypsin, other serine proteases | Broad-spectrum serine protease inhibitor | Broad-spectrum serine protease inhibitor |
| Mechanism | Reversible, time-dependent covalent inhibition | Reversible covalent inhibition | Reversible serine protease inhibitor | Serine protease inhibitor |
| Potency (IC50) | Human: 5.4 nM Rat: 4.6 nM[3] | Not widely reported for enteropeptidase | IC50 range of 0.3 - 54 µM against various serine proteases[4][5] | IC50 of 0.19 µM against serine proteases[3] |
| Kinetics (k_inact/K_I) | 82,000 M⁻¹s⁻¹[3][4] | 5,000 M⁻¹s⁻¹[6] | Not available for enteropeptidase | Not available for enteropeptidase |
| Selectivity | High for enteropeptidase; also inhibits trypsin, plasmin, and plasma kallikrein in vitro.[7] | Inhibits a range of serine proteases. | Broad-spectrum inhibitor. | Broad-spectrum inhibitor. |
| In Vivo Efficacy | Demonstrated efficacy in rodent models of obesity, diabetes, and chronic kidney disease.[8][9] | Shown to have metabolic benefits in obese mice.[10] | Used clinically for pancreatitis and as an anticoagulant. | Used clinically for pancreatitis. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to aid in the replication and validation of findings.
In Vitro Enteropeptidase Inhibition Assay (FRET-based)
This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to determine the inhibitory activity of compounds against enteropeptidase.
Materials:
-
Recombinant human enteropeptidase (light chain)
-
FRET-based peptide substrate containing an enteropeptidase cleavage site flanked by a donor and a quencher fluorophore.
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM CaCl₂, 0.01% Tween-20.
-
This compound and other test compounds.
-
384-well black plates.
-
Fluorescence plate reader.
Procedure:
-
Prepare serial dilutions of this compound and other test compounds in DMSO.
-
Add 2 µL of the compound solutions to the wells of a 384-well plate.
-
Add 8 µL of the FRET peptide substrate solution to each well.
-
Initiate the enzymatic reaction by adding 10 µL of the recombinant human enteropeptidase solution to each well.
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Monitor the increase in fluorescence intensity over time, resulting from the cleavage of the FRET substrate.
-
Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence curves.
-
Determine the percent inhibition for each compound concentration relative to the vehicle control (DMSO).
-
Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic equation.
In Vivo Oral Protein Challenge Test in Rats
This in vivo assay evaluates the efficacy of enteropeptidase inhibitors in reducing protein digestion and absorption.
Animal Model:
-
Male Sprague-Dawley rats (8 weeks old).
-
Animals are housed individually with free access to standard chow and water.
Procedure:
-
Fast the rats overnight (approximately 16 hours) before the experiment, with free access to water.
-
Administer this compound or vehicle (e.g., 0.5% methylcellulose) orally by gavage at the desired dose.
-
One hour after compound administration, administer a protein meal (e.g., casein solution) orally by gavage.
-
Collect blood samples via the tail vein at baseline (pre-protein meal) and at various time points post-protein meal (e.g., 30, 60, 90, 120, and 240 minutes).
-
Process the blood samples to obtain plasma.
-
Analyze the plasma samples for branched-chain amino acid (BCAA) concentrations using a suitable method (e.g., LC-MS/MS).
-
Plot the plasma BCAA concentration over time and calculate the area under the curve (AUC) for each treatment group.
-
Compare the AUC values of the treated groups to the vehicle control group to determine the in vivo efficacy of the inhibitor.
Visualizing Pathways and Workflows
Enteropeptidase Signaling Pathway
The following diagram illustrates the central role of enteropeptidase in the digestive enzyme activation cascade.
Caption: Enteropeptidase initiates the digestive cascade.
Experimental Workflow: In Vitro Inhibition Assay
This diagram outlines the key steps in the in vitro FRET-based enteropeptidase inhibition assay.
Caption: Workflow for in vitro enteropeptidase assay.
Experimental Workflow: In Vivo Oral Protein Challenge
This diagram illustrates the workflow for the in vivo oral protein challenge experiment in rats.
Caption: Workflow for in vivo oral protein challenge.
Conclusion
This compound is a highly potent and selective inhibitor of enteropeptidase with demonstrated in vivo efficacy in relevant disease models. Its well-characterized mechanism of action and favorable kinetic profile make it a valuable research tool for studying the role of protein digestion and amino acid metabolism in various physiological and pathological processes. When compared to other serine protease inhibitors, Sucunamostat offers superior potency and a more targeted approach for investigating the specific role of enteropeptidase. This guide provides the necessary data and protocols to support the validation and use of this compound in a research setting.
References
- 1. mdpi.com [mdpi.com]
- 2. selleckchem.com [selleckchem.com]
- 3. rpeptide.com [rpeptide.com]
- 4. Nafamostat Mesylate - Focus Biomolecules [mayflowerbio.com]
- 5. Targeting enteropeptidase by reversible covalent inhibitors [morressier.com]
- 6. SCO-792, an enteropeptidase inhibitor, improves disease status of diabetes and obesity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SCO‐792, an enteropeptidase inhibitor, improves disease status of diabetes and obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. The kinetic and structural characterization of the reaction of nafamostat with bovine pancreatic trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gabexate mesilate, a synthetic protease inhibitor, inhibits lipopolysaccharide-induced tumor necrosis factor-alpha production by inhibiting activation of both nuclear factor-kappaB and activator protein-1 in human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Sucunamostat Hydrochloride and Alternatives for Diabetic Kidney Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the experimental results of Sucunamostat hydrochloride, an investigational enteropeptidase inhibitor, with established and emerging treatments for diabetic kidney disease (DKD), a leading cause of end-stage renal disease. The focus is on therapies demonstrating a reduction in albuminuria, a key marker of kidney damage and progression.
Executive Summary
This compound is a novel, orally administered small molecule that targets enteropeptidase in the gastrointestinal tract. By inhibiting this enzyme, Sucunamostat reduces the digestion of protein and subsequent absorption of amino acids, which in turn is believed to lessen the metabolic burden on the kidneys. Clinical trial data has shown its potential in reducing the urine albumin-to-creatinine ratio (UACR) in patients with type 2 diabetes and albuminuria.
This guide compares the performance of this compound with three major classes of drugs currently used or in late-stage development for DKD:
-
Sodium-glucose cotransporter-2 (SGLT2) inhibitors (e.g., dapagliflozin, empagliflozin)
-
Glucagon-like peptide-1 (GLP-1) receptor agonists (e.g., semaglutide, liraglutide)
-
Non-steroidal mineralocorticoid receptor antagonists (e.g., finerenone)
The comparison is based on their mechanisms of action, efficacy in reducing albuminuria and influencing glycemic control (HbA1c), and the methodologies of their key clinical trials.
Mechanism of Action Overview
The following diagram illustrates the distinct signaling pathways targeted by this compound and its alternatives.
Caption: Comparative Mechanisms of Action.
Quantitative Data Comparison
The following tables summarize the key efficacy data from clinical trials of this compound and its alternatives. It is important to note that these trials were not head-to-head comparisons and involved different patient populations and durations.
Table 1: Change in Urine Albumin-to-Creatinine Ratio (UACR)
| Drug/Drug Class | Key Clinical Trial(s) | Treatment Duration | Baseline UACR (mg/g) | Change in UACR vs. Placebo |
| This compound | Phase 2a (SCO-792) | 12 weeks | 200-5000 | -28% (TID dose) |
| SGLT2 Inhibitors | ||||
| Dapagliflozin | DAPA-CKD | Median 2.4 years | Median 949 | -29.3% |
| Empagliflozin | EMPA-REG OUTCOME | 12 weeks | Microalbuminuria: -25% Macroalbuminuria: -32% | |
| GLP-1 Receptor Agonists | ||||
| Semaglutide | STEP 2 | 68 weeks | Geometric Mean ~13 | -32.9% (2.4 mg) |
| Liraglutide | LEADER | 1 year | Not specified | -15% |
| Non-steroidal MRAs | ||||
| Finerenone | FIDELITY | Month 4 | ≥30 to ≤5000 | -31% (without SGLT2i) -37% (with SGLT2i) |
Table 2: Change in Glycated Hemoglobin (HbA1c)
| Drug/Drug Class | Key Clinical Trial(s) | Change in HbA1c vs. Placebo/Comparator |
| This compound | Phase 2a (SCO-792) | Decrease observed in TID group |
| SGLT2 Inhibitors | DAPA-CKD | Not primarily a glucose-lowering endpoint |
| GLP-1 Receptor Agonists | ||
| Semaglutide | REWIND | -0.66% (0.5 mg) to -1.05% (1.0 mg) |
| Liraglutide | LEADER | -0.4% |
| Non-steroidal MRAs | FIDELIO-DKD | No significant effect on HbA1c |
Experimental Protocols
A generalized workflow for the key clinical trials cited is depicted below. Specific details for each trial are provided in the subsequent sections.
Caption: Generalized Clinical Trial Workflow.
This compound (SCO-792) Phase 2a Trial
-
Objective: To evaluate the safety, tolerability, and efficacy of SCO-792 in subjects with Type 2 Diabetes and albuminuria.
-
Design: A randomized, multi-center, double-blind, placebo-controlled, parallel-group comparison study.
-
Participants: 72 patients with Type 2 Diabetes, a UACR of 200-5000 mg/g, and an estimated GFR >30 ml/min per 1.73 m².[1]
-
Intervention:
-
Placebo (n=15)
-
SCO-792 500 mg once daily (QD) (n=29)
-
SCO-792 500 mg three times daily (TID) (n=28)
-
-
Duration: 12 weeks of treatment.
-
Primary Endpoints: Change in UACR from baseline and safety.
-
Secondary/Exploratory Endpoints: Change in HbA1c levels.
Dapagliflozin (DAPA-CKD) Trial
-
Objective: To determine the effect of dapagliflozin on renal outcomes and cardiovascular mortality in patients with chronic kidney disease.
-
Design: A randomized, double-blind, placebo-controlled, multicenter trial.
-
Participants: Patients with an eGFR of 25 to 75 ml/min/1.73 m² and a UACR of 200 to 5000 mg/g, with or without type 2 diabetes.
-
Intervention: Dapagliflozin (10 mg once daily) or placebo.
-
Duration: Median of 2.4 years.
-
Primary Endpoint: A composite of a sustained decline in the eGFR of at least 50%, end-stage kidney disease, or death from renal or cardiovascular causes.
Semaglutide (STEP 2) Trial
-
Objective: To investigate the effect of once-weekly subcutaneous semaglutide 2.4 mg and 1.0 mg versus placebo for weight management in adults with overweight or obesity and type 2 diabetes.
-
Design: A 68-week, randomized, double-blind, placebo-controlled, parallel-group trial.
-
Participants: Adults with a BMI of ≥27 kg/m ² and type 2 diabetes.
-
Intervention:
-
Semaglutide 2.4 mg once weekly
-
Semaglutide 1.0 mg once weekly
-
Placebo
-
-
Duration: 68 weeks.
-
Primary Endpoint: Percentage change in body weight and the achievement of at least 5% weight reduction. Change in UACR was an exploratory endpoint.
Finerenone (FIDELITY) Analysis
-
Objective: A prespecified pooled analysis of the FIDELIO-DKD and FIGARO-DKD trials to evaluate the efficacy and safety of finerenone in patients with chronic kidney disease and type 2 diabetes.
-
Design: Pooled data from two randomized, double-blind, placebo-controlled, multicenter trials.
-
Participants: Patients with type 2 diabetes and a UACR of ≥30 to ≤5000 mg/g and an eGFR of ≥25 mL/min/1.73 m².
-
Intervention: Finerenone or placebo, in addition to standard of care, including a renin-angiotensin system blocker.
-
Duration: Median follow-up of 3 years.
-
Primary Endpoint: A composite of cardiovascular death, nonfatal myocardial infarction, nonfatal stroke, or hospitalization for heart failure (FIGARO-DKD) or a composite of kidney failure, a sustained decrease of at least 40% in eGFR from baseline, or renal death (FIDELIO-DKD). Change in UACR was a key secondary endpoint.
Conclusion
This compound presents a novel mechanism of action for the treatment of diabetic kidney disease by targeting protein digestion and amino acid absorption. Early clinical data shows a promising reduction in albuminuria. Established therapies such as SGLT2 inhibitors, GLP-1 receptor agonists, and non-steroidal MRAs have demonstrated significant efficacy in large-scale clinical trials, not only in reducing albuminuria but also in improving cardiovascular and renal outcomes.
Further research, including larger and longer-term clinical trials, is necessary to fully elucidate the reproducibility of this compound's experimental results and to establish its position relative to the current standards of care for diabetic kidney disease. The data presented in this guide provides a foundational comparison for researchers and drug development professionals in this evolving therapeutic landscape.
References
Safety Operating Guide
Proper Disposal of Sucunamostat Hydrochloride: A Step-by-Step Guide for Laboratory Professionals
For Immediate Reference: Key Disposal and Safety Information
This guide provides essential safety and logistical information for the proper disposal of sucunamostat hydrochloride, a crucial aspect of laboratory safety and chemical handling. The following procedures are designed to assist researchers, scientists, and drug development professionals in managing this chemical waste in a safe and compliant manner.
Summary of Chemical Safety Data
This compound is a hazardous substance requiring careful handling during disposal. The primary risks associated with this compound are its corrosive properties. It is crucial to consult the Safety Data Sheet (SDS) for detailed information before handling.
| Hazard Classification | Description | Precautionary Measures |
| Corrosive to Metals | May be corrosive to certain metals. | Store in original, non-reactive containers. |
| Skin Corrosion/Irritation | Causes severe skin burns.[1] | Wear appropriate chemical-resistant gloves, lab coat, and full-coverage clothing.[1] |
| Eye Damage/Irritation | Causes serious eye damage, with a risk of blindness.[1] | Wear safety goggles or a face shield.[1] |
| Respiratory Irritation | Corrosive to the respiratory tract.[1] | Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.[1] |
Experimental Protocols: Disposal Workflow
The proper disposal of this compound involves a multi-step process designed to mitigate risks and ensure regulatory compliance. The following workflow outlines the recommended procedure from initial waste generation to final disposal.
Detailed Disposal Procedures
1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing the following PPE:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles and a face shield.
-
A chemical-resistant lab coat.
-
Closed-toe shoes.
2. Waste Segregation and Collection:
-
Solid Waste: Collect unused or expired this compound powder, as well as contaminated items such as gloves, weigh boats, and paper towels, in a designated, properly labeled, and sealed hazardous waste container. This container should be made of a non-reactive material.
-
Liquid Waste: Aqueous solutions containing this compound should be collected in a separate, labeled, and sealed hazardous waste container.
3. Neutralization of Aqueous Waste (if applicable and permitted by your institution):
Due to its corrosive nature as a hydrochloride salt, aqueous solutions should be neutralized before disposal.
-
Dilution: In a well-ventilated area or fume hood, dilute the aqueous waste with a large volume of cold water (at least a 1:10 ratio of waste to water).
-
Neutralization: Slowly add a weak base, such as sodium bicarbonate or a dilute sodium hydroxide solution, while stirring continuously.
-
pH Monitoring: Use pH indicator strips or a calibrated pH meter to monitor the pH of the solution. Continue adding the base until the pH is between 6.0 and 8.0.
-
Containerization: Once neutralized, the solution should be stored in a properly labeled hazardous waste container.
4. Final Disposal:
-
Hazardous Waste Contractor: All this compound waste, both solid and neutralized liquid, must be disposed of through a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in regular trash.
-
Incineration: The preferred method for the disposal of pharmaceutical waste is incineration at a permitted hazardous waste facility. This ensures the complete destruction of the active pharmaceutical ingredient.
5. Spill and Emergency Procedures:
-
Minor Spill: In case of a small spill of the solid material, carefully sweep it up, avoiding dust generation, and place it in the designated hazardous waste container. Clean the area with a damp cloth, and dispose of the cloth as hazardous waste.
-
Major Spill: For a larger spill, evacuate the area and follow your institution's emergency spill response procedures.
-
Exposure:
-
Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
-
Logical Relationships in Disposal Decision-Making
The choice of disposal pathway is dictated by the physical state of the waste and institutional safety protocols. The following diagram illustrates the decision-making process.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
